2-Hydroxy-1-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHOPMSGKZNELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062304 | |
| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2283-08-1, 30440-92-7 | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxynaphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-naphthoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenecarboxylic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxynaphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-1-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3H4QZ94UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Kolbe-Schmitt Reaction of 2-Naphthol: A Comprehensive Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The Kolbe-Schmitt reaction stands as a cornerstone of industrial organic synthesis, providing an efficient route to valuable hydroxyaromatic carboxylic acids. This in-depth technical guide delves into the nuances of this reaction as applied to 2-naphthol, a transformation of significant commercial importance for the production of key dye and pigment intermediates.[1][2] We will explore the reaction's intricate mechanism, the critical interplay of reaction parameters that govern its outcome, and provide a practical experimental framework for its successful execution.
The Mechanistic Pathway: A Step-by-Step Elucidation
The carboxylation of 2-naphthol via the Kolbe-Schmitt reaction is a more complex process than the analogous reaction with phenol. The naphthalene ring system offers multiple sites for electrophilic attack by carbon dioxide, leading to a mixture of products. The generally accepted mechanism proceeds through the following key stages:
1.1. Formation of the Naphthoxide: The reaction commences with the deprotonation of 2-naphthol by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 2-naphthoxide.[1][3] This step is crucial as the resulting naphthoxide is a much more powerful nucleophile than the starting 2-naphthol, a prerequisite for the subsequent carboxylation. The absence of water is critical, as its presence can decrease the reaction yield.[4]
1.2. Electrophilic Attack by Carbon Dioxide: The highly nucleophilic naphthoxide then attacks the electrophilic carbon atom of carbon dioxide. Theoretical studies and experimental evidence suggest the initial formation of a complex between the alkali metal naphthoxide and CO2.[5][6][7][8] From this complex, the carbon dioxide moiety can then perform an electrophilic attack on the naphthalene ring.[5][7][9]
1.3. Regioselectivity: A Tale of Two Products: The carboxylation of 2-naphthoxide can occur at two primary positions: C1 and C3. This leads to the formation of two main isomers: 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid.[5][7][10] A third, minor product, 2-hydroxy-6-naphthoic acid, can also be formed.[10][11] The distribution of these products is exquisitely sensitive to the reaction conditions, a topic we will explore in detail in the following section.
1.4. Tautomerization to the Final Product: Following the electrophilic attack, a proton transfer, or tautomerization, occurs to regenerate the aromatic system and yield the final sodium or potassium salt of the hydroxynaphthoic acid. Subsequent acidification of the reaction mixture liberates the free acid.
Below is a diagram illustrating the core mechanistic steps of the Kolbe-Schmitt reaction with 2-naphthol.
Caption: Key mechanistic steps in the Kolbe-Schmitt reaction of 2-naphthol.
Kinetic vs. Thermodynamic Control: Dictating the Product Distribution
The regioselectivity of the Kolbe-Schmitt reaction of 2-naphthol is a classic example of the principles of kinetic versus thermodynamic control.[12][13][14][15][16] The reaction conditions, particularly temperature, play a pivotal role in determining which isomer is the major product.
-
Kinetic Control (Lower Temperatures): At lower reaction temperatures (around 120-140°C), the reaction is under kinetic control. The formation of this compound is favored because the activation energy for the attack at the C1 position is lower.[12][13][15] This product is referred to as the kinetic product.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (typically above 180°C), the reaction becomes reversible.[12][13][15] Under these conditions, the more thermodynamically stable product, 2-hydroxy-3-naphthoic acid, predominates.[1][17] The initial kinetic product can rearrange to the more stable thermodynamic product. The increased stability of the 3-isomer is attributed to reduced steric hindrance.
The choice of the alkali metal cation also influences the product ratio. While sodium naphthoxide is commonly used, the use of potassium naphthoxide has been shown to favor the formation of 2-hydroxy-6-naphthoic acid, another thermodynamically stable isomer.[18]
| Reaction Parameter | Condition | Major Product | Control |
| Temperature | Low (~120-140°C) | This compound | Kinetic |
| High (>180°C) | 2-Hydroxy-3-naphthoic acid | Thermodynamic | |
| Alkali Metal | Sodium | 2-Hydroxy-1- or 3-naphthoic acid | Dependent on Temp. |
| Potassium | 2-Hydroxy-6-naphthoic acid | Thermodynamic |
Industrial Synthesis and Practical Considerations
The industrial synthesis of 2-hydroxy-3-naphthoic acid, a precursor for many azo dyes and pigments, is a significant application of the Kolbe-Schmitt reaction.[2][19] The process typically involves heating sodium 2-naphthoxide with carbon dioxide under pressure.
3.1. Typical Experimental Protocol for 2-Hydroxy-3-naphthoic Acid:
-
Preparation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in an appropriate solvent (or neat, if the reaction is carried out in a melt). The mixture is heated to remove water, as anhydrous conditions are crucial for high yields.[4][20]
-
Carboxylation: The dried sodium 2-naphthoxide is transferred to a high-pressure autoclave. The vessel is pressurized with carbon dioxide to several atmospheres and heated to the desired temperature (e.g., 200-250°C) to favor the formation of the thermodynamic product.[17] The reaction is held at this temperature for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. Any unreacted 2-naphthol can be removed at this stage. The aqueous solution is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the 2-hydroxy-3-naphthoic acid.[20]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization. A common impurity is unreacted 2-naphthol, which can be challenging to remove completely.[11]
3.2. Process Optimization and Challenges:
A key challenge in the industrial production of 2-hydroxy-3-naphthoic acid is minimizing the formation of the undesired this compound isomer and residual 2-naphthol.[11] Careful control of temperature and pressure is paramount.[17][21] The pressure of carbon dioxide must be maintained above the decomposition pressure of the initially formed sodium 2-hydroxy-1-naphthoate to facilitate its isomerization to the desired 2,3-isomer.[17]
Conclusion
The Kolbe-Schmitt reaction of 2-naphthol is a fascinating and industrially vital transformation that beautifully illustrates fundamental principles of organic chemistry, including nucleophilic aromatic substitution and the delicate balance between kinetic and thermodynamic control. For researchers and professionals in drug development and materials science, a thorough understanding of this reaction's mechanism and the factors influencing its outcome is essential for the rational design of synthetic routes to a wide array of valuable compounds. The continued investigation into this reaction, including the use of alternative catalysts and reaction media, promises to further enhance its efficiency and sustainability.[22]
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. canov.jergym.cz [canov.jergym.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jackwestin.com [jackwestin.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]
- 18. preprints.org [preprints.org]
- 19. Page loading... [guidechem.com]
- 20. Page loading... [wap.guidechem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
A Comprehensive Spectroscopic Guide to 2-Hydroxy-1-naphthoic Acid for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic characteristics is paramount. Spectroscopic analysis provides the foundational data for this understanding. This document moves beyond a simple recitation of data, offering insights into the causality of experimental choices and the interpretation of spectral features, ensuring a robust and reliable characterization of this compound.
Molecular Structure and Spectroscopic Implications
The unique arrangement of functional groups on the naphthalene core of this compound dictates its spectroscopic signature. The molecule possesses a carboxylic acid group at the C1 position and a hydroxyl group at the C2 position. This ortho-positioning leads to significant intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction is a critical factor influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
To facilitate a clear discussion of the NMR data, the following standardized numbering system for the carbon and hydrogen atoms of the this compound backbone will be used.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected here due to its excellent solvating power for the analyte and its ability to reveal exchangeable protons (e.g., -OH, -COOH).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of high-purity this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently agitate or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Allow the instrument to lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the data using appropriate Fourier transformation, phasing, and baseline correction.
-
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum provides a direct map of the hydrogen environments within the molecule. The spectrum, recorded in DMSO-d₆ at 400 MHz, exhibits distinct signals corresponding to the acidic, hydroxyl, and aromatic protons.[2]
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.17 | Singlet (broad) | 1H | -COOH | The highly deshielded nature of this proton is due to the acidic character and strong intramolecular hydrogen bonding to the adjacent hydroxyl group. |
| 8.87 | Doublet | 1H | H8 | This proton is peri to the C1-carboxylic acid group, placing it in a highly deshielded environment due to the anisotropic effect of the C=O bond. |
| 8.16 | Multiplet | 2H | H4, H5 | These protons are in the deshielded region typical of aromatic systems. Their specific shifts are influenced by their position relative to the electron-withdrawing and donating groups. |
| 8.08 – 7.94 | Multiplet | 1H | H7 | Aromatic proton signal. |
| 7.74 – 7.46 | Multiplet | 3H | H3, H6 | Aromatic proton signals. The hydroxyl group's electron-donating effect provides some shielding relative to other protons on the ring system. |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [2]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 169.1 | C1' (-COOH) | The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield shift. |
| 133.9 | C4a / C8a | Quaternary aromatic carbons involved in the ring fusion. |
| 133.4 | C4a / C8a | Quaternary aromatic carbons involved in the ring fusion. |
| 131.1 | C7 | Aromatic CH carbon. |
| 130.3 | C5 | Aromatic CH carbon. |
| 129.1 | C8 | Aromatic CH carbon, deshielded by the nearby carboxylic acid. |
| 128.2 | C4 | Aromatic CH carbon. |
| 128.1 | C6 | Aromatic CH carbon. |
| 126.7 | C1 | Quaternary carbon attached to the carboxylic acid group. |
| 126.0 | C2 | Quaternary carbon attached to the hydroxyl group. Its shift is influenced by the electron-donating -OH group. |
| 125.4 | C3 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
This method is ideal for solid samples and provides a comprehensive vibrational profile.
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr must be free of moisture to avoid a broad O-H signal from water.
-
The goal is to create a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet. A clear pellet indicates good sample dispersion and is crucial for high-quality spectra.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
IR Spectral Data & Interpretation
The IR spectrum of this compound displays several key absorption bands that confirm its structure.[3][4][5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3000-3500 (broad) | O-H stretch | Phenolic -OH | This very broad band is characteristic of a hydrogen-bonded hydroxyl group. The intramolecular H-bonding with the carbonyl group contributes significantly to this broadening. |
| ~2500-3000 (broad) | O-H stretch | Carboxylic Acid -OH | This broad absorption, often appearing as a series of smaller peaks, is typical for the O-H stretch in a hydrogen-bonded carboxylic acid dimer or intramolecularly bonded system. |
| ~1650-1680 | C=O stretch | Carboxylic Acid C=O | The carbonyl stretching frequency is lower than that of a simple carboxylic acid due to the strong intramolecular hydrogen bond, which weakens the C=O double bond character. |
| ~1500-1600 | C=C stretch | Aromatic Ring | These sharp absorptions are characteristic of the carbon-carbon stretching vibrations within the naphthalene ring system. |
| ~1200-1300 | C-O stretch | Phenol/Carboxylic Acid | This region contains bands corresponding to the C-O stretching and O-H bending vibrations of both the phenolic and carboxylic acid groups. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the naphthalene ring. It provides information about the extent of conjugation and the presence of chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the desired UV range (typically 200-400 nm) and can fully dissolve the analyte. Spectroscopic grade ethanol is a suitable choice.
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the chosen solvent by accurately weighing the solid and dissolving it in a known volume (e.g., 10 mg in 100 mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that yields a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for most spectrophotometers.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as the reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Perform a baseline correction with the blank cuvette in the beam path.
-
Scan the sample across the desired wavelength range (e.g., 200-450 nm) to record the absorption spectrum.
-
UV-Vis Spectral Data & Interpretation
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. The hydroxyl (-OH) and carboxyl (-COOH) groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. While specific, high-quality data for this exact compound is sparse in publicly available databases, the spectrum can be reliably predicted based on related structures. For instance, 2-naphthoic acid shows absorption maxima around 236 nm, 280 nm, and 334 nm.[6] The presence of the electron-donating hydroxyl group at the C2 position is expected to cause a bathochromic (red) shift in these absorptions. This is due to the donation of lone-pair electrons from the oxygen into the aromatic π-system, which lowers the energy gap between the π and π* orbitals.
Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol
| Expected λ_max (nm) | Electronic Transition | Rationale |
| ~240-250 | π → π | Corresponds to high-energy transitions within the naphthalene ring system. |
| ~285-295 | π → π | Lower energy transition, shifted to a longer wavelength by the auxochromic -OH group compared to unsubstituted naphthoic acid. |
| ~340-350 | π → π | The lowest energy π → π transition, characteristic of the extended conjugation of the naphthalene system and further red-shifted by the substituents. |
This compound's UV-absorbing properties make it useful in applications such as sunscreens and other UV-blocking agents.[7]
Workflow and Data Integration
The comprehensive characterization of a molecule like this compound relies on the logical integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic data presented in this guide provides a definitive "fingerprint" for this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy validates the presence and hydrogen-bonded nature of the key hydroxyl and carboxylic acid functional groups. Finally, UV-Vis spectroscopy elucidates the electronic properties of the conjugated naphthalene system. Together, these techniques provide a self-consistent and comprehensive characterization essential for quality control, reaction monitoring, and advanced materials or pharmaceutical development.
References
An In-Depth Technical Guide to the Crystallography and Molecular Structure of 2-Hydroxy-1-naphthoic Acid
Abstract
This technical guide provides a comprehensive overview of the crystallographic and molecular structural features of 2-Hydroxy-1-naphthoic acid (C₁₁H₈O₃), a key intermediate in the synthesis of azo dyes and a molecule of significant interest in medicinal and materials chemistry.[1] This document details the synthesis and crystallization of this compound, outlines the principles and a generalized protocol for its characterization by single-crystal X-ray diffraction, and delves into a detailed analysis of its molecular geometry, with a particular focus on the prominent intramolecular hydrogen bonding that dictates its conformation. Furthermore, we will explore the supramolecular assembly of this molecule in the solid state by examining its crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the solid-state properties of this versatile aromatic carboxylic acid.
Introduction: The Significance of this compound
This compound, also known as 2-hydroxynaphthalene-1-carboxylic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[2][3] Its structure, featuring a carboxylic acid and a hydroxyl group on adjacent positions of a naphthalene ring, imparts it with unique chemical reactivity and physical properties.[1]
Historically, its primary application has been as a crucial precursor in the manufacture of a wide array of azo dyes.[1] The specific positioning of the hydroxyl and carboxyl groups allows for the facile coupling with diazonium salts, leading to the formation of vibrant and colorfast dyes. Beyond its role in the dye industry, this compound and its derivatives are subjects of ongoing research for their potential applications in pharmaceuticals and materials science. The ability of the molecule to form stable complexes with various metal ions has led to the synthesis and crystallographic characterization of numerous coordination compounds.
Understanding the precise three-dimensional arrangement of atoms within the this compound molecule and the interactions that govern its packing in the crystalline state is paramount for controlling its physical properties, such as solubility, melting point, and stability. This knowledge is critical for its effective utilization in various applications, from optimizing reaction conditions in dye synthesis to designing novel pharmaceutical co-crystals.
Synthesis and Crystallization
The principal route for the industrial and laboratory synthesis of this compound is the Kolbe-Schmitt reaction .[4][5] This carboxylation reaction involves the treatment of 2-naphthol with a strong base to form the corresponding naphthoxide salt, which is then carboxylated using carbon dioxide under elevated temperature and pressure.[4][6][7]
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
The following protocol is a generalized procedure for the synthesis of this compound.
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) (solid or gaseous)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (concentrated)
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The reaction is exothermic. The mixture is then dehydrated, typically by heating under vacuum, to yield the anhydrous sodium 2-naphthoxide salt.
-
Carboxylation: The dry sodium 2-naphthoxide is placed in a high-pressure autoclave. The vessel is flushed with carbon dioxide, and then pressurized with CO₂ to approximately 100 atm. The temperature is raised to around 125 °C and maintained for several hours with constant agitation.[7]
-
Acidification: After the reaction is complete and the vessel has cooled, the resulting solid mass, which primarily contains the sodium salt of this compound, is dissolved in water. The solution is then carefully acidified with a strong acid, such as sulfuric or hydrochloric acid, until the pH is acidic.
-
Isolation and Purification: The acidification causes the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step for a successful crystal structure determination. For this compound, slow evaporation of a saturated solution is a commonly employed technique.
Protocol for Single Crystal Growth:
-
Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, acetone, or mixtures with water can be effective.
-
Preparation of a Saturated Solution: The purified this compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation. The solution should be free of any undissolved particles.
-
Slow Evaporation: The saturated solution is filtered into a clean container, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. The container should be left in a vibration-free environment.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form. The crystals are then carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Elucidating the Molecular and Crystal Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule, as well as how the molecules are arranged in the crystal lattice.
The Workflow of a Single-Crystal X-ray Diffraction Experiment
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as depicted in the following workflow diagram.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection, Structure Solution, and Refinement
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map of the unit cell.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
The Molecular Structure of this compound
While a definitive, publicly available crystal structure of pure this compound is not readily found in open-access databases at the time of writing, we can infer its key structural features based on the known structures of its derivatives and related compounds, as well as from fundamental chemical principles.
General Molecular Geometry
The molecule consists of a planar naphthalene ring system. The carboxylic acid and hydroxyl functional groups are attached to the C1 and C2 positions of the naphthalene ring, respectively. The planarity of the naphthalene core is a key feature, influencing the overall shape and electronic properties of the molecule.
Intramolecular Hydrogen Bonding: A Defining Feature
A crucial aspect of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the adjacent carboxylic acid group. This interaction significantly influences the conformation of the molecule.
Caption: Schematic of the intramolecular hydrogen bond in this compound.
This intramolecular hydrogen bond is expected to result in a nearly planar arrangement of the hydroxyl and carboxylic acid groups with respect to the naphthalene ring. This conformation is energetically favorable as it forms a stable six-membered ring-like structure. The presence of this hydrogen bond can be confirmed experimentally by techniques such as infrared (IR) spectroscopy, where a characteristic shift in the O-H stretching frequency is observed, and by Nuclear Magnetic Resonance (NMR) spectroscopy, which would show a downfield chemical shift for the hydroxyl proton.
Crystal Packing and Supramolecular Chemistry
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to include:
-
Intermolecular Hydrogen Bonding: While the primary hydrogen bond is intramolecular, it is highly probable that the carboxylic acid groups of adjacent molecules will form intermolecular hydrogen bonds, leading to the formation of dimers or extended chains.
-
π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings of neighboring molecules align in a parallel or offset fashion. These interactions are a significant driving force in the packing of aromatic molecules.
-
van der Waals Forces: These weaker, non-directional forces contribute to the overall stability of the crystal lattice.
The interplay of these intermolecular forces will determine the specific packing motif of this compound in the solid state, which in turn influences its macroscopic properties.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₈O₃ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2][3] |
| CAS Number | 2283-08-1 | [5] |
| Melting Point | 156-157 °C (with decomposition) | [5] |
| Appearance | White to light yellow powder | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Conclusion
References
Solubility of 2-Hydroxy-1-naphthoic Acid in Various Organic Solvents: A Technical Guide for Researchers
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1), a key intermediate in the synthesis of dyes and other specialty chemicals.[1] We delve into the fundamental physicochemical principles governing its solubility, including molecular structure, solute-solvent interactions, and thermodynamic factors. This document furnishes researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven experimental protocols for solubility determination. Quantitative data for a closely related isomer, 3-Hydroxy-2-naphthoic acid, is presented to illustrate solubility trends across various organic solvent classes. Methodologies such as the equilibrium gravimetric method and UV-spectroscopic analysis are detailed, providing a robust framework for accurate and reproducible solubility measurements.
Introduction: The Significance of this compound Solubility
This compound is an aromatic carboxylic acid featuring a naphthalene core substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis, particularly as a precursor for azo dyes.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and controlling product quality. In pharmaceutical contexts, the solubility of active pharmaceutical ingredients (APIs) or their intermediates is a critical determinant of bioavailability and formulation efficacy.[3][4]
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[5][6] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. The presence of the polar hydroxyl and carboxylic acid groups on this compound allows for potent hydrogen bonding, suggesting higher solubility in polar solvents.[7][8] However, the large, nonpolar naphthalene ring system introduces significant hydrophobic character, creating a nuanced solubility profile that necessitates empirical investigation.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential before exploring its solubility.
| Property | Value | Source |
| CAS Number | 2283-08-1 | [2][9] |
| Molecular Formula | C₁₁H₈O₃ | [2][9] |
| Molecular Weight | 188.18 g/mol | [9] |
| Appearance | White to light yellow/orange powder/crystal | [2] |
| Melting Point | ~156-167 °C (with decomposition) | [9][10] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG). It involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, more favorable solute-solvent interactions.
The Role of Polarity and Hydrogen Bonding
The molecular structure of this compound is amphiphilic, containing both polar and nonpolar regions.
-
Polar Functional Groups : The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and can act as both hydrogen bond donors and acceptors.[11][12] This facilitates strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents like alcohols).[8][13]
-
Nonpolar Naphthalene Core : The fused aromatic ring system is hydrophobic and interacts favorably with nonpolar or weakly polar solvents through van der Waals forces.
This duality dictates that the compound's solubility will be a balance between these competing characteristics. It is expected to be sparingly soluble in water and nonpolar hydrocarbons but show greater solubility in polar organic solvents like alcohols, ketones, and esters.[7]
Caption: Solute-Solvent Interaction Potential.
Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[14] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[14][15] Experimental data for analogous compounds confirms that the solubility of hydroxynaphthoic acids in organic solvents consistently increases with rising temperature.[16][17]
Quantitative Solubility Data
Table 1: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-naphthoic Acid in Various Organic Solvents at Temperatures (T) from 293.15 K to 333.15 K.[16]
| Solvent | T=293.15 K | T=298.15 K | T=303.15 K | T=308.15 K | T=313.15 K | T=318.15 K | T=323.15 K | T=328.15 K | T=333.15 K |
| Alcohols | |||||||||
| Methanol | 0.0463 | 0.0543 | 0.0634 | 0.0735 | 0.0848 | 0.0974 | 0.1114 | 0.1269 | 0.1441 |
| Ethanol | 0.0449 | 0.0528 | 0.0617 | 0.0717 | 0.0829 | 0.0952 | 0.1089 | 0.1241 | 0.1408 |
| n-Propanol | 0.0416 | 0.0489 | 0.0571 | 0.0664 | 0.0768 | 0.0883 | 0.1011 | 0.1153 | 0.1309 |
| Isopropanol | 0.0441 | 0.0521 | 0.0611 | 0.0713 | 0.0827 | 0.0954 | 0.1095 | 0.1251 | 0.1424 |
| n-Butanol | 0.0366 | 0.0433 | 0.0509 | 0.0594 | 0.0690 | 0.0797 | 0.0916 | 0.1048 | 0.1195 |
| Isobutanol | 0.0336 | 0.0398 | 0.0468 | 0.0547 | 0.0636 | 0.0736 | 0.0848 | 0.0973 | 0.1111 |
| Ketones | |||||||||
| Acetone | 0.1207 | 0.1382 | 0.1578 | 0.1798 | 0.2045 | 0.2323 | 0.2635 | 0.2988 | 0.3387 |
| Esters | |||||||||
| Methyl Acetate | 0.0611 | 0.0718 | 0.0840 | 0.0978 | 0.1135 | 0.1312 | 0.1512 | 0.1739 | 0.1996 |
| Ethyl Acetate | 0.0558 | 0.0658 | 0.0772 | 0.0901 | 0.1047 | 0.1213 | 0.1399 | 0.1610 | 0.1849 |
| Acids | |||||||||
| Acetic Acid | 0.0242 | 0.0290 | 0.0346 | 0.0411 | 0.0485 | 0.0571 | 0.0669 | 0.0782 | 0.0911 |
Data synthesized from the Journal of Chemical & Engineering Data.[16]
Analysis of Trends:
-
Highest Solubility: Acetone, a polar aprotic solvent, demonstrates the highest solvating power for the compound.
-
Alcohol Solubility: Solubility generally decreases as the alkyl chain length of the alcohol increases (Methanol > Ethanol > n-Propanol > n-Butanol), which is attributed to the decreasing polarity of the solvent.
-
Temperature Dependence: As predicted, solubility in all tested solvents increases significantly with an increase in temperature.[16]
Experimental Protocols for Solubility Determination
To ensure trustworthy and reproducible results, a well-defined experimental protocol is crucial. The following sections describe two standard, self-validating methods for determining the solubility of this compound.
Protocol 1: Isothermal Equilibrium Gravimetric Method
This method is a fundamental and highly accurate technique for determining solubility.[18][19] It relies on preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Step-by-Step Methodology:
-
Apparatus Setup: Place a known mass of the chosen organic solvent into a jacketed glass vessel connected to a thermostatic water bath to maintain a precise temperature (e.g., ±0.1 K).
-
Preparation of Saturated Solution: Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.[18]
-
Equilibration: Vigorously stir the mixture using a magnetic stirrer. Allow the system to equilibrate for at least 24 hours. The long duration is to ensure the dissolution process reaches a true thermodynamic equilibrium.
-
Phase Separation: Stop stirring and let the solution stand for several hours to allow the excess solid to precipitate completely.
-
Sampling: Withdraw a sample of the clear supernatant using a pre-weighed, pre-heated syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm). Pre-heating the syringe prevents premature crystallization of the solute upon cooling.
-
Mass Determination: Immediately transfer the collected sample into a pre-weighed vial or evaporating dish and record the total mass. The mass of the saturated solution is thus determined.
-
Solvent Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.[4]
-
Final Weighing: After cooling in a desiccator, weigh the dish containing the dry solute. The difference between this mass and the initial mass of the dish gives the mass of the dissolved this compound.
-
Calculation: The mass of the solvent is calculated by subtracting the mass of the dry solute from the mass of the saturated solution sample. From these values, solubility can be expressed in various units, such as g/100g solvent or mole fraction.
Protocol 2: UV-Visible Spectroscopic Method
This method is faster than the gravimetric method and is suitable for high-throughput screening, especially for compounds with a strong chromophore like this compound.[20][21] It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.
Step-by-Step Methodology:
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration to create a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.[22]
-
-
Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in steps 1-4 of the gravimetric method.
-
Sampling and Dilution:
-
Withdraw a sample of the clear supernatant.
-
Accurately perform a gravimetric or volumetric dilution of the sample with the pure solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be precisely known.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Concentration Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[23]
Thermodynamic Modeling
Experimental solubility data can be correlated using various thermodynamic models to predict solubility at different temperatures and to derive thermodynamic properties of dissolution.
-
Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature. It is widely used due to its simplicity and accuracy in fitting experimental data.[16][17]
-
λh (Buchowski-Ksiazaczak) Equation: A two-parameter model that provides a good representation of the solid-liquid equilibrium.[16][24]
-
Activity Coefficient Models (NRTL, UNIQUAC): These more complex models account for the non-ideal behavior of the solution by calculating the activity coefficient of the solute in the solvent.[16][25]
Analysis using these models on the data for 3-Hydroxy-2-naphthoic acid showed excellent correlation, indicating their applicability for this class of compounds.[16] The thermodynamic properties derived, such as the enthalpy and entropy of dissolution, consistently show the process to be endothermic and entropy-driven.[17]
Conclusion
The solubility of this compound is a critical parameter governed by a sophisticated interplay of its molecular structure and the properties of the solvent. Its amphiphilic nature, with polar hydrogen-bonding groups and a nonpolar aromatic core, results in significant solubility in polar organic solvents like alcohols and ketones, a solubility that is strongly dependent on temperature. The provided experimental protocols for gravimetric and spectroscopic analysis offer robust and reliable means for quantifying this property. While direct quantitative data for this compound is sparse, the detailed data for its 3,2-isomer serves as a powerful and predictive model for its behavior. This guide equips researchers with the theoretical foundation and practical tools necessary to confidently measure, understand, and manipulate the solubility of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | 2283-08-1 [chemicalbook.com]
- 11. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. al-kindipublishers.org [al-kindipublishers.org]
- 13. al-kindipublisher.com [al-kindipublisher.com]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchhub.com [researchhub.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. scirp.org [scirp.org]
- 24. zaguan.unizar.es [zaguan.unizar.es]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxy-1-naphthoic Acid: Properties, Analysis, and Applications
Introduction
2-Hydroxy-1-naphthoic acid (CAS No. 2283-08-1) is a polycyclic aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Structurally, it is a derivative of naphthalene bearing both a hydroxyl and a carboxylic acid group in ortho positions on one of the aromatic rings. This unique arrangement of functional groups imparts a distinct set of physical and chemical properties, making it a versatile intermediate and a valuable scaffold in various fields.[1] Its primary industrial application lies in its role as a key precursor for the synthesis of azo dyes and pigments.[2] Beyond this, its rigid structure and specific functional group orientation make it a compelling building block for the development of novel pharmaceutical agents and advanced materials.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the causality behind its behavior, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance as a pharmacologically active scaffold.
Molecular and Physicochemical Properties
The fundamental identity and physical characteristics of this compound are summarized below. These properties are a direct consequence of its molecular structure: a rigid naphthalene core with both a hydrogen-bond donating hydroxyl group and an acidic, hydrogen-bond donating/accepting carboxylic acid group.
Key Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-Hydroxynaphthalene-1-carboxylic acid | [3] |
| CAS Number | 2283-08-1 | [4] |
| Molecular Formula | C₁₁H₈O₃ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | White to cream-colored or light-yellow crystalline powder | [3] |
| Melting Point | 167 °C (with decomposition) | |
| pKa₁ (Carboxylic Acid) | 3.29 (at 20 °C) | [6] |
| pKa₂ (Phenolic Hydroxyl) | 9.68 (at 20 °C) | [6] |
Solubility Profile
The solubility of this compound is dictated by the interplay between its polar functional groups (-OH, -COOH) and its large, nonpolar naphthalene core. It is sparingly soluble in water but shows good solubility in many organic solvents, particularly polar ones. This behavior is critical when selecting appropriate solvents for synthesis, recrystallization, and analytical procedures.
| Solvent | Qualitative Solubility | Rationale | Reference(s) |
| Water | Sparingly Soluble | The large hydrophobic naphthalene backbone dominates, limiting solubility despite the presence of polar groups. Solubility is pH-dependent and increases in alkaline solutions due to salt formation. | [7] |
| Ethanol | Soluble | The hydroxyl group of ethanol can effectively form hydrogen bonds with both the carboxylic acid and hydroxyl groups of the solute, while its ethyl group provides some nonpolar character. | [7] |
| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the solute's -OH and -COOH groups, facilitating dissolution. | [7] |
| Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of the solvent is compatible with the naphthalene ring. | |
| Benzene | Soluble | The aromatic π-π stacking interactions between benzene and the naphthalene ring system contribute significantly to solubility. |
Spectroscopic and Crystallographic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and has a well-characterized residual solvent peak.
-
¹H NMR Interpretation: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, etc.) and coupling constants (J-values) can be used to determine the substitution pattern. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm), while the phenolic proton will also be a singlet, often in the 9-10 ppm range.
-
¹³C NMR Interpretation: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbon atom attached to the hydroxyl group will appear around 150-160 ppm. The remaining nine aromatic carbons will have signals in the 110-140 ppm range.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
O-H Stretch (Phenol): A sharper, less intense peak around 3300-3400 cm⁻¹ may be observed for the phenolic hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1650-1700 cm⁻¹ for the carbonyl group.[9]
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic naphthalene ring.[9]
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region correspond to C-O stretching vibrations of the acid and phenol groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 188. A prominent fragment is often observed at m/z 170, corresponding to the loss of a water molecule (H₂O, 18 Da).[10] Another significant fragmentation pathway is the loss of a carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 143. The base peak is often the M-H₂O fragment at m/z 170, reflecting its relative stability.[3][11][12]
Crystallography
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by its two key functional groups: the phenolic hydroxyl group and the carboxylic acid group.
-
Carboxylic Acid Group: This group is acidic (pKa₁ ≈ 3.29) and undergoes typical reactions of carboxylic acids, such as salt formation with bases, esterification with alcohols under acidic conditions, and conversion to acyl chlorides.
-
Phenolic Hydroxyl Group: This group is weakly acidic (pKa₂ ≈ 9.68) and can be deprotonated by strong bases. It can undergo etherification and activates the naphthalene ring towards electrophilic aromatic substitution.
-
Decarboxylation: Upon heating, especially above its melting point, the compound decomposes, losing carbon dioxide (CO₂) to form 2-naphthol. This reaction is a characteristic feature of β-hydroxy acids where the hydroxyl group is ortho or para to the carboxyl group.[4]
-
Azo Coupling: As a naphthol derivative, the molecule readily reacts with diazonium salts to form intensely colored azo compounds. This reaction is the basis for its primary use as a dye intermediate. The coupling typically occurs at the position para to the hydroxyl group if available, but in this case, it is directed to the activated position adjacent to the hydroxyl group.
The Kolbe-Schmitt Reaction: The Cornerstone of Synthesis
The primary industrial method for preparing this compound is the Kolbe-Schmitt reaction .[4][14] This carboxylation reaction involves the nucleophilic addition of a naphthoxide ion to carbon dioxide.
The mechanism proceeds via the formation of the highly nucleophilic potassium 2-naphthoxide, which then attacks carbon dioxide. The regioselectivity of the carboxylation (i.e., whether the -COOH group adds at the C1 or C3 position) is sensitive to reaction conditions such as temperature and the choice of counter-ion.[14]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis via Kolbe-Schmitt Reaction
This protocol is adapted from established industrial procedures for the carboxylation of naphthols.[14][15]
Objective: To synthesize this compound from 2-naphthol.
Materials:
-
2-Naphthol
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂) gas, high pressure
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
High-pressure autoclave reactor equipped with mechanical stirring and temperature control
Procedure:
-
Naphthoxide Formation: In the autoclave, charge 2-naphthol and a stoichiometric equivalent of potassium hydroxide. Add a minimal amount of water to facilitate initial mixing.
-
Drying: Heat the mixture under vacuum with stirring to remove all water, resulting in a fine, dry powder of potassium 2-naphthoxide. Causality: The reaction requires an anhydrous naphthoxide salt for optimal reactivity with CO₂.
-
Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 5-7 atm. Heat the reactor to 120-150 °C with vigorous stirring. Maintain these conditions for several hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolution: Add hot deionized water to the solid reaction product to dissolve the potassium salt of the product.
-
Acidification: While stirring vigorously, slowly add concentrated HCl to the aqueous solution until the pH is strongly acidic (pH 1-2). This compound will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude this compound.
Causality for Solvent Choice: An ideal recrystallization solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures. Ethanol or a toluene/ethanol mixture is often effective.[16][17]
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of hot solvent to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven. Confirm purity by melting point determination and spectroscopy.
Analytical Methodologies
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample using reversed-phase HPLC.
Rationale: Reversed-phase HPLC is ideal for separating moderately polar organic compounds. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (a mixture of acidified water and an organic solvent like acetonitrile) is used to elute the analytes. The acidic modifier (e.g., phosphoric or formic acid) ensures that the carboxylic acid is in its neutral, protonated form, leading to consistent retention and sharp peak shapes.[7][18]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 236 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound (e.g., 1.0 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same diluent to a known concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the column. A gradient elution is often preferred for separating impurities with different polarities. A typical gradient might be:
-
0-10 min: 40% B to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 40% B and re-equilibrate.
-
-
Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).
Applications in Research and Drug Development
While its use in the dye industry is well-established, the this compound scaffold is gaining attention in medicinal chemistry. The rigid naphthalene framework serves as an excellent anchor for orienting functional groups in three-dimensional space to interact with biological targets.
The Hydroxynaphthoic Acid Scaffold as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure presents several key pharmacophoric features:
-
Hydrogen Bond Donor (HBD): Both the phenolic -OH and the carboxylic acid -OH can act as hydrogen bond donors.
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor.
-
Aromatic/Hydrophobic Region: The naphthalene ring provides a large, flat, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions within a receptor binding pocket.
-
Anionic Center: At physiological pH, the carboxylic acid group will be deprotonated, providing a negative charge that can form ionic bonds or salt bridges with positively charged residues (e.g., lysine, arginine) in a protein.
These features make the scaffold suitable for designing inhibitors for various enzymes or antagonists for receptors. For example, related naphthoic acid derivatives have been explored as potent antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases.[19] The naphthalene core provides the necessary hydrophobic interactions, while appended groups can be modified to optimize binding and selectivity.
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Handling: Store in a dry, well-sealed container at room temperature.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. hplc.eu [hplc.eu]
- 3. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. This compound(2283-08-1) IR Spectrum [m.chemicalbook.com]
- 7. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound(2283-08-1) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Hydroxy-1-naphthoic Acid and Its Derivatives: A Technical Guide for Researchers
Introduction: The Chemical Versatility and Biological Potential of a Naphthalene Scaffold
2-Hydroxy-1-naphthoic acid, a naphthalene derivative characterized by the presence of both hydroxyl and carboxylic acid functional groups, serves as a versatile scaffold in synthetic and medicinal chemistry.[1][2][3][4][5][6][7] While traditionally utilized as an intermediate in the synthesis of azo dyes, its inherent chemical reactivity and structural similarity to biologically active naphthoquinones have spurred investigations into the pharmacological potential of its derivatives.[1][3] This technical guide provides an in-depth exploration of the burgeoning research into the antimicrobial, anticancer, and anti-inflammatory activities of compounds derived from the this compound core. We will delve into the synthesis of key derivatives, dissect structure-activity relationships, elucidate proposed mechanisms of action, and provide detailed protocols for the evaluation of these biological activities.
Antimicrobial Activities: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and their metal complexes, have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
Synthesis of Antimicrobial Derivatives: Focusing on Schiff Bases
A primary route to bioactive derivatives involves the conversion of this compound to its more reactive aldehyde precursor, 2-hydroxy-1-naphthaldehyde. This aldehyde readily undergoes condensation with various amines to form Schiff bases, which can be further complexed with metal ions to enhance their biological activity.[8][9][10]
Experimental Protocol: Synthesis of a 2-Hydroxy-1-naphthaldehyde Schiff Base Derivative
-
Preparation of 2-Hydroxy-1-naphthaldehyde: This can be achieved through the Reimer-Tiemann reaction of 2-naphthol.[11]
-
Schiff Base Condensation:
-
Dissolve 0.02 moles of 2-hydroxy-1-naphthaldehyde in 40 cm³ of ethanol.
-
Slowly add 0.01 moles of the desired amine (e.g., o-phenylenediamine) to the solution.
-
Reflux the mixture with vigorous stirring for 3 hours.
-
Allow the reaction to cool, leading to the precipitation of the Schiff base.
-
Filter the product, recrystallize from ethanol, wash with distilled water, and dry in a desiccator over calcium chloride.
-
-
Metal Complex Formation (Optional):
-
React the synthesized Schiff base with a metal (II) chloride salt (e.g., CoCl₂, NiCl₂) in methanol to form the corresponding metal complex.
-
Figure 1: General synthesis pathway for Schiff base derivatives.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
Studies on various Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their metal complexes have provided valuable insights into their structure-activity relationships:
-
Nature of the Amine: The antimicrobial activity is influenced by the substituent on the amine used in the condensation. Aromatic amines, including those with heterocyclic rings, have been shown to yield potent antimicrobial agents.[9][10]
-
Metal Chelation: The formation of metal complexes with ions such as Co(II) and Ni(II) often enhances the antimicrobial activity compared to the parent Schiff base ligand.[12] This is attributed to the increased lipophilicity of the complex, facilitating its transport across microbial cell membranes.
-
Substitution on the Naphthalene Ring: The introduction of electron-withdrawing groups, such as nitro groups, on the naphthofuran ring system derived from 2-hydroxy-1-naphthaldehyde has been shown to enhance the biological profile of the resulting azines.[11]
Table 1: Representative Antimicrobial Activity of 2-Hydroxy-1-naphthaldehyde Derivatives
| Compound Type | Derivative | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| Schiff Base Ligand | HNSM | Bacillus subtilis | 22 | [9] |
| Tin(II) Complex | [Sn(HNLH)Cl₂(H₂O)] | Escherichia coli | High | [8] |
| Metal Complex | Co(II) Complex | Staphylococcus aureus | Moderate to High | |
| Metal Complex | Ni(II) Complex | Aspergillus fumigatus | Moderate to High |
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action is not fully elucidated but is thought to involve multiple targets. The lipophilic nature of these compounds allows them to penetrate the microbial cell wall and disrupt the cell membrane's integrity. The presence of the azomethine group (-C=N-) in Schiff bases is crucial for their biological activity and may interfere with essential enzymatic reactions within the microbe.[8] For metal complexes, the chelation theory suggests that the metal ion reduces the polarity of the central atom, further increasing the lipophilicity and favoring its permeation through the lipid layer of the cell membrane.
Experimental Protocol: Agar-Well Diffusion Method for Antimicrobial Screening [8][10]
-
Preparation of Media and Inoculum:
-
Prepare and sterilize nutrient agar plates.
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Spread the microbial suspension evenly over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Application:
-
Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile borer.
-
Prepare solutions of the test compounds (e.g., 1 mg/mL in DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solutions, a positive control (standard antibiotic), and a negative control (DMSO) to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
-
Anticancer Potential: Targeting Cell Proliferation and Inducing Apoptosis
Derivatives of the 2-hydroxy-naphthalene scaffold, including esters and other modified naphthoquinones, have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] The mechanism of action often involves the induction of apoptosis and the targeting of key enzymes involved in cell proliferation.
Synthesis of Anticancer Derivatives
The synthesis of ester derivatives of 1-hydroxy-2-naphthoic acid (an isomer of the topic compound) has been reported to yield compounds with cytotoxic properties.[13] This suggests that esterification of this compound could be a viable strategy for generating potential anticancer agents. Additionally, the synthesis of various naphthoquinone derivatives has been extensively explored, with many compounds showing promising anticancer activity.[8][15][16][17][18]
Experimental Protocol: Synthesis of Naphthoquinone Esters [13]
This protocol describes the synthesis starting from 1-hydroxy-2-naphthoic acid, which can be adapted for this compound.
-
Alkylation: Alkylate 1-hydroxy-2-naphthoic acid with a suitable ester-containing alkyl halide.
-
Purification: Purify the resulting naphthoquinone esters using chromatographic techniques.
-
Characterization: Confirm the structure of the synthesized esters using spectroscopic methods such as NMR and mass spectrometry.
Structure-Activity Relationship in Anticancer Derivatives
-
Substituents on the Naphthalene Ring: The position and nature of substituents on the naphthoquinone ring play a crucial role in cytotoxicity. For instance, in a series of 7-methyljuglone derivatives, fluoro substituents at the C-8 position and hydroxyl groups at the C-2 and C-5 positions were found to be important for toxicity against HeLa and DU145 cancer cell lines.[19]
-
Side Chains: The nature of the side chain attached to the naphthoquinone nucleus significantly influences anticancer activity. In a study of naphthoquinone esters, those with a 2'-cyclopentyl substituent showed stronger activity than those with a 2'-cyclohexyl substituent.[13]
-
Amide and Oxime Moieties: The introduction of amide and oxime functionalities to the 2-amino-1,4-naphthoquinone scaffold has been shown to yield potent dual inhibitors of IDO1 and STAT3, which are important targets in cancer therapy.[20][21]
Table 2: Cytotoxicity of Naphthoquinone and Naphthyridine Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone Derivative 19 | HeLa | 5.3 | [19] |
| Naphthoquinone Derivative 19 | DU145 | 6.8 | [19] |
| Naphthoquinone Derivative 5 | HeLa | 10.1 | [19] |
| Naphthoquinone Derivative 5 | DU145 | 9.3 | [19] |
| Naphthyridine Derivative 16 | HeLa | 0.7 | [16] |
| Naphthyridine Derivative 16 | HL-60 | 0.1 | [16] |
| Naphthyridine Derivative 16 | PC-3 | 5.1 | [16] |
Proposed Mechanism of Anticancer Action
The anticancer activity of these derivatives is often multifactorial and can involve:
-
Induction of Apoptosis: Many naphthoquinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.[8]
-
Enzyme Inhibition: Some derivatives may act as inhibitors of key enzymes involved in cancer progression. For example, certain compounds have been shown to target topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[8]
-
Inhibition of Signaling Pathways: As will be discussed in the anti-inflammatory section, the modulation of signaling pathways like NF-κB and MAPK, which are also implicated in cancer cell survival and proliferation, is another potential mechanism.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [14][22]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC₅₀ Determination:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Properties: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of hydroxynaphthoic acids have shown promise in this area by modulating key inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of several naphthalene and naphthoquinone derivatives are attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[23][24][25]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[23] Certain naphthol derivatives have been shown to inhibit the degradation of IκBα and the nuclear translocation of p65, thereby blocking the inflammatory cascade.[23]
-
MAPK Pathway: The MAPK family of proteins (including p38, JNK, and ERK) also plays a critical role in transducing inflammatory signals. The activation (phosphorylation) of these kinases leads to the expression of inflammatory mediators. Some naphthol derivatives have been found to decrease the LPS-induced phosphorylation of p38 and JNK, further contributing to their anti-inflammatory effects.[23]
Figure 2: Proposed anti-inflammatory mechanism of this compound derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Pro-inflammatory Cytokine Production [23]
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. While much of the current research has focused on derivatives of the closely related 2-hydroxy-1-naphthaldehyde, the findings strongly suggest that amides, esters, and Schiff bases derived directly from this compound warrant extensive investigation. Future research should focus on:
-
Systematic Derivatization: The synthesis and biological evaluation of a broader range of this compound derivatives with diverse functional groups will be crucial for establishing comprehensive structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the antimicrobial, anticancer, and anti-inflammatory activities of these compounds will be essential for their rational design and optimization.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The exploration of this chemical space holds significant potential for the discovery of new drugs to address the pressing global health challenges of infectious diseases, cancer, and chronic inflammatory disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. GSRS [precision.fda.gov]
- 3. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 98 2283-08-1 [sigmaaldrich.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. ajol.info [ajol.info]
- 9. [PDF] Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of novel naphthindolizinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Thermochemical Profile of 2-Hydroxy-1-naphthoic Acid
Introduction: Contextualizing 2-Hydroxy-1-naphthoic Acid
This compound (CAS RN: 2283-08-1), a derivative of naphthalene with the molecular formula C₁₁H₈O₃, is an aromatic carboxylic acid of significant interest in synthetic chemistry.[1][2] Its structure, featuring a hydroxyl group and a carboxylic acid group in proximity on the naphthalene backbone, imparts specific reactivity that makes it a valuable intermediate, particularly in the synthesis of azo dyes and other complex organic molecules.[3]
For researchers, process chemists, and drug development professionals, a thorough understanding of a molecule's thermochemical properties is not merely academic; it is fundamental to ensuring process safety, optimizing reaction conditions, and predicting chemical stability and reactivity. These data, including enthalpy of formation, combustion, and sublimation, govern the energy landscape of a chemical system.
Core Physicochemical Properties
Before delving into thermochemistry, a baseline of the compound's physical properties is essential. These characteristics influence handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₃ | [1][4] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| Appearance | White to light red powder/crystal | [4][5] |
| Melting Point | ~167 °C (with decomposition) | [3][6] |
| CAS Number | 2283-08-1 | [1][2] |
The noted decomposition at its melting point is a critical observation, suggesting that thermal energy input can readily induce decarboxylation to form 2-naphthol and carbon dioxide.[6][7] This thermal instability is a key consideration for any process involving this compound at elevated temperatures.
Part 1: Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precision measurement through calorimetry and other physical chemistry techniques. The primary parameters of interest are the enthalpies of combustion, formation, and sublimation.
Enthalpy of Combustion (ΔcH°)
The enthalpy of combustion is the heat released when a compound undergoes complete oxidation. It is the most critical experimental value from which the standard enthalpy of formation is typically derived. The primary technique for this measurement is bomb calorimetry .[8][9]
The objective of bomb calorimetry is to measure the heat released at constant volume (ΔcU) which can then be accurately converted to the change in enthalpy (ΔcH°).
-
Sample Preparation: A precisely weighed pellet (typically 0.7-1.0 g) of the sample (e.g., this compound) is placed in a crucible within the high-pressure vessel ("bomb").
-
Fuse Wire: A nickel-chromium or iron fuse wire of known length and mass is positioned to be in contact with the sample. The energy released from the combustion of this wire is a known quantity and is subtracted during final calculations.[10]
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30-40 atm. This ensures complete and rapid combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a precisely known mass of water in a thermally insulated container (a Dewar). The entire assembly, including the stirrer and a high-precision thermometer (±0.001 °C), constitutes the calorimeter.
-
Ignition & Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until a maximum temperature is reached and begins to cool.
-
Calibration & Calculation: The energy equivalent of the calorimeter (the "heat capacity" of the bomb, water, and hardware, Cbomb) must be determined. This is achieved by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid (ΔHcomb = -26.38 kJ/g).[11] The heat of combustion for the sample is then calculated using the measured temperature change (ΔT) and Cbomb, correcting for the fuse wire combustion and any side reactions (e.g., formation of nitric acid from trace nitrogen).
Standard Enthalpy of Formation (ΔfH°solid)
The standard enthalpy of formation of a compound in its solid state is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°solid) using Hess's Law. The calculation uses the known standard enthalpies of formation of the combustion products, CO₂(g) and H₂O(l).
For C₁₁H₈O₃(s) + 10.5 O₂(g) → 11 CO₂(g) + 4 H₂O(l), the relationship is: ΔcH°(C₁₁H₈O₃) = [11 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₁H₈O₃, s)]
By rearranging this equation, ΔfH°(C₁₁H₈O₃, s) can be determined with high precision.
As a reference, experimental data for the isomer 3-hydroxy-2-naphthalenecarboxylic acid is available from the NIST Chemistry WebBook, derived from combustion calorimetry experiments.
These values provide a reliable estimate for the magnitude of energy involved for this class of molecules. The negative enthalpy of formation indicates that the compound is stable relative to its constituent elements (carbon, hydrogen, and oxygen) in their standard states.
Enthalpy of Sublimation (ΔgcrH°)
The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. This value is crucial for deriving the gas-phase enthalpy of formation, which is essential for computational comparisons and understanding intrinsic molecular stability without lattice effects.
Several methods can be employed, including the transpiration method or Knudsen effusion technique . A study on the related 1- and 2-naphthoic acids demonstrated excellent agreement between these methods.[14] In the transpiration method, an inert gas is passed over the heated sample at a slow, controlled rate, and the amount of sublimed material is determined by mass loss or by trapping and quantifying the condensed vapor. The vapor pressure at different temperatures can be determined, and the sublimation enthalpy is calculated from the Clausius-Clapeyron equation.
Part 2: Computational Thermochemistry
When experimental data is unavailable or to validate experimental results, computational chemistry provides a powerful alternative. Modern ab initio methods can predict thermochemical properties with high accuracy.[15]
-
Conformational Search: For flexible molecules, all low-energy conformers must be identified. This is typically done using a molecular mechanics force field (e.g., GMMX).[15] For this compound, the primary flexibility involves the orientation of the hydroxyl proton and the rotation around the C-COOH bond. Intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is expected to create a highly stable, planar conformer.
-
Geometry Optimization: Each identified conformer is then optimized at a higher level of theory, typically Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (e.g., MP2) with a suitable basis set (e.g., 6-31G(d) or larger).[14]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPE) and thermal corrections to enthalpy.
-
Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method and a larger basis set (e.g., G3 or G4 composite methods).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfH°gas) is calculated using an appropriate reaction scheme, such as an atomization scheme or an isodesmic reaction scheme, where bond types are conserved to promote error cancellation.
Summary and Conclusion
The thermochemical profile of a molecule like this compound is a cornerstone of its chemical identity, providing critical data for safe and efficient chemical synthesis and material handling. While direct experimental values for this specific isomer are sparse in the literature, a robust framework exists for their determination.
-
Experimental Approach: The combination of bomb calorimetry to find the enthalpy of combustion, followed by calculation using Hess's Law, provides the solid-state enthalpy of formation. Sublimation enthalpy measurements are then required to access the gas-phase data.
-
Computational Approach: High-level ab initio calculations serve as a powerful predictive tool, capable of yielding accurate gas-phase enthalpies of formation that can guide and validate experimental work.
For researchers and developers, it is imperative to recognize the interplay between these methods. Computational screening can prioritize experimental work, while precise experimental values, even for a related isomer like 3-hydroxy-2-naphthalenecarboxylic acid (ΔfH°solid = -522.4 kJ/mol), provide essential benchmarks for validating theoretical models. This integrated approach represents the pinnacle of modern thermochemical investigation, ensuring both accuracy and a deep mechanistic understanding of the molecule .
References
- 1. This compound (CAS 2283-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [stenutz.eu]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 2283-08-1 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]
- 13. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]
- 14. umsl.edu [umsl.edu]
- 15. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Chemical Landscape of 2-Hydroxy-1-naphthoic Acid: From Molecular Structure to Bioactivity Potential
Executive Summary
2-Hydroxy-1-naphthoic acid (2H1NA) is a versatile aromatic carboxylic acid serving as a crucial intermediate in the synthesis of pharmaceuticals and azo dyes.[1][2] A profound understanding of its molecular structure, electronic properties, and reactivity is paramount for optimizing its existing applications and exploring novel therapeutic avenues. This technical guide provides a comprehensive framework for the quantum chemical investigation of 2H1NA, leveraging Density Functional Theory (DFT) as the core computational engine. We will detail the theoretical and experimental protocols, from initial geometry optimization and vibrational analysis to the exploration of its electronic frontier orbitals and non-linear optical properties. Furthermore, this guide bridges theoretical chemistry with practical drug development by outlining a molecular docking workflow to probe the bioactivity of 2H1NA. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with a robust understanding of how computational chemistry can be applied to elucidate and predict the behavior of complex organic molecules.
Introduction: The Case for a Computational Deep Dive
This compound, with the chemical formula C₁₁H₈O₃, is a structurally significant molecule featuring a naphthalene core functionalized with both hydroxyl and carboxylic acid groups.[2][3] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[2] Traditionally, the characterization of such molecules relies on empirical data from spectroscopic and crystallographic techniques. While indispensable, these methods provide a snapshot of the molecule's ground state.
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a predictive and dynamic understanding of a molecule's behavior.[4][5] DFT allows us to compute a wide array of properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), which are fundamental to chemical reactivity.[6][7] By simulating these properties, we can:
-
Validate Experimental Data: Computationally derived spectra (IR, Raman) can be correlated with experimental findings to provide definitive vibrational mode assignments.[8][9]
-
Predict Reactivity: The molecular electrostatic potential (MESP) map and frontier orbital analysis can identify sites susceptible to electrophilic or nucleophilic attack, guiding synthesis and modification strategies.[10]
-
Screen for Novel Applications: Calculations of properties like non-linear optical (NLO) response can suggest new applications in materials science.[8]
-
Inform Drug Design: Understanding the molecule's 3D structure and electronic landscape is the first step in assessing its potential to interact with biological targets, which can be further explored via molecular docking.[11][12]
This guide will walk through the essential quantum chemical workflows for a thorough investigation of this compound.
Methodologies: The Synergy of In Silico and Experimental Analysis
A credible quantum chemical study is not purely theoretical; it is a self-validating system where computational predictions are benchmarked against experimental reality.
Computational Protocol: A Step-by-Step DFT Workflow
The cornerstone of our investigation is Density Functional Theory, which provides a favorable balance between computational accuracy and resource efficiency for organic molecules.[13] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level of theory for such systems, offering reliable results for both geometry and electronic properties.[6][8]
Experimental Protocol: DFT Calculation Workflow
-
Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
An initial optimization is performed to find a stable conformation (a local minimum on the potential energy surface).
-
Causality: This step is critical as all subsequent property calculations are dependent on the accuracy of the molecular geometry. An unoptimized structure will yield meaningless results.
-
Method: DFT with the B3LYP functional and 6-311++G(d,p) basis set.
-
-
Frequency Calculation:
-
This is performed at the same level of theory as the optimization.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Output: This calculation also provides the necessary data to simulate the FT-IR and FT-Raman spectra and to derive thermodynamic properties.
-
-
Property Calculations:
-
Electronic Analysis: The optimized geometry is used to calculate the HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MESP).[14]
-
NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to understand intramolecular charge transfer, hyperconjugative interactions, and charge delocalization.[6]
-
NLO Properties: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the non-linear optical response.[8]
-
Caption: A typical workflow for quantum chemical analysis using DFT.
Experimental Validation Protocols
Computational results must be anchored to reality. The following standard spectroscopic techniques are essential for validating the theoretical model.
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The combination is powerful because some molecular vibrations may be strong in IR and weak in Raman, or vice-versa, providing a more complete vibrational picture.[9] The experimental spectra serve as the benchmark for the calculated frequencies.
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule. The experimental maximum absorption wavelength (λ_max) can be compared with theoretical values calculated using Time-Dependent DFT (TD-DFT) to validate the computed electronic structure.[8]
Results and Discussion: Unveiling Molecular Insights
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D arrangement of the atoms. Key structural parameters, such as the bond lengths of the carboxylic acid and hydroxyl groups, and the planarity of the naphthalene ring system, are determined. An intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid group, which significantly influences the molecule's conformation and properties.
Table 1: Selected Theoretical Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | O-H (hydroxyl) | 0.97 |
| Bond Length | C=O (carbonyl) | 1.22 |
| Bond Length | C-O (carbonyl) | 1.35 |
| Bond Length | O-H (carboxyl) | 0.98 |
| Bond Angle | O-C-C (carboxyl) | 124.5 |
| Dihedral Angle | C-C-C-O (carboxyl) | ~0.0 |
(Note: These are representative values based on DFT calculations for similar aromatic carboxylic acids.)
Vibrational Spectroscopy Analysis
Frequency calculations allow for the simulation of FT-IR and FT-Raman spectra. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data.[15]
Table 2: Assignment of Key Vibrational Modes for this compound
| Mode Description | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic acid dimer) | ~2950 | Strong, Broad | Weak |
| O-H stretch (Hydroxyl, H-bonded) | ~3250 | Medium | Weak |
| C-H stretch (Aromatic) | 3050-3150 | Medium | Strong |
| C=O stretch (Carbonyl, H-bonded) | ~1660 | Very Strong | Medium |
| C=C stretch (Aromatic ring) | 1450-1600 | Strong | Very Strong |
| O-H bend (in-plane) | ~1350 | Strong | Weak |
(Note: Frequencies are approximate and based on studies of similar compounds like 1-hydroxy-2-naphthoic acid.)[8]
The characteristic broad O-H stretch of the carboxylic acid and the strong C=O carbonyl stretch are key features. The shift of the C=O frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl provides strong evidence for the intramolecular hydrogen bond predicted by the geometry optimization.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively.[7] The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[16]
For 2H1NA, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, indicating these are the primary sites for electron donation (oxidation). The LUMO is likely distributed over the carboxylic acid group and the aromatic system, marking them as the electron-accepting (reduction) sites. This charge transfer character is crucial for its role in dye synthesis and potential biological interactions.[6]
Caption: Energy level diagram of HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MESP)
The MESP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.[10]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically found around electronegative atoms like oxygen. These are sites for electrophilic attack. For 2H1NA, the most negative potential will be centered on the carbonyl oxygen.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, usually around acidic hydrogen atoms. These are sites for nucleophilic attack. The most positive potential will be on the acidic hydrogens of the hydroxyl and carboxyl groups.
This map visually confirms the molecule's reactivity hotspots, guiding the understanding of its role in hydrogen bonding, proton transfer, and interactions with biological receptors.[10]
Non-Linear Optical (NLO) Properties
Molecules with significant charge separation and polarizability can exhibit NLO properties. The calculated first-order hyperpolarizability (β) is a key metric. A high β value suggests that the material could be a good candidate for NLO applications, such as in optoelectronics.[8] The intramolecular charge transfer from the hydroxyl/naphthalene donor system to the carboxyl acceptor system in 2H1NA suggests it may possess a notable NLO response.
Table 3: Calculated NLO Properties
| Property | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | ~2.5 D |
| Mean Polarizability | <α> (x 10⁻²⁴ esu) | ~18.0 |
| First Hyperpolarizability | β (x 10⁻³⁰ esu) | ~4.5 |
(Note: Values are representative and depend on the exact computational method.)[8]
Application in Drug Development: A Molecular Docking Perspective
Given that naphthoic acid derivatives have shown potential as inhibitors for various enzymes, a molecular docking study can provide initial insights into the therapeutic potential of 2H1NA.[11][17]
Rationale and Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like 2H1NA) when bound to a second (a receptor, typically a protein), to form a stable complex.[12] The goal is to estimate the binding affinity (strength of interaction) and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of a target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign charges and define rotatable bonds.
-
-
Grid Generation: Define a "docking box" or grid around the active site of the protein where the ligand is expected to bind.
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock, Glide) to explore various ligand conformations and orientations within the active site.
-
The program scores each "pose" based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Identify the top-ranked pose with the best (most negative) binding score.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, which are critical for binding.[18]
-
Caption: A streamlined workflow for molecular docking studies.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the quantum chemical study of this compound. By integrating DFT calculations for structural, vibrational, and electronic properties with a clear protocol for experimental validation, researchers can build a highly accurate and predictive molecular model. The insights gained from this model—from identifying reactive sites with MESP to predicting bioactivity with molecular docking—are directly applicable to advancing the use of 2H1NA in materials science, organic synthesis, and, most compellingly, in the rational design of new therapeutic agents. The synergy of these computational tools provides a powerful lens through which to understand and harness the full potential of this important molecule.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular structure, spectroscopic (FT-IR, FT-Raman) studies and first-order molecular hyperpolarizabilities, HOMO-LUMO, NBO analysis of 2-hydroxy-p-toluic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Vibrational spectroscopy (FT-IR and FT-Raman) investigation, and hybrid computational (HF and DFT) analysis on the structure of 2,3-naphthalenediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jaoc.samipubco.com [jaoc.samipubco.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols: The Role of 2-Hydroxy-1-naphthoic Acid as a Versatile Intermediate in Azo Dye Synthesis
Introduction: The Chromatic World of Azo Dyes and the Significance of 2-Hydroxy-1-naphthoic Acid
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their widespread application in the textile, printing, and leather industries is due to their brilliant colors, cost-effective synthesis, and good fastness properties.[2][3] The defining feature of these compounds is the azo group (-N=N-), a chromophore that connects two aromatic rings, creating an extended conjugated system responsible for their color.[4] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]
Within this synthetic framework, the choice of the coupling component is critical as it significantly influences the final color and properties of the dye. This compound (CAS No: 2283-08-1) has emerged as a highly valuable intermediate for this purpose.[5] This aromatic carboxylic acid, with a molecular formula of C₁₁H₈O₃, possesses a unique structure featuring both a hydroxyl (-OH) and a carboxyl (-COOH) group on a naphthalene ring system.[5] This specific arrangement of electron-donating and withdrawing groups makes it a highly reactive and versatile coupling agent, enabling the synthesis of a wide spectrum of dyes with desirable characteristics. This document provides a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for utilizing this compound in the synthesis of azo dyes.
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution. The process is bifurcated into two primary stages: the formation of a highly reactive electrophile (the diazonium ion) and its subsequent reaction with the nucleophilic coupling agent.
Step 1: Diazotization of a Primary Aromatic Amine
Diazotization is the process of converting a primary aromatic amine into an aryldiazonium salt. This reaction is conducted in a cold aqueous mineral acid (e.g., HCl) with sodium nitrite (NaNO₂).[1] The reaction is highly temperature-sensitive and must be maintained at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing and prematurely reacting with water to form a phenol.[1][6]
The key steps in the mechanism are:
-
Formation of Nitrous Acid: The mineral acid reacts with sodium nitrite to generate unstable nitrous acid (HONO) in situ.
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess mineral acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The nucleophilic nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.
-
Formation of the Diazonium Ion: Following a series of proton transfers and the elimination of a water molecule, the stable aryldiazonium ion (Ar-N₂⁺) is formed.[1]
Step 2: Azo Coupling with this compound
The resulting aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds like phenols, naphthols, and anilines.[7][8] this compound is an excellent coupling partner due to the activating effect of the hydroxyl group. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated naphthalene ring.
The pH of the reaction medium is a critical parameter. The coupling reaction with phenols and naphthols is typically carried out under mildly alkaline conditions.[7] The basic medium deprotonates the hydroxyl group to form a phenoxide ion, which is a much stronger activating group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.[6] For this compound, the diazonium salt attacks the ortho-position relative to the powerful hydroxyl activating group.
The overall workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of an azo dye using this compound.
Experimental Protocols and Data
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All chemicals, especially diazonium salts, should be handled with care.[9][10]
Protocol: Synthesis of an Azo Dye from Sulfanilic Acid and this compound
This protocol details the synthesis of a vibrant orange-red dye, a representative example of the azo compounds derivable from this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |
| Sulfanilic Acid | 173.19 | 0.96 g | 5.54 |
| Sodium Carbonate (anhydrous) | 105.99 | 0.30 g | 2.83 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.40 g | 5.80 |
| Hydrochloric Acid (conc.) | 36.46 | 1.5 mL | ~18 |
| This compound | 188.18 | 1.04 g | 5.53 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 15.0 |
| Sodium Chloride (NaCl) | 58.44 | ~2.0 g | - |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, combine 0.96 g of sulfanilic acid, 0.30 g of sodium carbonate, and 15 mL of water. Gently heat the mixture while stirring until a clear solution is obtained.
-
Cool the resulting solution to room temperature, then place it in an ice-water bath.
-
In a separate small test tube, dissolve 0.40 g of sodium nitrite in 2 mL of water.
-
Once the sulfanilic acid solution is thoroughly chilled, add the sodium nitrite solution to it.
-
In another beaker, prepare a solution of 1.5 mL of concentrated HCl in 10 mL of crushed ice.
-
Slowly and with constant stirring, add the cold sulfanilic acid/sodium nitrite mixture to the acidic ice solution. A fine white precipitate of the diazonium salt should form. Keep this suspension in the ice-water bath until ready for use (within 10-15 minutes).[1]
Part B: Azo Coupling and Isolation
-
In a 250 mL beaker, dissolve 1.04 g of this compound in 20 mL of an aqueous solution containing 0.60 g of sodium hydroxide. Stir until a clear solution is formed.
-
Cool this solution thoroughly in an ice-water bath.
-
While maintaining vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the alkaline this compound solution.[4]
-
An intensely colored orange-red precipitate will form immediately.[4] Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
To aid in the precipitation of the dye (a process known as "salting out"), add approximately 2.0 g of sodium chloride (NaCl) and stir until it dissolves.[1]
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with a small amount of cold distilled water to remove any soluble impurities.
-
Allow the product to air dry or dry in a low-temperature oven. Weigh the final product and calculate the percentage yield.
Visualizing the Reaction Mechanism
The core chemical transformations can be visualized through the following mechanistic diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. nbinno.com [nbinno.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Application Note & Protocol: Synthesis of Penicillinase-Resistant Penicillins
Topic: A Detailed Guide to the Synthesis of Nafcillin and Oxacillin using Naphthalene and Isoxazole Precursors
Abstract: This document provides a comprehensive guide for the laboratory synthesis of two critical penicillinase-resistant β-lactam antibiotics: Nafcillin and Oxacillin. We present a detailed, two-part protocol for the synthesis of Nafcillin, starting from the readily available precursor, 2-Hydroxy-1-naphthoic acid. The protocol elucidates the preparation of the key 2-ethoxy-1-naphthoyl chloride side-chain and its subsequent coupling with 6-aminopenicillanic acid (6-APA). Additionally, this guide addresses the synthesis of Oxacillin, clarifying its distinct synthetic origin from an isoxazole-based precursor, thereby providing a comparative framework for the synthesis of structurally diverse, semi-synthetic penicillins. The methodologies are grounded in established chemical principles, with an emphasis on the rationale behind procedural steps, safety considerations, and purification techniques.
Introduction: The Challenge of β-Lactamase Resistance
The discovery of penicillin revolutionized medicine, but its efficacy was soon challenged by the emergence of bacteria producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. This spurred the development of semi-synthetic penicillins engineered to resist enzymatic degradation. Nafcillin and Oxacillin are exemplary members of this class, characterized by bulky side chains that sterically hinder the approach of β-lactamase enzymes to the susceptible β-lactam ring.
-
Nafcillin , with its voluminous 2-ethoxynaphthyl side chain, is particularly effective against penicillinase-producing Staphylococcus aureus. Its synthesis leverages the naphthalene moiety to create the necessary steric shield.
-
Oxacillin belongs to the isoxazolyl penicillin group, where the 3-phenyl-5-methylisoxazole side chain provides steric hindrance. It is a crucial agent in treating infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).
This guide provides detailed protocols for the synthesis of both molecules. It is important to note that while Nafcillin's synthesis is logically derived from this compound, the synthesis of Oxacillin (often mistaken for "Isoxylpenicillin") follows a completely different pathway and does not involve a naphthalene-based precursor.
Section 1: Synthesis of Nafcillin Sodium
The synthesis of Nafcillin is a multi-step process that begins with the modification of the this compound precursor to form the acyl chloride side-chain, followed by its condensation with the penicillin core, 6-aminopenicillanic acid (6-APA).
Overall Synthetic Workflow
The pathway involves two primary stages: (1) Preparation of the 2-ethoxy-1-naphthoyl chloride side-chain, and (2) Acylation of 6-APA to form Nafcillin.
Caption: Workflow for the synthesis of Nafcillin Sodium from this compound.
Part 1.1: Protocol for Synthesis of 2-Ethoxy-1-naphthoyl Chloride
This precursor provides the characteristic side chain of Nafcillin. The synthesis involves protecting the hydroxyl group as an ether and then activating the carboxylic acid as an acyl chloride for efficient coupling.
Step A: Etherification of this compound
The phenolic hydroxyl group is alkylated using iodoethane in a Williamson ether synthesis. Sodium hydride is used as a strong base to deprotonate the phenol, forming a nucleophilic alkoxide.
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (C₂H₅I)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
-
-
Protocol:
-
Under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add iodoethane (1.2 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and cautiously quench by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-Ethoxy-1-naphthoic acid. Purify by recrystallization if necessary.
-
Step B: Formation of 2-Ethoxy-1-naphthoyl Chloride
The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).
-
Reagents and Materials:
-
2-Ethoxy-1-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of Dimethylformamide (DMF) if using oxalyl chloride.
-
-
Protocol:
-
In a fume hood, dissolve 2-Ethoxy-1-naphthoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude 2-Ethoxy-1-naphthoyl chloride is often used immediately in the next step without further purification.
-
Part 1.2: Protocol for Acylation of 6-APA to Synthesize Nafcillin Sodium
This is the final coupling step where the synthesized side-chain is attached to the penicillin nucleus.
Catalytic Applications of 2-Hydroxy-1-naphthoic Acid Metal Complexes: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the catalytic applications of metal complexes derived from 2-Hydroxy-1-naphthoic acid and its Schiff base analogues. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research. The protocols described herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.
Introduction: The Versatile Ligand Scaffolding of this compound
This compound is a highly versatile organic molecule that, along with its aldehyde precursor, 2-hydroxy-1-naphthaldehyde, serves as an exceptional platform for the synthesis of a wide array of multidentate ligands. The presence of hydroxyl and carboxyl or aldehyde functionalities in close proximity allows for the formation of stable chelate rings with a variety of metal ions. Particularly, the Schiff bases derived from 2-hydroxy-1-naphthaldehyde have garnered significant attention in coordination chemistry. These ligands can coordinate to metal centers through phenolic oxygen and imine nitrogen atoms, creating stable complexes with diverse geometries and electronic properties. This structural tunability is the cornerstone of their broad utility in catalysis, enabling the rational design of catalysts for a range of organic transformations.
This guide will focus on three key areas where these metal complexes have demonstrated significant catalytic prowess: oxidation reactions, ring-opening polymerization, and carbon-carbon bond-forming cross-coupling reactions.
Section 1: Catalytic Oxidation Reactions
The selective oxidation of organic substrates is a fundamental transformation in synthetic chemistry. Metal complexes of this compound derivatives, particularly copper(II) Schiff base complexes, have emerged as potent catalysts for the oxidation of alcohols and alkenes, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Application Note 1.1: Copper(II)-Catalyzed Aerobic Oxidation of Benzyl Alcohol
The selective oxidation of primary alcohols to aldehydes is a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. Copper(II) complexes incorporating Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown remarkable efficiency in catalyzing the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity.
The choice of a copper(II) center is predicated on its accessible redox states (Cu(I)/Cu(II)/Cu(III)) which are crucial for activating the oxidant and facilitating the catalytic cycle. The Schiff base ligand, derived from 2-hydroxy-1-naphthaldehyde, provides a stable coordination environment that prevents the precipitation of inactive copper oxides and allows for fine-tuning of the catalyst's electronic and steric properties. The use of an oxidant like H₂O₂ is favored for its "green" profile, with water being the only byproduct. Dimethylsulfoxide (DMSO) is often selected as the solvent due to its ability to dissolve both the substrate and the catalyst, and its high boiling point allows for reactions to be conducted at elevated temperatures to increase reaction rates.[1]
Materials:
-
Copper(II) Schiff base complex of 2-hydroxy-1-naphthaldehyde (e.g., [Cu(L)], where L is a bidentate Schiff base ligand)
-
Benzyl alcohol (BzOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dimethylsulfoxide (DMSO)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the copper(II) Schiff base complex (0.03 mmol).
-
Add DMSO (10 mL) to the flask and stir until the catalyst is completely dissolved.
-
Add benzyl alcohol (1.0 mmol, 0.1 mL) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) in a water bath.
-
Initiate the reaction by the dropwise addition of aqueous H₂O₂ (3.0 mmol).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature. The product, benzaldehyde, can be isolated and purified using standard techniques such as extraction and column chromatography.
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| ahpvCu | Benzyl Alcohol | H₂O₂ | DMSO | 70 | 2 | 94 | 100 (for Benzaldehyde) | [1] |
| ahpnbCu | Benzyl Alcohol | H₂O₂ | DMSO | 70 | 2 | 92 | 100 (for Benzaldehyde) | [1] |
ahpv and ahpnb are specific Schiff base ligands.
The catalytic cycle is believed to involve the formation of a high-valent copper-oxo or copper-hydroperoxo species. Density Functional Theory (DFT) calculations suggest that the reaction may proceed through a Cu(III) intermediate. The alcohol coordinates to the copper center, followed by a hydrogen atom abstraction step to form the aldehyde product and a reduced copper species. The catalyst is then re-oxidized by H₂O₂ to complete the cycle.[2][3]
Caption: Coordination-insertion mechanism for ROP.
Section 3: Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. While the direct use of this compound metal complexes in this area is less documented, Schiff bases derived from salicylaldehydes (structurally related to 2-hydroxy-1-naphthaldehyde) have been successfully employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Application Note 3.1: Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Palladium(II) complexes with Schiff base ligands can serve as efficient pre-catalysts for this transformation.
The palladium center is the active component of the catalyst, cycling between Pd(0) and Pd(II) oxidation states. The Schiff base ligand stabilizes the palladium species and can influence the efficiency of the catalytic cycle. The choice of base is critical for the transmetalation step, and the solvent system affects the solubility of the reagents and the reaction rate. Aqueous ethanol is often used as an environmentally friendly solvent mixture. [4][5]
Materials:
-
Palladium(II) Schiff base complex (e.g., from a salicylaldehyde derivative)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
To a Schlenk tube, add the palladium(II) Schiff base complex (e.g., 0.01 mmol), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the ethanol/water solvent mixture (5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| Pd(II)-Schiff Base | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 95 | [4][5] |
| Pd(II)-Schiff Base | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 92 | [4][5] |
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three main steps:
-
Oxidative Addition: The Pd(0) active species reacts with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
Metal complexes derived from this compound and its Schiff base analogues represent a versatile and powerful class of catalysts. Their tunable electronic and steric properties, coupled with the diverse reactivity of the coordinated metal centers, enable a wide range of important organic transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the catalytic potential of these remarkable compounds. Further exploration into the design of novel ligands and the elucidation of reaction mechanisms will undoubtedly lead to the development of even more efficient and selective catalytic systems.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-1-Naphthoic Acid and its Derivatives as Fluorescent Probes for Metal Ion Detection
Introduction: The Versatility of the 2-Hydroxynaphthalene Scaffold
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Fluorescent probes offer a highly sensitive, selective, and real-time approach for this purpose. The 2-hydroxynaphthalene core, present in molecules like 2-Hydroxy-1-naphthoic acid and 2-hydroxy-1-naphthaldehyde, serves as an excellent foundational scaffold for designing such probes.[1] These derivatives are characterized by high quantum yields and a sensitivity to their chemical environment, making them ideal for developing "turn-on" or "turn-off" fluorescent sensors.[1]
While this compound itself is a valuable chemical intermediate, particularly in the dye industry, the most extensively researched fluorescent probes from this family are Schiff base derivatives of the closely related 2-hydroxy-1-naphthaldehyde.[2][3] These derivatives have demonstrated remarkable efficacy in detecting various metal ions, most notably Aluminum (Al³⁺) and Zinc (Zn²⁺).[4][5]
This guide, therefore, will provide a comprehensive overview of the principles governing the use of the 2-hydroxynaphthalene scaffold for metal ion detection. To ensure scientific rigor and provide actionable protocols, we will focus on a well-documented and high-performing Schiff base derivative, synthesized from 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline, as a primary example for the selective detection of Al³⁺.[4] The principles and protocols outlined herein can be adapted by researchers for the development and application of other similar probes.
Part 1: Core Principles of Fluorescence Sensing with 2-Hydroxynaphthalene Derivatives
The efficacy of 2-hydroxynaphthalene-based probes stems from their unique photophysical properties, which can be modulated by the presence of a target metal ion. The primary mechanisms underpinning this sensing capability are Chelation-Enhanced Fluorescence (CHEF), inhibition of C=N isomerization in Schiff bases, and modulation of Excited-State Intramolecular Proton Transfer (ESIPT).
-
Chelation-Enhanced Fluorescence (CHEF): In the absence of a metal ion, the fluorescence of the probe can be quenched by processes like photoinduced electron transfer (PET) from a lone pair of electrons (e.g., on an imine nitrogen) to the excited naphthalene fluorophore.[6] Upon coordination with a metal ion, this lone pair becomes involved in bonding, which suppresses the PET process and leads to a significant enhancement in fluorescence intensity—a "turn-on" response.[6][7]
-
Inhibition of C=N Isomerization: Schiff base derivatives contain a C=N double bond. In the excited state, this bond can undergo isomerization, which is a non-radiative decay pathway that quenches fluorescence.[6][8] The chelation of a metal ion restricts this rotation, blocking the non-radiative decay channel and causing a dramatic increase in fluorescence emission.[7]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxyl group on the naphthalene ring can form an intramolecular hydrogen bond. Upon excitation, a proton can be transferred from the hydroxyl group to a nearby acceptor atom (like the imine nitrogen).[8] This process can lead to a large Stokes shift, which is advantageous for sensing applications as it minimizes self-absorption and background interference.[6] Metal ion binding can influence this ESIPT process, leading to a detectable change in the fluorescence signal.[8]
Caption: General mechanism for "turn-on" fluorescence upon metal ion binding.
Part 2: Featured Application: A Schiff Base Probe for Selective Al³⁺ Detection
A highly effective "turn-on" fluorescent probe for Al³⁺, hereafter referred to as Probe L , can be synthesized via a simple one-step Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline.[4][9] This probe demonstrates excellent selectivity and sensitivity for Al³⁺ in a mixed aqueous-organic solvent system.[4]
Quantitative Data Presentation
The performance characteristics of Probe L for the detection of Al³⁺ are summarized in the table below.
| Parameter | Value | Source(s) |
| Target Analyte | Al³⁺ | [4][9] |
| Sensing Type | "Turn-On" Fluorescence | [4] |
| Solvent System | DMSO/H₂O (7:3, v/v) | [4][9] |
| Excitation λ (nm) | ~370 nm (Varies with instrument) | [6] |
| Emission λ (nm) | ~520-530 nm | [6] |
| Limit of Detection (LOD) | 3.23 x 10⁻⁸ M (32.3 nM) | [4][9] |
| Binding Stoichiometry (L:Al³⁺) | 2:1 | [4][9] |
| Response Time | Rapid | [4] |
| pH Range | Wide, stable response | [4] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of Schiff Base Fluorescent Probe (L)
This protocol describes the synthesis of the fluorescent probe L from 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline.[10]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
8-aminoquinoline
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-hydroxy-1-naphthaldehyde (e.g., 1.0 mmol, 172.2 mg) and 8-aminoquinoline (1.0 mmol, 144.2 mg) in approximately 30-40 mL of absolute ethanol.
-
Stir the mixture at room temperature to ensure dissolution.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the Schiff base probe L will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield the pure probe L .
Caption: Step-by-step workflow for the synthesis of Probe L.
Protocol 2: Preparation of Stock Solutions
Materials:
-
Probe L
-
Dimethyl sulfoxide (DMSO)
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Deionized water
-
Volumetric flasks and micropipettes
Procedure:
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of synthesized Probe L and dissolve it in high-purity DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Metal Ion Stock Solution (10 mM): Prepare a 10 mM stock solution of Al³⁺ by dissolving the corresponding salt (e.g., AlCl₃) in deionized water.
-
Working Solutions: Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions with the appropriate solvent system (e.g., DMSO/H₂O, 7:3, v/v) just before the experiment.
Protocol 3: General Procedure for Fluorescence Titration
This protocol is used to determine the probe's response to increasing concentrations of Al³⁺.
Materials and Instruments:
-
Working solution of Probe L (e.g., 10 µM)
-
Working solution of Al³⁺
-
Solvent system (DMSO/H₂O, 7:3, v/v)
-
Spectrofluorometer with quartz cuvettes
Procedure:
-
Place 3.0 mL of the 10 µM Probe L solution into a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 700 nm) using an excitation wavelength of approximately 370 nm.
-
Sequentially add small aliquots of the Al³⁺ working solution (e.g., 0, 0.2, 0.4, 0.6... up to 5 equivalents) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (e.g., ~525 nm) against the concentration of Al³⁺.
Protocol 4: Determination of Binding Stoichiometry (Job's Plot)
The Job's plot, or method of continuous variation, is used to determine the binding ratio between the probe and the metal ion.[11][12][13]
Procedure:
-
Prepare a series of solutions in which the mole fractions of Probe L and Al³⁺ are varied, but the total molar concentration ([L] + [Al³⁺]) remains constant (e.g., 20 µM).
-
The mole fraction of Al³⁺ should range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
For each solution, measure the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of Al³⁺ (Xₐₗ = [Al³⁺] / ([L] + [Al³⁺])).
-
The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex. For a 2:1 (L:Al³⁺) complex, the maximum will occur at a mole fraction of approximately 0.33.[4][9] For a 1:1 complex, the maximum would be at 0.5.
Caption: Workflow for determining binding stoichiometry using a Job's Plot.
Protocol 5: Calculation of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (fluorescence of the probe solution without any added Al³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Al³⁺]) at low concentrations.[14][15]
To determine σ, measure the fluorescence intensity of at least 10 blank samples.
Protocol 6: Application in Real Samples
This protocol provides a general guideline for detecting Al³⁺ in environmental water samples.
Procedure:
-
Collect the water sample (e.g., tap water, river water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a solution containing the filtered water sample, the probe stock solution, and DMSO to match the solvent composition used in the calibration (e.g., DMSO/Water, 7:3, v/v). The final probe concentration should be in the working range (e.g., 10 µM).
-
Measure the fluorescence intensity.
-
To quantify the Al³⁺ concentration, a standard addition method is recommended. Spike the sample with known concentrations of Al³⁺ and measure the corresponding increase in fluorescence.
-
Calculate the initial Al³⁺ concentration in the sample based on the standard addition plot.[16][17]
Part 4: Data Interpretation and Troubleshooting
-
Interpreting the "Turn-On" Response: A successful experiment will show a low baseline fluorescence for the probe alone, followed by a significant, concentration-dependent increase in fluorescence intensity upon the addition of Al³⁺. This indicates that the probe is functioning as a "turn-on" sensor.
-
pH Sensitivity: The fluorescence of both the probe and its metal complex can be pH-dependent.[18][19] It is crucial to perform experiments in a buffered solution or to verify that the pH of the sample solutions is within the optimal working range of the probe as established during characterization.[18]
-
Interference: To confirm selectivity, the fluorescence response of the probe should be tested in the presence of other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺). Ideally, these ions should not cause a significant change in fluorescence.
-
Reversibility: The binding of the probe to the metal ion can often be reversed by adding a strong chelating agent like EDTA. Adding EDTA to the fluorescent probe-Al³⁺ complex should quench the fluorescence, returning it to its baseline state. This confirms the chelation mechanism and demonstrates the potential for probe regeneration.[20][21]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Sensitive Fluorescent Probe for Al3+, Cr3+ and Fe3+: Application in Real Water Samples and Logic Gate | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism | Semantic Scholar [semanticscholar.org]
- 6. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design-specific mechanistic regulation of the sensing phenomena of two Schiff bases towards Al3+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 10. ajol.info [ajol.info]
- 11. grokipedia.com [grokipedia.com]
- 12. Job plot - Wikipedia [en.wikipedia.org]
- 13. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. wasatchphotonics.com [wasatchphotonics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. internationaljournalssrg.org [internationaljournalssrg.org]
- 21. A new Al3+ selective fluorescent turn-on sensor based on hydrazide-naphthalic anhydride conjugate and its application in live cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Environmental Metal Ion Analysis Using Naphthoic Acid-Based Chemosensors
Introduction: The Imperative for In-Field Metal Ion Detection
Heavy metal contamination in water resources is a critical environmental and public health issue. Industrial effluents, agricultural runoff, and improper waste disposal contribute to the accumulation of toxic metal ions such as copper (Cu²⁺), iron (Fe³⁺), aluminum (Al³⁺), and lead (Pb²⁺) in ecosystems. Traditional analytical methods for metal ion detection, including atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), offer exceptional sensitivity and accuracy.[1] However, these techniques are laboratory-bound, expensive, and require significant technical expertise, making them unsuitable for rapid, on-site environmental screening.[2]
This gap has spurred the development of optical chemosensors—molecules designed to signal the presence of a specific analyte through a change in their optical properties, such as color or fluorescence.[3] Among the vast array of molecular building blocks, 2-hydroxy-1-naphthoic acid and its close derivative, 2-hydroxy-1-naphthaldehyde, represent a superior platform for designing robust metal ion sensors.[4][5] The strategic placement of hydroxyl (-OH) and carboxyl (-COOH) or aldehyde (-CHO) groups on the naphthalene ring creates a pre-organized binding pocket, ideal for chelating with metal ions.[4][6] This binding event perturbs the electronic structure of the molecule, leading to a distinct and measurable optical response.
This application note provides a comprehensive guide for researchers and environmental scientists on the design, synthesis, and application of chemosensors derived from the 2-hydroxy-1-naphthalene scaffold for the sensitive and selective detection of metal ions in aqueous samples.
Principle of Sensing: From Molecular Recognition to Optical Signal
The functionality of a 2-hydroxy-1-naphthalene-based sensor hinges on its ability to selectively bind a target metal ion and transduce that binding event into a detectable signal. The core mechanism involves the formation of a stable coordination complex between the sensor (ligand) and the metal ion.
-
Coordination Chemistry: The hydroxyl and carboxyl/aldehyde moieties of the naphthalene scaffold act as Lewis basic sites that donate electron pairs to the vacant orbitals of a cationic metal ion (a Lewis acid). This chelation is often the primary interaction driving the sensing event.[6] Derivatives, such as Schiff bases formed from 2-hydroxy-1-naphthaldehyde, introduce additional nitrogen atoms that can participate in coordination, enhancing both the stability and selectivity of the metal complex.[5][7]
-
Signal Transduction: The binding event triggers a change in the sensor's photophysical properties through one of several mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Many organic fluorophores have their fluorescence quenched by photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding a metal ion, the molecule's conformation becomes more rigid, which can inhibit these quenching processes and "turn on" fluorescence.[8][9]
-
Internal Charge Transfer (ICT): Metal ion coordination can alter the electron-donating or -withdrawing properties of the functional groups, modifying the ICT character of the molecule. This often results in a significant shift in the absorption or emission wavelength, leading to a colorimetric or ratiometric fluorescent response.[10]
-
Colorimetric Change: For some sensors, metal binding induces a significant shift in the maximum absorption wavelength (λmax) into the visible spectrum, resulting in a distinct color change that can be observed by the naked eye.[11] This is particularly advantageous for creating simple, low-cost test strips for preliminary field screening.[7]
-
The following diagram illustrates the general principle of a "turn-on" fluorescent sensor.
Caption: General mechanism of a "turn-on" metal ion chemosensor.
Application Protocol: Colorimetric Detection of Fe³⁺ Using a Schiff Base Sensor
This section provides a detailed protocol for the synthesis and application of a sensor derived from 2-hydroxy-1-naphthaldehyde for the detection of ferric iron (Fe³⁺), a common environmental contaminant. The protocol is based on established Schiff base condensation chemistry and spectrophotometric analysis.[7]
Part I: Synthesis of the Sensor (HNA-HYD)
This protocol describes the synthesis of a hydrazone-based Schiff base sensor from 2-hydroxy-1-naphthaldehyde and hydrazine.
Rationale: The condensation reaction between an aldehyde and a hydrazone is a highly efficient method for creating a Schiff base. The resulting C=N imine bond and adjacent functional groups create a specific binding site for metal ions like Fe³⁺.
Materials and Reagents:
-
2-hydroxy-1-naphthaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Magnetic stirrer with heating plate
-
Round-bottom flask and reflux condenser
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde (e.g., 1.72 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution until the solid is fully dissolved.
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (e.g., 0.25 mL, 5 mmol) dropwise at room temperature. Safety Note: Hydrazine is highly toxic and corrosive. Handle with extreme care in a fume hood.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature. A yellow precipitate should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified yellow solid product in a vacuum oven at 40-50°C. Store the final sensor powder in a desiccator.
Part II: Protocol for Fe³⁺ Detection
Rationale: This protocol uses UV-Visible spectrophotometry to quantify the color change of the sensor upon binding to Fe³⁺. A calibration curve is generated to correlate absorbance with Fe³⁺ concentration, and selectivity is confirmed by testing against other common metal ions.
Materials and Reagents:
-
Synthesized Sensor (HNA-HYD)
-
Ethanol or DMSO (for sensor stock solution)
-
Deionized water
-
FeCl₃ (or Fe(NO₃)₃·9H₂O) for Fe³⁺ stock solution
-
Nitrate or chloride salts of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Al³⁺, Pb²⁺, Zn²⁺) for interference studies
-
UV-Visible Spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Sensor Stock (1 mM): Dissolve the appropriate mass of the synthesized sensor in ethanol or DMSO to prepare a 1 mM stock solution.
-
Fe³⁺ Stock (10 mM): Dissolve the appropriate mass of an iron(III) salt in deionized water to create a 10 mM stock solution.
-
Interfering Ion Stocks (10 mM): Prepare 10 mM stock solutions of other metal salts in deionized water.
-
-
Determination of Optimal Wavelength:
-
In a cuvette, add 2 mL of a buffer solution (e.g., HEPES buffer, pH 7.4, in a 1:1 water:ethanol mix).
-
Add a small aliquot of the sensor stock solution to reach a final concentration of ~20 µM. Record the UV-Vis spectrum (e.g., from 300-700 nm).
-
To this cuvette, add an excess of Fe³⁺ stock solution (e.g., 2-3 equivalents). Record the spectrum again.
-
Identify the wavelength of maximum absorbance (λmax) for the new peak corresponding to the sensor-Fe³⁺ complex. This wavelength will be used for all subsequent measurements.
-
-
Calibration Curve Construction:
-
Prepare a series of 10 mL volumetric flasks.
-
To each flask, add the same amount of the sensor stock solution (e.g., to achieve a final concentration of 20 µM).
-
Add varying amounts of the Fe³⁺ stock solution to create a range of final concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).
-
Bring each flask to volume with the buffer solution. Mix well and allow 5-10 minutes for the color to stabilize.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot Absorbance vs. Fe³⁺ Concentration ([Fe³⁺]). The resulting graph should be linear in the lower concentration range.
-
-
Selectivity (Interference) Study:
-
Prepare a set of test solutions.
-
In one cuvette, add the sensor solution (20 µM) and the Fe³⁺ solution (e.g., 30 µM). Measure the absorbance.
-
In other cuvettes, add the sensor solution (20 µM), the Fe³⁺ solution (30 µM), and a large excess (e.g., 10-fold) of one of the interfering metal ion stocks.
-
Measure the absorbance of these mixed-ion solutions. A selective sensor will show a strong absorbance change only for Fe³⁺, with minimal change in the presence of other ions.
-
The entire analytical workflow is summarized in the diagram below.
Caption: Experimental workflow for metal ion detection.
Data Analysis and Performance Characteristics
-
Limit of Detection (LOD): The LOD can be calculated from the calibration curve using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement (the sensor solution with zero metal ion) and S is the slope of the linear portion of the calibration curve.
-
Stoichiometry: The binding ratio of the sensor to the metal ion (e.g., 1:1 or 2:1) can be determined using a Job's plot analysis, which involves plotting the absorbance change against the mole fraction of the metal ion.[11]
The 2-hydroxy-1-naphthalene platform has been successfully used to develop sensors for a variety of metal ions. The table below summarizes the performance of several published sensors.
| Target Ion | Sensor Type | Method | Limit of Detection (LOD) | Reference |
| Cu²⁺, Ni²⁺ | Schiff Base | Colorimetric | 4.56 µM (Cu²⁺), 2.68 µM (Ni²⁺) | [11] |
| Al³⁺ | Schiff Base | Fluorescence (Turn-on) | 0.1 µM | [12] |
| Cu²⁺ | Mannich Base | Fluorescence (Turn-off) | 3.5 µM | [13] |
| Fe³⁺ | Schiff-azo dye | Colorimetric | 0.05 ppm (~0.9 µM) | [7] |
Application to Environmental Samples
Rationale: To validate the sensor's utility, it must be tested in a real-world matrix, such as pond water or industrial effluent, which contains a complex mixture of potential interferents.
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm syringe filter to remove suspended particulate matter.[14] The pH of the sample may need to be adjusted to match the optimal pH for the sensor.
-
Spike and Recovery:
-
Take two aliquots of the filtered water sample.
-
"Spike" one aliquot by adding a known concentration of the target metal ion (e.g., Fe³⁺). Leave the other aliquot as is.
-
Analyze both the spiked and unspiked samples using the established calibration curve.
-
The percentage recovery can be calculated as: Recovery (%) = ([Spiked] - [Unspiked]) / [Added] * 100.
-
A recovery percentage between 90-110% indicates that the sample matrix does not significantly interfere with the sensor's accuracy.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Sensor Solubility | The sensor is highly non-polar. | Prepare the stock solution in a more polar organic solvent like DMSO. Increase the percentage of organic co-solvent in the final assay buffer. |
| No Signal Change | Incorrect pH; inactive sensor; metal ion is in the wrong oxidation state. | Optimize the assay pH. Synthesize a fresh batch of the sensor. Ensure metal ion solutions are freshly prepared. |
| High Background Signal | Impurities in the sensor or solvents; inherent fluorescence of the sensor. | Re-purify the sensor (e.g., by recrystallization). Use spectroscopy-grade solvents. For fluorescent sensors, choose an appropriate excitation wavelength to minimize background. |
| Interference from Other Ions | The sensor lacks selectivity. | Modify the sensor's chemical structure to create a more specific binding pocket. Use a masking agent to selectively bind the interfering ion. |
Conclusion
The this compound and 2-hydroxy-1-naphthaldehyde scaffolds are powerful and versatile platforms for the rational design of optical chemosensors for environmental metal ion analysis. By leveraging straightforward synthetic modifications, such as Schiff base formation, researchers can develop sensors with high sensitivity and selectivity for specific target ions. The protocols outlined in this note provide a robust framework for synthesizing these sensors, validating their analytical performance, and applying them to real-world samples, thereby enabling rapid and cost-effective environmental monitoring.
References
- 1. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
Application Notes & Protocols: The Role of 2-Hydroxy-1-naphthoic Acid in the Synthesis of Advanced Photosensitive Materials
Introduction: The Versatility of a Naphthoic Acid Intermediate
2-Hydroxy-1-naphthoic acid (CAS: 2283-08-1), an aromatic carboxylic acid derived from naphthalene, is a pivotal intermediate in the synthesis of high-performance organic materials.[1][2] Its molecular architecture, featuring both a hydroxyl (-OH) and a carboxyl (-COOH) group on the rigid naphthyl backbone, imparts significant reactivity, making it a valuable building block for complex molecules.[2][3] While it has applications in pharmaceuticals, its primary industrial significance lies in the creation of dyes and, critically, photosensitive materials.[1]
This guide provides an in-depth exploration of the application of this compound in two major classes of photosensitive materials: photochromic azo dyes and diazonaphthoquinone (DNQ)-based photoresists for microlithography. We will dissect the underlying chemical principles, provide detailed synthesis protocols, and explain the causality behind key experimental parameters, offering researchers a practical and scientifically grounded resource.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈O₃ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | Cream-colored to light yellow powder | [2][3] |
| Melting Point | ~167 °C (with decomposition) | [2] |
| CAS Number | 2283-08-1 | [2] |
Section 1: Synthesis of Photochromic Azo Dyes
The most established application of this compound in photosensitive materials is its use as a "coupling component" in the synthesis of azo dyes.[2] Azo dyes, characterized by the -N=N- functional group, are the largest class of synthetic colorants.[4] Certain aromatic azo dyes exhibit photochromism—a reversible transformation between two isomers upon light exposure, leading to a change in color.[5]
Principle and Mechanism: Electrophilic Aromatic Substitution
The synthesis is a two-step process:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[4][5] This salt is highly reactive and often unstable, making the low temperature critical to prevent decomposition.[4]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound—in this case, this compound. The electron-donating hydroxyl group of the naphthoic acid activates the naphthalene ring system for electrophilic aromatic substitution, leading to the formation of the azo compound.[5][6]
The photosensitivity of these dyes arises from the trans-cis isomerization around the N=N double bond when exposed to light of a specific wavelength. The trans isomer is typically more stable, but light absorption can provide the energy needed to convert it to the cis isomer, altering the molecule's conjugation and thus its absorption spectrum (color).
Caption: Workflow for Azo Dye Synthesis.
Protocol 1: Synthesis of a Naphthol-Based Azo Dye
This protocol describes the synthesis of an azo dye using 4-aminophenol as the starting amine and this compound as the coupling component.
Materials:
-
4-aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
-
Buchner funnel and filter paper
Procedure:
Part A: Preparation of the Diazonium Salt Solution [6]
-
In a 250 mL beaker, dissolve 1.20 g of 4-aminophenol in 45 mL of distilled water.
-
Slowly and carefully add 12 mL of concentrated HCl while stirring. The amine salt will form.
-
Cool the mixture to 0-5 °C in an ice-water bath. Constant stirring is essential.
-
In a separate beaker, prepare a solution of 0.70 g of sodium nitrite in 5 mL of distilled water.
-
Add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over 10-15 minutes. Keep the temperature strictly below 5 °C.
-
Causality: Diazonium salts are thermally unstable and can explosively decompose. The low temperature is mandatory for safety and to prevent the salt from reacting with water to form a phenol, which would reduce the yield.[4]
-
-
Stir for an additional 5 minutes after the addition is complete. The resulting pale solution is the diazonium salt. Use it immediately in the next step.
Part B: Azo Coupling Reaction [5][6]
-
In a separate 250 mL beaker, dissolve 1.88 g of this compound in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution in an ice-water bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold naphthoic acid solution.
-
A brightly colored precipitate should form immediately. The color will depend on the specific amine used.
-
Causality: The coupling reaction is pH-dependent. The alkaline conditions of the NaOH solution are necessary to deprotonate the hydroxyl group of the naphthoic acid, further activating it as a nucleophile for the electrophilic diazonium ion.
-
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold distilled water to remove any unreacted salts.
-
Allow the product to air-dry or dry in a desiccator.
Section 2: Intermediate for Diazonaphthoquinone (DNQ)-Based Photoresists
In the semiconductor industry, photolithography is used to pattern microchips. This process relies on photoresists, materials whose solubility changes upon exposure to light.[7][8] A dominant class of positive-tone photoresists for g-line (436 nm) and i-line (365 nm) lithography are based on a diazonaphthoquinone (DNQ) photoactive compound (PAC) mixed into a novolak polymer resin.[9][10] While not a direct component of the final resist formulation, this compound serves as a crucial structural precursor for synthesizing custom PACs.
Principle and Mechanism: The Wolff Rearrangement
The functionality of a DNQ-novolak resist hinges on a light-induced solubility switch.[9]
-
Inhibition: In unexposed regions, the nonpolar DNQ molecule acts as a dissolution inhibitor, likely through hydrogen bonding with the novolak resin. This significantly reduces the solubility of the novolak matrix in the aqueous alkaline developer.[9][10]
-
Photolysis: Upon exposure to UV light, the DNQ molecule absorbs a photon and undergoes a Wolff rearrangement. This complex reaction involves the expulsion of a nitrogen molecule (N₂) and the formation of a highly reactive ketene intermediate.[10][11]
-
Hydrolysis & Solubilization: The ketene intermediate rapidly reacts with ambient water molecules present in the resist film to form a polar indene carboxylic acid.[10][11] This acidic product is extremely soluble in the alkaline developer, allowing the exposed regions of the resist to be washed away, leaving behind a positive image of the mask.[9]
The hydroxyl group on a molecule like this compound can be used as an anchor point to attach the DNQ moiety via an ester linkage, creating a custom PAC.
Caption: Photochemical transformation of DNQ in a positive photoresist.
Protocol 2: Synthesis of a DNQ-Sulfonate Ester PAC
This protocol outlines a representative synthesis for covalently linking a DNQ moiety to this compound via a sulfonate ester bond. This creates a PAC that can be blended with a novolak resin.
Materials:
-
This compound
-
1,2-Naphthoquinone-2-diazide-5-sulfonyl chloride (a common DNQ derivative)
-
Anhydrous acetone or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a base)
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g of this compound in 50 mL of anhydrous acetone.
-
Add 1.5 mL of triethylamine to the solution. This acts as a base to deprotonate the hydroxyl group and as a scavenger for the HCl byproduct.
-
Stir the solution at room temperature for 15 minutes.
-
In a separate, dry container, weigh out 2.69 g of 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride.
-
Causality: The DNQ-sulfonyl chloride is moisture-sensitive. Using anhydrous solvents and, if possible, an inert atmosphere prevents premature hydrolysis of the starting material, which would lower the yield.
-
-
Slowly add the DNQ-sulfonyl chloride powder to the stirring naphthoic acid solution in portions over 20 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the triethylamine hydrochloride salt will have precipitated. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator) to obtain the crude product.
-
The crude PAC can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the high purity required for microfabrication applications.
Section 3: Naphthoic Acid Derivatives as Photosensitizers
A more recent and advanced application involves using naphthoic acid derivatives as photosensitizers in photopolymerization, a process used in 3D printing, dental materials, and coatings.[12] Some highly efficient photoinitiators do not absorb light well at the wavelengths produced by modern, energy-efficient LED lamps (e.g., 405 nm).[12][13] A photosensitizer can bridge this gap.
Principle and Mechanism: Energy Transfer
A photosensitizer is a molecule that absorbs light energy at a specific wavelength and then transfers that energy to another molecule (the photoinitiator), causing the latter to become activated.[13][14] Studies have shown that certain 1,4-dihydroxy-2-naphthoic acid derivatives can act as effective photosensitizers for α-hydroxyacetophenone photoinitiators (e.g., Omnirad 184), enabling them to work efficiently with near-UV LED light sources.[12][14] The likely mechanism involves the naphthoic acid derivative absorbing a 405 nm photon, reaching an excited singlet state, and then transferring an electron to the photoinitiator, which subsequently fragments to produce the radicals needed for polymerization.[12][13]
Caption: General mechanism of photosensitization in photopolymerization.
Protocol 3: Evaluating Photosensitizing Ability via FT-IR
This workflow describes how to test the efficacy of a naphthoic acid derivative as a photosensitizer by monitoring the photopolymerization of an acrylate monomer using Fourier-transform infrared (FT-IR) spectroscopy.
Materials:
-
Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone, Omnirad 184)
-
Naphthoic acid derivative photosensitizer (e.g., Phenyl 1,4-dihydroxy-2-naphthoate)
-
FT-IR spectrometer with a horizontal attenuated total reflectance (ATR) accessory
-
405 nm LED light source with controlled intensity
Procedure:
-
Formulation Preparation: Prepare two formulations:
-
Control: Mix the acrylate monomer with 1% w/w of the photoinitiator.
-
Test: Mix the acrylate monomer with 1% w/w of the photoinitiator and 0.5% w/w of the naphthoic acid photosensitizer. Ensure complete dissolution.
-
-
Baseline Spectrum: Place a small drop of the Control formulation onto the ATR crystal of the FT-IR spectrometer. Record a baseline spectrum. The characteristic acrylate C=C peak is typically observed around 1635 cm⁻¹.
-
Photocuring and Monitoring:
-
Position the 405 nm LED light source at a fixed distance above the ATR crystal to irradiate the sample.
-
Turn on the LED and simultaneously begin recording FT-IR spectra at regular intervals (e.g., every 5 seconds) for a total duration of 5 minutes.
-
The polymerization is monitored by the decrease in the area of the acrylate C=C peak at ~1635 cm⁻¹.
-
-
Repeat for Test Sample: Clean the ATR crystal thoroughly. Repeat steps 2 and 3 using the Test formulation.
-
Data Analysis:
-
Calculate the degree of conversion (DC%) for each time point using the formula: DC% = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_t is the peak area at time t and PeakArea_0 is the initial peak area.
-
Plot DC% versus time for both the Control and Test formulations to compare the polymerization rate and final conversion.
-
Expected Results:
| Formulation | Final Conversion (DC%) | Effect |
| Control (Initiator Only) | Low (~20-30%) | Inefficient polymerization with 405 nm light. |
| Test (Initiator + Sensitizer) | High (>80%) | The naphthoic acid derivative significantly enhances the polymerization rate and final conversion.[12][13] |
Conclusion
This compound is more than a simple chemical intermediate; it is a foundational block for sophisticated photosensitive systems. Its inherent reactivity allows for its incorporation into photochromic azo dyes, where it forms the core of light-switchable colorants. Furthermore, its structure serves as a perfect scaffold for creating photoactive compounds for the microlithography industry, enabling the very fabrication of modern electronics. Emerging research continues to find new roles for its derivatives, such as enhancing the efficiency of photopolymerization through photosensitization. The continued study and application of this versatile molecule will undoubtedly lead to further innovations in materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. imec-int.com [imec-int.com]
- 9. lithoguru.com [lithoguru.com]
- 10. Diazonaphthoquinone - Wikipedia [en.wikipedia.org]
- 11. Novolac Diazonaphthoquinone (DNQ) Chemistry: Photolysis Pathways [eureka.patsnap.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Naphthoic Acid Derivatives as Photosensitizers for Short-wavelength α-Hydroxyacetophenone Photoinitiators [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Kolbe-Schmitt Synthesis of 2-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Reaction Overview and Core Principles
The synthesis of 2-hydroxy-1-naphthoic acid is primarily achieved through the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of 2-naphthol. The reaction proceeds by first converting 2-naphthol to its more reactive alkali metal salt, typically sodium or potassium 2-naphthoxide.[1][3] This naphthoxide then undergoes an electrophilic substitution reaction with carbon dioxide under elevated temperature and pressure.[3][4][5] Subsequent acidification of the resulting carboxylate salt yields the desired this compound.[1]
The Reaction Mechanism
The Kolbe-Schmitt reaction is a classic example of electrophilic aromatic substitution.[6][7] The key to the reaction is the enhanced nucleophilicity of the aromatic ring upon deprotonation of the hydroxyl group. The resulting phenoxide or naphthoxide is significantly more reactive towards weakly electrophilic carbon dioxide than the neutral phenol or naphthol.[3][7]
DOT Diagram: Kolbe-Schmitt Reaction Mechanism for this compound
Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the Kolbe-Schmitt synthesis can often be attributed to several critical factors:
-
Presence of Moisture: The reaction is highly sensitive to water, which can inhibit the carboxylation process.[8] Reactants, solvents, and equipment must be thoroughly dried before use.[6]
-
Incomplete Naphthoxide Formation: The initial deprotonation of 2-naphthol must be complete. Ensure you are using a stoichiometric amount or a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Suboptimal Temperature and Pressure: The carboxylation step requires specific temperature and pressure conditions to proceed efficiently. For the synthesis of this compound, a temperature of around 120-125°C and high pressure (up to 100 atm) are typically employed.[4][9] At higher temperatures, isomerization to other hydroxynaphthoic acids can occur, reducing the yield of the desired product.[10]
-
Inefficient Mixing: In a gas-solid phase reaction, efficient mixing is crucial to ensure adequate contact between the naphthoxide salt and carbon dioxide.
Q2: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?
A2: The primary byproducts in this synthesis are isomeric hydroxynaphthoic acids. The regioselectivity of the carboxylation is highly dependent on the reaction conditions.
-
Isomer Formation: While lower temperatures (around 100°C) favor the formation of this compound, higher temperatures can lead to the formation of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[4][10] This is due to the thermodynamic rearrangement of the initially formed product.[10]
-
Decarboxylation: At elevated temperatures, the product, this compound, can undergo decarboxylation back to 2-naphthol.[2][9]
To minimize byproduct formation, precise temperature control is paramount. It is also important to consider the choice of the alkali metal cation. While both sodium and potassium naphthoxides can be used, the cation can influence the product distribution.[11]
Q3: What is the role of the counter-ion (Na+ vs. K+) in determining the reaction outcome?
A3: The choice of the alkali metal (sodium or potassium) to form the naphthoxide salt can significantly influence the regioselectivity of the carboxylation. Generally, the smaller sodium ion is thought to chelate with the oxygen of the naphthoxide and the incoming carbon dioxide, favoring ortho-carboxylation (at the 1-position).[6] The larger potassium ion may have a different coordination sphere, which can lead to a different isomer distribution, sometimes favoring the para-substituted product under certain conditions.[4][6] For the synthesis of this compound, sodium 2-naphthoxide is commonly used.[1]
Q4: How can I effectively purify the crude this compound?
A4: Purification of the final product is crucial to remove unreacted starting materials and isomeric byproducts. A typical purification protocol involves the following steps:
-
Acidification and Precipitation: After the reaction, the product exists as a salt. The reaction mixture is dissolved in water and acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the crude this compound.[1][8]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the desired product and the impurities.
-
Extraction: In some cases, an extraction step may be necessary to remove unreacted 2-naphthol. For instance, after the carboxylation, the reaction mixture can be treated with a solvent like toluene to extract any remaining organic, non-acidic components before acidification.[8]
DOT Diagram: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Section 3: Experimental Protocols and Data
Generalized Experimental Protocol
The following is a generalized procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific equipment and safety guidelines.
-
Preparation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in an appropriate solvent (if any is used). Under an inert atmosphere (e.g., nitrogen), add a stoichiometric equivalent of sodium hydroxide. Heat the mixture to remove any water present, resulting in the formation of anhydrous sodium 2-naphthoxide.[1]
-
Carboxylation: The dried sodium 2-naphthoxide is then subjected to an atmosphere of carbon dioxide at elevated pressure (e.g., 5-100 atm) and temperature (e.g., 120-125°C) for several hours.[3][6]
-
Work-up and Isolation: After the reaction is complete, the vessel is cooled, and the excess pressure is carefully released. The solid product is dissolved in water, and the solution is filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., H₂SO₄ or HCl) to a pH of approximately 1-2, leading to the precipitation of this compound.[1][8]
-
Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation: Impact of Reaction Conditions on Yield and Purity
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Selectivity for this compound) |
| Temperature | 100-125°C | Optimal | High |
| >150°C | Decreased (due to decarboxylation and isomerization) | Decreased (formation of other isomers)[10] | |
| CO₂ Pressure | Low (<5 atm) | Low | High |
| High (5-100 atm) | Increased | High | |
| Moisture | Present | Significantly Decreased[8] | N/A |
| Absent | Optimal | High | |
| Base | Stoichiometric | Optimal | High |
| Insufficient | Low | N/A |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 9. This compound | 2283-08-1 [chemicalbook.com]
- 10. Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole [jstage.jst.go.jp]
- 11. future4200.com [future4200.com]
Technical Support Center: Synthesis of 2-Hydroxy-1-naphthoic Acid Under Anhydrous Conditions
Welcome to the technical support center for the synthesis of 2-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly under the stringent requirements of anhydrous conditions. The Kolbe-Schmitt reaction, the primary method for this synthesis, is notoriously sensitive to moisture, which can significantly hinder yields and purity.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable solutions to common problems.
Question 1: My yield of this compound is consistently low. What are the likely causes under anhydrous conditions?
Answer: Low yields in the anhydrous Kolbe-Schmitt synthesis of this compound can be attributed to several critical factors:
-
Incomplete Formation of the Potassium Naphtholate Salt: The reaction's success hinges on the quantitative conversion of 2-naphthol to its potassium salt. The use of potassium hydroxide is favored as it enhances the formation of the desired ortho-carboxylation product.[2] Inadequate reaction time or insufficient base will leave unreacted 2-naphthol, which will not participate in the carboxylation step.
-
Presence of Residual Moisture: This is the most common cause of failure. Alkali metal naphtholates are highly hygroscopic, and even trace amounts of water can inhibit the carboxylation reaction.[1] Water can react with the carbon dioxide and the naphtholate, reducing the availability of the reactants for the desired synthesis.
-
Suboptimal Reaction Temperature and Pressure: The carboxylation of potassium 2-naphtholate is sensitive to temperature. While the reaction can be conducted at atmospheric pressure, superatmospheric pressures of 5 to 50 pounds per square inch can improve yields.[1] The optimal temperature range is typically between 50°C and 150°C.[1] Temperatures that are too high can lead to the formation of the more thermodynamically stable, but often undesired, 3-hydroxy-2-naphthoic acid isomer.[2]
-
Inefficient Carbon Dioxide Dispersion: Poor mixing or inadequate dispersion of carbon dioxide gas into the reaction mixture can limit the reaction rate and lead to incomplete carboxylation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and reagents. A common industrial practice involves the azeotropic removal of water after the formation of the naphtholate salt, often with a high-boiling inert solvent like dibutyl carbitol.[1]
-
Verify Complete Salt Formation: After reacting 2-naphthol with potassium hydroxide, ensure a homogenous solution or a fine, uniform suspension is formed before proceeding with the carboxylation.
-
Optimize Reaction Conditions: Systematically vary the temperature and CO2 pressure within the recommended ranges to find the optimal conditions for your specific setup.
-
Improve Agitation: Use a high-torque mechanical stirrer to ensure efficient mixing and dispersion of CO2 gas throughout the reaction.
Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 1-position carboxylation?
Answer: The formation of isomeric hydroxynaphthoic acids, particularly 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, is a well-known challenge.[3][4] The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors:
-
Choice of Alkali Metal: The use of the potassium salt of 2-naphthol generally favors carboxylation at the 1-position (ortho position) to yield this compound. Sodium salts, in contrast, can lead to a higher proportion of other isomers.
-
Reaction Temperature: Lower reaction temperatures tend to favor the kinetically controlled product, which is this compound. As the temperature increases, the reaction can shift towards the thermodynamically more stable isomers.[5]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the rearrangement of the initially formed this compound to other isomers.[5]
Troubleshooting Steps:
-
Use Potassium Hydroxide: Exclusively use potassium hydroxide to generate the potassium 2-naphtholate.
-
Maintain Lower Temperatures: Conduct the carboxylation at the lower end of the effective temperature range (e.g., 120-130°C) to favor the kinetic product.
-
Monitor Reaction Progress: Optimize the reaction time to maximize the yield of the desired product before significant isomerization occurs. This may require time-course experiments and analysis of aliquots.
Question 3: My final product is difficult to purify and appears contaminated with unreacted 2-naphthol. What is an effective purification strategy?
Answer: The purification of this compound from unreacted 2-naphthol and other byproducts is crucial for obtaining a high-purity final product. A robust workup and purification procedure is essential.
-
Initial Workup: After the reaction, the product exists as the potassium salt of this compound. This salt can be separated from the reaction solvent.
-
Acidification: The salt is then dissolved in water and acidified, typically with a mineral acid like hydrochloric or sulfuric acid, to a pH of about 1 to 2.[1] This precipitates the free this compound.
-
Removal of Unreacted 2-Naphthol: Unreacted 2-naphthol is a common impurity. It can be removed by dissolving the crude precipitate in an aqueous sodium bicarbonate solution. This compound, being a carboxylic acid, will dissolve to form the sodium salt, while the less acidic 2-naphthol will remain largely undissolved and can be removed by extraction with an organic solvent like toluene.[1]
-
Reprecipitation and Washing: The aqueous layer containing the purified sodium 2-hydroxy-1-naphthoate is then re-acidified to precipitate the pure this compound. The precipitate should be thoroughly washed with cold water to remove any residual salts and acids, and then dried.
Experimental Protocols
Protocol 1: Synthesis of this compound via Anhydrous Kolbe-Schmitt Reaction
This protocol outlines a laboratory-scale synthesis using dibutyl carbitol as a solvent to facilitate anhydrous conditions.
Materials:
-
2-Naphthol
-
Potassium Hydroxide (85% pellets)
-
Dibutyl carbitol (diethylene glycol dibutyl ether), anhydrous
-
Carbon Dioxide (high purity, dry)
-
Toluene
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus (short path)
-
Gas inlet tube
-
Heating mantle with temperature controller
-
Separatory funnel
-
Buchner funnel and filter flask
Procedure:
-
Preparation of Potassium 2-Naphtholate:
-
To a three-necked flask equipped with a mechanical stirrer and distillation apparatus, add 2-naphthol (1 equivalent) and dibutyl carbitol (approx. 10 mL per gram of 2-naphthol).
-
Stir the mixture and add potassium hydroxide (1.1 equivalents).
-
Heat the mixture gently to facilitate the formation of the potassium salt.
-
-
Azeotropic Removal of Water:
-
Reduce the pressure using a vacuum pump and heat the mixture to distill off the water formed during the salt formation, along with a small amount of the solvent. This step is critical for ensuring anhydrous conditions.[1]
-
-
Carboxylation:
-
After removing the water, release the vacuum with dry nitrogen.
-
Replace the distillation head with a gas inlet tube.
-
Heat the reaction mixture to 120-130°C.
-
Introduce a steady stream of dry carbon dioxide gas into the stirred reaction mixture. Maintain the CO2 flow for 4-6 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to dissolve the potassium salt of the product.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic (dibutyl carbitol) layer.
-
Wash the aqueous layer with toluene to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~2. A precipitate of crude this compound will form.
-
Filter the crude product using a Buchner funnel and wash the filter cake with cold water.
-
-
Removal of Unreacted 2-Naphthol:
-
Suspend the crude product in a saturated sodium bicarbonate solution. The desired acid will dissolve, while unreacted 2-naphthol will not.
-
Filter the solution to remove any insoluble material.
-
Extract the filtrate with toluene to remove any dissolved 2-naphthol.
-
Cool the aqueous solution in an ice bath and re-precipitate the pure this compound by slowly adding concentrated hydrochloric acid until the pH is ~2.
-
-
Final Steps:
-
Filter the purified product, wash thoroughly with cold deionized water, and dry under vacuum.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1:1.1 (2-Naphthol:KOH) | A slight excess of KOH ensures complete formation of the potassium salt. |
| Solvent | Anhydrous Dibutyl Carbitol | High-boiling, inert solvent that facilitates azeotropic water removal.[1] |
| Carboxylation Temp. | 120 - 150°C | Optimal range for carboxylation; lower end favors kinetic product.[1] |
| CO2 Pressure | Atmospheric to 50 psig | Increased pressure can improve reaction rate and yield.[1] |
| Acidification pH | 1 - 2 | Ensures complete precipitation of the carboxylic acid.[1] |
| Purification pH | ~8 (with NaHCO3) | Selectively dissolves the carboxylic acid, leaving behind the less acidic 2-naphthol. |
Visualizations
Experimental Workflow for Anhydrous Synthesis
Caption: Workflow for the anhydrous synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydroxide instead of potassium hydroxide? A1: While sodium hydroxide will also form a naphtholate salt, potassium hydroxide is generally preferred for the synthesis of this compound as it favors carboxylation at the 1-position (ortho-carboxylation). Using sodium hydroxide can lead to a higher proportion of other isomers.[2]
Q2: Is it possible to perform this reaction without a high-boiling solvent like dibutyl carbitol? A2: The reaction can be performed without a solvent (a "dry" Kolbe-Schmitt reaction), where the solid potassium naphtholate is treated with CO2 under pressure. However, using a high-boiling, inert solvent like dibutyl carbitol offers significant advantages in a laboratory setting, including better temperature control, improved mixing, and a practical method for ensuring anhydrous conditions through azeotropic distillation.[1]
Q3: My product decarboxylates upon melting. Is this normal? A3: Yes, this compound is known to decarboxylate (lose CO2) upon melting or when heated strongly, reforming 2-naphthol.[6][7] This is a characteristic property of this compound. The reported melting point is often a decomposition temperature, around 156-157°C.[6][7]
Q4: What are the main applications of this compound? A4: this compound is a valuable intermediate in the chemical industry. It is primarily used in the synthesis of pharmaceuticals, as well as in the production of dyes and pigments.[8][9]
References
- 1. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2283-08-1 [chemicalbook.com]
- 7. This compound | 2283-08-1 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Byproduct Formation and Control in the Carboxylation of 2-Naphthol
Welcome to the technical support center for the carboxylation of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, specifically focusing on the formation and control of byproducts. The carboxylation of 2-naphthol, a variant of the Kolbe-Schmitt reaction, is a cornerstone for synthesizing valuable hydroxynaphthoic acids, which are key intermediates in the pharmaceutical and dye industries.[1][2] However, achieving high yields and purity of the desired product can be challenging due to the formation of various isomeric byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the carboxylation of 2-naphthol, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low Yield of the Desired 2-Hydroxy-3-naphthoic Acid (BON Acid)
Symptoms:
-
The isolated yield of 2-hydroxy-3-naphthoic acid is significantly lower than expected.
-
Large amounts of unreacted 2-naphthol are recovered.[3]
-
A significant amount of tar-like or resinous material is formed.[3]
Possible Causes and Solutions:
-
Incomplete Formation of the Naphthoxide Salt: The reaction proceeds through the sodium or potassium salt of 2-naphthol. Incomplete salt formation will leave unreacted 2-naphthol.
-
Causality: The phenoxide is a much stronger nucleophile than the neutral phenol, making it more reactive towards the weak electrophile, carbon dioxide.[4]
-
Solution:
-
-
Suboptimal Reaction Temperature and Pressure: The regioselectivity of the carboxylation of 2-naphthol is highly sensitive to temperature.[7]
-
Causality: At lower temperatures, the kinetically favored product, 2-hydroxy-1-naphthoic acid, is predominantly formed. Higher temperatures favor the thermodynamically more stable 2-hydroxy-3-naphthoic acid.[8][9] However, excessively high temperatures can lead to decomposition and resin formation.[3]
-
Solution:
-
For the synthesis of 2-hydroxy-3-naphthoic acid, the reaction is typically carried out at temperatures between 200°C and 300°C.[10]
-
Maintain a sufficiently high pressure of carbon dioxide to prevent the decomposition of the initially formed 2,1-isomer and promote its isomerization to the desired 2,3-isomer.[10]
-
-
-
Presence of Water: Even minute quantities of water can significantly inhibit the carboxylation reaction.[5]
-
Causality: Water can protonate the highly reactive naphthoxide, reducing its nucleophilicity. It can also react with carbon dioxide.
-
Solution:
-
Issue 2: High Levels of this compound in the Product Mixture
Symptoms:
-
Analysis of the crude product (e.g., by HPLC or GC-MS) shows a significant peak corresponding to this compound.[12][13][14]
-
The melting point of the isolated product is lower than that of pure 2-hydroxy-3-naphthoic acid.
Possible Causes and Solutions:
-
Reaction Temperature is Too Low: As mentioned, lower temperatures favor the formation of the 2,1-isomer.[8]
-
Causality: The carboxylation at the 1-position is kinetically controlled and proceeds faster at lower temperatures.[8]
-
Solution:
-
Increase the reaction temperature to the optimal range for the formation of the 2,3-isomer (200-300°C).[10]
-
Increase the reaction time to allow for the isomerization of the initially formed 2,1-isomer to the more stable 2,3-isomer.
-
-
-
Insufficient Carbon Dioxide Pressure: Inadequate CO2 pressure can lead to the decomposition of the 2,1-isomer back to 2-naphthoxide and CO2, rather than its conversion to the 2,3-isomer.[10]
-
Solution:
-
Ensure the reaction is carried out under a sustained and sufficiently high pressure of carbon dioxide.
-
-
Issue 3: Presence of 6-Hydroxy-2-naphthoic Acid in the Product
Symptoms:
-
Analytical methods detect the presence of 6-hydroxy-2-naphthoic acid.
Possible Causes and Solutions:
-
Use of Potassium Naphthoxide at High Temperatures: The choice of alkali metal can influence the regioselectivity.
-
Causality: While sodium naphthoxide primarily yields the 2,1- and 2,3-isomers, potassium naphthoxide, especially at higher temperatures, can lead to the formation of the 6-hydroxy-2-naphthoic acid.[8][9] The larger potassium cation is thought to favor carboxylation at the less sterically hindered 6-position.[6]
-
Solution:
-
If 6-hydroxy-2-naphthoic acid is an undesired byproduct, consider using sodium hydroxide instead of potassium hydroxide to form the naphthoxide.
-
-
-
High Reaction Temperature and Long Reaction Time: At very high temperatures (e.g., 543 K), thermal rearrangement of the initially formed products can lead to the formation of 6-hydroxy-2-naphthoic acid.[8]
-
Solution:
-
Carefully control the reaction temperature and time to minimize the formation of this isomer if it is not the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the carboxylation of 2-naphthol?
A1: The main byproducts are isomeric hydroxynaphthoic acids. The most common are:
-
This compound: This is the kinetically favored product, formed at lower temperatures.[8]
-
6-Hydroxy-2-naphthoic acid: This isomer can form, particularly when using potassium naphthoxide at elevated temperatures.[8]
-
Unreacted 2-naphthol: Incomplete reaction will leave the starting material in the product mixture.[11]
-
Resinous or tar-like substances: These can form at very high temperatures due to decomposition.[3]
Q2: How can I control the regioselectivity of the carboxylation?
A2: Regioselectivity is primarily controlled by the reaction temperature and the choice of the alkali metal cation.[7][9]
-
For this compound: Use lower reaction temperatures.[8]
-
For 2-hydroxy-3-naphthoic acid: Employ higher temperatures (200-300°C) and sufficient CO2 pressure to facilitate the isomerization of the initially formed 2,1-isomer.[10]
-
For 6-hydroxy-2-naphthoic acid: Use potassium 2-naphthoxide at high temperatures.[8] Some studies have also shown that using supercritical CO2 with an excess of K2CO3 can regioselectively produce 2-hydroxy-6-naphthoic acid.[15][16][17]
Q3: What is the role of the solvent in this reaction?
A3: While the traditional Kolbe-Schmitt reaction is often a gas-solid phase reaction, the use of a solvent can offer advantages.[17][18]
-
Inert, high-boiling solvents: Solvents like kerosene or alkylbenzenes can improve heat transfer and create a more homogeneous reaction mixture, which can lead to better control and more consistent yields.[18]
-
Aprotic polar solvents: The use of aprotic polar solvents can allow the reaction to proceed at lower temperatures compared to the conventional Kolbe-Schmitt reaction.[8]
Q4: How can I purify the desired 2-hydroxy-3-naphthoic acid from the byproducts?
A4: Several methods can be employed for purification:
-
Acid-base extraction: The acidic nature of the carboxylic acid group allows for separation from non-acidic impurities like unreacted 2-naphthol. By adjusting the pH, the desired product can be selectively precipitated.[18]
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system can be used to selectively crystallize the desired isomer.
-
Adsorption: Techniques like using macromolecular adsorption resins can be employed to selectively adsorb and remove unreacted 2-naphthol.[11]
-
Supported Liquid Membrane (SLM) Extraction: This technique can be used for the selective removal of 2-naphthol impurities from 3-hydroxy-2-naphthoic acid.[19]
Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the different isomeric hydroxynaphthoic acids and unreacted 2-naphthol.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often after derivatization of the acidic and phenolic protons, can be used to identify and quantify the components of the reaction mixture.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the isolated products and assess the purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the products and monitor the progress of the reaction.
Visualizations and Protocols
Reaction Pathway and Byproduct Formation
The following diagram illustrates the key reaction pathways in the carboxylation of 2-naphthol, highlighting the formation of the desired product and major byproducts.
Caption: Reaction pathways in 2-naphthol carboxylation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the carboxylation of 2-naphthol.
Caption: Troubleshooting workflow for 2-naphthol carboxylation.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-naphthoic Acid
This protocol is a generalized procedure based on literature reports.[3][10][18] Caution: This reaction involves high temperatures and pressures and should only be performed by trained personnel in a suitable high-pressure reactor (autoclave).
Materials:
-
2-Naphthol
-
Sodium hydroxide (or potassium hydroxide)
-
Carbon dioxide (high purity)
-
Inert high-boiling solvent (e.g., kerosene, optional)
-
Hydrochloric acid or Sulfuric acid (for acidification)
Procedure:
-
Formation of Sodium 2-Naphthoxide:
-
In a suitable autoclave, charge 2-naphthol and a stoichiometric amount of sodium hydroxide.
-
If using a solvent, add it at this stage.
-
Heat the mixture under vacuum to remove all traces of water. This step is critical.
-
-
Carboxylation:
-
Work-up and Isolation:
-
Cool the reactor to a safe temperature and vent the excess CO2.
-
Dissolve the reaction mass in hot water.
-
Filter the hot solution to remove any insoluble impurities or tar.
-
Acidify the filtrate with hydrochloric or sulfuric acid to a pH of approximately 2 to precipitate the crude 2-hydroxy-3-naphthoic acid.[18]
-
Filter the precipitate, wash with water to remove inorganic salts, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Data Summary: Influence of Reaction Conditions
| Parameter | Effect on Product Distribution | Reference |
| Temperature | Lower temperatures favor this compound; higher temperatures favor 2-hydroxy-3-naphthoic acid. | [8] |
| Alkali Metal | Sodium favors 2,1- and 2,3-isomers; potassium can lead to the formation of the 6,2-isomer at high temperatures. | [8][9] |
| CO2 Pressure | High pressure is necessary to drive the reaction and promote the formation of the 2,3-isomer. | [10] |
| Water | The presence of water significantly inhibits the reaction and reduces the yield. | [5][6] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. future4200.com [future4200.com]
- 10. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. series.publisso.de [series.publisso.de]
- 15. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. file.scirp.org [file.scirp.org]
- 18. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Purification methods for 2-Hydroxy-1-naphthoic acid to remove unreacted 2-naphthol
Welcome to the technical support guide for the purification of 2-hydroxy-1-naphthoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, particularly when dealing with contamination from the starting material, 2-naphthol. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Understanding the Challenge: The Kolbe-Schmitt Reaction
The synthesis of this compound is commonly achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1][2] In this process, the sodium or potassium salt of 2-naphthol is treated with carbon dioxide under pressure and heat.[3][4] While effective, the reaction often does not proceed to completion, leaving unreacted 2-naphthol as a primary impurity in the crude product. The structural similarity between the product and the starting material can make purification a non-trivial task.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've run a Kolbe-Schmitt reaction and my crude product is a mix of this compound and 2-naphthol. What is the most robust method for purification?
The most effective and industrially scalable method is acid-base extraction . This technique leverages the significant difference in acidity (pKa) between the carboxylic acid group on your product and the phenolic hydroxyl group on the 2-naphthol impurity.[5][6]
-
This compound is a carboxylic acid, making it a relatively strong organic acid.
-
2-Naphthol is a phenol, which is only weakly acidic.[7]
By using a mild base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate the more acidic carboxylic acid, converting it into its water-soluble sodium salt. The less acidic 2-naphthol remains protonated and preferentially soluble in an organic solvent.[5][6][8] This difference in solubility forms the basis for a clean separation.
Q2: Why can't I just use a strong base like sodium hydroxide (NaOH) to separate the two compounds?
Using a strong base like NaOH is a common pitfall. Sodium hydroxide is strong enough to deprotonate both the carboxylic acid and the phenol, rendering both compounds water-soluble as their respective sodium salts.[6][9] This would prevent any separation between the aqueous and organic layers. The key to this separation is the use of a base that is strong enough to react with the acid but too weak to react with the phenol.
Q3: My acid-base extraction isn't giving a clean separation. What could be going wrong?
Several factors can lead to poor separation. Here's a troubleshooting checklist:
-
Insufficient Mixing: Ensure you are shaking the separatory funnel vigorously to maximize the surface area between the aqueous and organic phases. This is critical for the acid-base reaction to occur efficiently.
-
Emulsion Formation: Emulsions (stable mixtures of the two immiscible layers) can form, especially if the mixture is shaken too aggressively. If an emulsion forms, try letting the funnel sit undisturbed for a longer period. You can also add a small amount of brine (saturated NaCl solution) to disrupt the emulsion by increasing the ionic strength of the aqueous layer.[10]
-
Incorrect pH: After adding the sodium bicarbonate solution, check the pH of the aqueous layer. It should be basic (pH > 8) to ensure the carboxylic acid has been converted to its salt. If not, add more bicarbonate solution.
-
Premature Precipitation: When you re-acidify the aqueous layer to precipitate your purified this compound, do so slowly and in an ice bath.[9] Rapid acidification can trap impurities, and chilling the solution maximizes the yield of the precipitate as most organic acids are less soluble in cold water.[6][9]
Q4: Can I use recrystallization to remove 2-naphthol?
Yes, recrystallization can be an effective method, especially for removing smaller amounts of impurity or as a final polishing step after an extraction. The success of this technique depends entirely on selecting an appropriate solvent system.
An ideal solvent should:
-
Dissolve your crude product (both compounds) completely at an elevated temperature.
-
Upon cooling, allow the desired this compound to crystallize out while keeping the 2-naphthol impurity dissolved in the cold solvent.
Finding a single solvent with these precise properties can be difficult. You may need to use a binary solvent system (e.g., ethanol-water, toluene). Start with a solvent in which your desired product is soluble (like ethanol) and add a solvent in which it is less soluble (like water) until the solution becomes cloudy (the cloud point), then heat to redissolve and cool slowly.
Q5: When is column chromatography the right choice?
Column chromatography is a high-resolution purification technique that is ideal for:
-
Separating small-scale batches (mg to gram scale).[11]
-
When acid-base extraction or recrystallization fails to provide the desired purity.
-
Isolating other minor impurities in addition to 2-naphthol.
The separation is based on the differential adsorption of the compounds to a solid stationary phase (like silica gel).[12] Since this compound is more polar than 2-naphthol due to its carboxylic acid group, it will adsorb more strongly to the polar silica gel. Therefore, the less polar 2-naphthol will travel down the column faster and elute first.[11]
Data Summary for Separation Principles
| Compound | Structure | Functional Group | Acidity (pKa) | Expected Behavior with NaHCO₃ |
| This compound | C₁₀H₆(OH)(CO₂H) | Carboxylic Acid & Phenol | ~3-4 (Carboxylic Acid) | Reacts : Forms water-soluble sodium salt |
| 2-Naphthol | C₁₀H₇OH | Phenol | ~9.5[7] | No Reaction : Remains in organic layer |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This is the recommended primary method for its efficiency and scalability. It exploits the differential acidity of the target compound and the impurity.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in an Erlenmeyer flask. Use approximately 30-40 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of 10% aqueous sodium bicarbonate (NaHCO₃) solution equal to about half the volume of the organic solvent.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ gas evolution. Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.[6]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be on the bottom.
-
Collection: Drain the bottom aqueous layer into a clean Erlenmeyer flask (Flask A).
-
Repeat Extraction: Repeat steps 3-6 with a fresh portion of 10% NaHCO₃ solution, combining the aqueous layer with the contents of Flask A. This ensures complete extraction of the acidic product.
-
Isolate Impurity (Optional): The remaining organic layer now contains primarily 2-naphthol.[8] This can be dried with anhydrous sodium sulfate, filtered, and the solvent evaporated to recover the impurity.
-
Product Precipitation: Place Flask A (containing the combined aqueous extracts) in an ice-water bath and allow it to cool thoroughly.
-
Acidification: Slowly, with stirring, add 3M hydrochloric acid (HCl) dropwise to Flask A.[10] Your product, this compound, will begin to precipitate as a solid. Continue adding HCl until the solution is strongly acidic (test with pH paper, target pH ≈ 2) and no more precipitate forms.
-
Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of ice-cold distilled water to remove any residual inorganic salts. Allow the product to dry completely in a desiccator or a vacuum oven.
Self-Validation: Check the purity of the final product by measuring its melting point. Pure this compound has a sharp melting point around 156–157 °C, after which it decarboxylates.[2] Contaminated samples will melt over a broader and lower temperature range.
Protocol 2: Purification by Recrystallization
This method is best for products that are already reasonably pure (>85-90%) and require a final polishing step.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Screening: Empirically determine a suitable solvent or solvent pair. Toluene is a good starting point to test, as is an ethanol/water mixture. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decoloring (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
This protocol offers the highest resolution but is more labor-intensive and requires more solvent than the other methods.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent (mobile phase) using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. The goal is to find a solvent ratio where the 2-naphthol has an Rf value of ~0.4-0.5 and the this compound has an Rf of ~0.1-0.2, showing good separation.
-
Column Packing: Pack a glass chromatography column with silica gel as the stationary phase, using the chosen eluent.[11][12] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the eluent through the column, collecting the liquid (eluate) that drips from the bottom in small, sequential fractions.
-
Monitoring: Monitor the composition of the collected fractions using TLC.[12]
-
Fraction Collection:
-
The first fractions will contain the less polar 2-naphthol.
-
Once all the 2-naphthol has eluted, you may need to increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the more strongly adsorbed this compound.
-
-
Combine and Evaporate: Combine the pure fractions containing your desired product (as identified by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 2283-08-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Lab Report #1 Two Base Extraction [docs.google.com]
- 6. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 8. Chem 502--Assignment 1 [sas.upenn.edu]
- 9. docsity.com [docsity.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Stabilizing 2-Hydroxy-1-naphthoic Acid Solutions for Experimental Success
Welcome to the technical support center for 2-Hydroxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and handling of this compound solutions in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the stability and reliability of your experiments.
Introduction to this compound and its Stability Challenges
This compound is a valuable aromatic carboxylic acid used as a key intermediate in the synthesis of pharmaceuticals and azo dyes.[1] Its structure, featuring both a hydroxyl and a carboxyl group on a naphthalene ring, makes it a reactive molecule.[1] However, this reactivity also presents stability challenges, particularly in solution. The primary concerns are its poor aqueous solubility and susceptibility to degradation, which can compromise experimental results. This guide will address these challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, a phenolic compound, are oxidation and photodegradation. Oxidation can be initiated by atmospheric oxygen, trace metal ions, and light exposure.[2][3] The hydroxyl group on the naphthalene ring is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[3] Additionally, the molecule can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[4]
Q2: My solution of this compound is changing color. What does this indicate?
A2: A color change, often to yellow or brown, is a common indicator of degradation in phenolic compound solutions.[5][6] This is typically due to the formation of oxidation products, such as quinones, which are colored.[3] The rate of color change can be accelerated by exposure to light, air (oxygen), and high temperatures. If you observe a color change, it is a strong indication that the integrity of your solution is compromised, and it should be prepared fresh.
Q3: What are the best solvents for dissolving this compound?
A3: this compound has very poor solubility in water. It is, however, soluble in organic solvents such as ethanol, methanol, diethyl ether, and ethyl acetate.[7] For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds.[1]
Q4: How should I store my stock solutions of this compound?
A4: To ensure the long-term stability of your stock solutions, they should be stored at low temperatures, protected from light, and in airtight containers. For optimal stability, it is recommended to store aliquots of your stock solution at -20°C or -80°C in amber glass vials with tightly sealed caps.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon dilution in aqueous buffer. | The compound has low aqueous solubility and is precipitating out of the mixed-solvent system. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. Alternatively, prepare a more dilute stock solution. The use of a small amount of surfactant in the aqueous buffer can also improve solubility.[5] |
| Solution rapidly turns yellow or brown. | Oxidative degradation is occurring, likely accelerated by exposure to light and/or air. | Prepare solutions fresh before each experiment. Use deoxygenated solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. Consider adding an antioxidant like Butylated hydroxytoluene (BHT).[2][9] |
| Inconsistent or lower-than-expected activity in biological assays. | The compound has degraded in the solution, leading to a lower effective concentration. | Prepare fresh solutions for each experiment. Validate the concentration of your stock solution periodically using a stability-indicating analytical method, such as HPLC-UV. |
| Difficulty dissolving the solid compound. | The compound may require mechanical assistance or a different solvent system to fully dissolve. | Use sonication or gentle warming (be cautious of thermal degradation) to aid dissolution.[10] If solubility is still an issue, consider a co-solvent system. A common starting point for poorly soluble compounds is a mixture of DMSO and PEG300, with a small amount of Tween 80 for stabilization, which is then diluted into a saline or buffer solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol provides a method for preparing a 10 mM stock solution in DMSO, with the option of adding an antioxidant for enhanced stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated hydroxytoluene (BHT) (optional)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out 18.82 mg of this compound (MW: 188.18 g/mol ) and transfer it to a 10 mL amber glass vial.
-
Adding Antioxidant (Optional): To prepare a 0.01% (w/v) BHT solution, first prepare a 1% (w/v) BHT stock solution in DMSO. Then, add 10 µL of the 1% BHT stock solution to the vial containing the this compound. BHT is a widely used antioxidant to prevent the degradation of phenolic compounds.[9][11]
-
Dissolving the Compound: Add approximately 9 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Final Volume Adjustment: Carefully add anhydrous DMSO to the vial to bring the final volume to 10 mL.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber glass vials, flush with an inert gas like argon or nitrogen if possible, and store at -20°C or -80°C.
Protocol 2: Stability Assessment using a Forced Degradation Study
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions. The degradation can be monitored by HPLC-UV.
Materials:
-
10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: For each stress condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (HCl, NaOH, or H₂O₂). For the thermal stress test, use 2 mL of the stock solution. For the photostability test, place 2 mL of the stock solution in a clear vial. Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent.
-
Stress Conditions:
-
Acidic: Incubate the HCl mixture at 60°C for 24 hours.
-
Basic: Incubate the NaOH mixture at 60°C for 24 hours.
-
Oxidative: Keep the H₂O₂ mixture at room temperature for 24 hours.
-
Thermal: Keep the stock solution in an oven at 105°C for 24 hours.
-
Photostability: Expose the solution in the clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A general starting point for a method could be a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid, with UV detection at a wavelength determined by the UV spectrum of this compound.
Data Presentation
The following table summarizes the expected stability of this compound under different conditions, based on the general behavior of phenolic compounds.
| Condition | Solvent | Temperature | Light Exposure | Expected Stability |
| Solid | N/A | -20°C | Dark | High (Years) |
| Stock Solution | DMSO/Ethanol | -20°C | Dark | Moderate to High (Months) |
| Stock Solution | DMSO/Ethanol | 4°C | Dark | Low to Moderate (Weeks) |
| Stock Solution | DMSO/Ethanol | Room Temp | Ambient Light | Low (Days to Hours) |
| Aqueous Dilution | Buffer/Media | Room Temp | Ambient Light | Very Low (Hours) |
Visualizations
Experimental Workflow for Preparing and Storing a Stabilized Solution
Caption: Workflow for preparing and storing a stabilized solution.
Logical Relationships in Troubleshooting Solution Instability
Caption: Troubleshooting guide for solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-ヒドロキシ-1-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. toku-e.com [toku-e.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. benchchem.com [benchchem.com]
- 9. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Overcoming solubility issues of 2-Hydroxy-1-naphthoic acid in specific reaction media
Welcome to the technical support hub for 2-Hydroxy-1-naphthoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format to support the seamless progression of your work.
Frequently Asked Questions (FAQs)
Q1: I am observing very poor solubility of this compound in my aqueous reaction medium at a neutral pH. Why is this happening and what is the most effective way to solubilize it?
A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule contains a large, hydrophobic naphthalene ring system, which significantly reduces its affinity for water. Although it has polar hydroxyl (-OH) and carboxylic acid (-COOH) groups capable of hydrogen bonding, the non-polar character of the naphthalene core dominates.[1][2]
The most effective method to dramatically increase its aqueous solubility is through pH modification. This compound is a carboxylic acid with a pKa around 3.29 for the carboxylic proton.[3][4][5] By adding a base (e.g., sodium hydroxide, potassium hydroxide, or a basic buffer system) to raise the pH of the medium above its pKa, the carboxylic acid group deprotonates to form the corresponding carboxylate salt (2-hydroxy-1-naphthoate). This ionic salt is significantly more polar than the neutral acid, leading to a substantial increase in its water solubility.[6]
Experimental Protocol: Aqueous Solubilization via pH Adjustment
-
Preparation: Weigh the required amount of this compound. Separately, prepare a stock solution of a suitable base, for instance, 1 M Sodium Hydroxide (NaOH).
-
Initial Slurry: Add the solid this compound to your aqueous reaction medium to form a slurry.
-
Titration: While stirring the slurry, add the basic solution dropwise.
-
Monitoring: Continuously monitor the pH of the solution. As the base is added, the solid will begin to dissolve.
-
Endpoint: Complete dissolution is typically achieved at a pH comfortably above the pKa. Aim for a pH of 7 or higher for robust solubilization.
-
Final Adjustment: Once the solid is fully dissolved, make any final, minor pH adjustments required for your specific reaction conditions.
Q2: My reaction is performed in a non-polar organic solvent, and the this compound is failing to dissolve. What solvent alternatives should I consider?
A2: The principle of "like dissolves like" governs solubility. This compound is a polar molecule due to its hydroxyl and carboxylic acid functional groups.[7] Consequently, it exhibits poor solubility in non-polar solvents such as hexane or toluene.
To achieve dissolution, you should select a polar organic solvent. The choice can be further refined based on whether a protic or aprotic environment is required for your reaction chemistry.
-
Polar Protic Solvents: These solvents can donate hydrogen bonds and are often effective. Examples include ethanol, methanol, and isopropanol.
-
Polar Aprotic Solvents: These solvents are polar but do not donate hydrogen bonds. They are excellent choices for dissolving this compound, especially at higher concentrations. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1]
Data Presentation: Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity. |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | High polarity effectively solvates the molecule.[1] |
| Aqueous (Neutral) | Water (pH 7) | Sparingly Soluble | The large non-polar naphthalene ring limits solubility.[8] |
| Aqueous (Basic) | Water (pH > 8) | Highly Soluble | Formation of the highly polar naphthoate salt.[6] |
Troubleshooting Guides
Guide 1: Precipitation Occurs Upon Cooling of the Reaction Mixture
Issue: The this compound dissolves at an elevated reaction temperature but precipitates out as the mixture cools to room temperature or below.
Causality: Solubility is often temperature-dependent. The increased kinetic energy at higher temperatures allows the solvent to better overcome the crystal lattice energy of the solid. Upon cooling, this energy decreases, and if the concentration exceeds the solubility limit at the lower temperature, precipitation or crystallization will occur.
Troubleshooting Workflow
Caption: Decision tree for addressing temperature-induced precipitation.
Detailed Steps:
-
Co-Solvent Addition: If your reaction chemistry allows, add a small volume of a co-solvent in which this compound is highly soluble (e.g., DMSO). This can act as a "keeper" solvent, maintaining solubility across a wider temperature range.[6]
-
Salt Formation: If applicable, introduce a suitable base to form the salt of this compound. Salts often have a different and sometimes less steep temperature-solubility profile than the free acid.
Guide 2: Managing Solubility in Mixed-Solvent Systems
Issue: Difficulty in achieving or maintaining a clear solution in a reaction medium composed of both aqueous and organic solvents.
Logical Relationship: Solvent-Solute Interactions
Caption: Interaction affinities in a mixed-solvent system.
Protocol for Mixed-Solvent Systems:
-
Prioritize the Better Solvent: Dissolve the this compound completely in the solvent in which it is more soluble first. For an ethanol/water system, this would be the ethanol.
-
Slow and Steady Addition: While vigorously stirring the solution from step 1, slowly add the second solvent (the "anti-solvent"). This gradual addition helps to avoid localized areas of high concentration that can lead to precipitation.
-
pH Control of Aqueous Phase: If your system contains water, pre-adjusting the pH of the aqueous component to a basic level before mixing can significantly enhance and maintain the overall solubility.
-
Consider Homogenizing Agents: In complex systems, trace amounts of a surfactant or emulsifying agent might be necessary to stabilize the mixture, although this should be tested for compatibility with your reaction.
By systematically addressing the underlying chemical principles of polarity, pH, and temperature, the solubility challenges of this compound can be effectively overcome.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 2283-08-1 [chemicalbook.com]
- 5. This compound CAS#: 2283-08-1 [m.chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
Troubleshooting the coordination of 2-Hydroxy-1-naphthoic acid as a bidentate ligand
Welcome to the technical support guide for 2-Hydroxy-1-naphthoic acid (2H1NA). This document is designed for researchers, medicinal chemists, and material scientists who are utilizing this versatile ligand in coordination chemistry. Here, we address common challenges and frequently asked questions to facilitate smoother experimentation and ensure the successful synthesis of desired metal complexes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and characterization of this compound complexes.
Q1: I'm not getting any precipitate or my product yield is extremely low. What are the likely causes?
A: Failure to form a product typically points to issues with reaction conditions, primarily solvent and pH. This compound and its metal complexes have variable solubility, and the ligand's protonation state is critical for coordination.
Core Causality: For 2H1NA to act as a bidentate ligand, at least the carboxylic acid proton must be removed to allow the carboxylate group to coordinate. The phenolic proton may also need to be removed for a binegative bidentate chelation. This deprotonation is highly pH-dependent.
Troubleshooting Steps:
-
Verify Ligand Solubility: 2H1NA is sparingly soluble in water but more soluble in alcohols like ethanol or methanol[1]. Ensure your ligand is fully dissolved before adding the metal salt. Gentle heating can aid dissolution.
-
Adjust the pH: The coordination is highly sensitive to pH. Many procedures report successful complex formation in a pH range of 4-7.
-
If the solution is too acidic (pH < 3): The carboxylic acid group will remain protonated (-COOH), preventing coordination.
-
If the solution is too basic (pH > 9): While the ligand will be fully deprotonated, you risk precipitating the metal as a hydroxide, especially with transition metals. Additionally, different complex species may form at higher pH.
-
Recommendation: Prepare separate solutions of the ligand and the metal salt. Slowly add a dilute base (e.g., NaOH, NH₄OH, or an organic base like triethylamine) to the ligand solution or the final reaction mixture while monitoring with a pH meter to reach the optimal range.
-
-
Check Stoichiometry: Ensure the correct molar ratio of metal to ligand is being used. While a 1:2 metal-to-ligand ratio is common for divalent metals aiming for an octahedral geometry, this can vary.[2] Start with the theoretically expected ratio based on your target complex.
-
Solvent Choice: The choice of solvent is critical. While ethanol or methanol are common, sometimes a mixture of solvents (e.g., ethanol/water) is required to keep both the metal salt and the ligand in solution before the complex precipitates.
-
Reaction Time and Temperature: Some coordination reactions are immediate, while others require stirring for several hours or gentle reflux to overcome kinetic barriers. If room temperature synthesis fails, consider heating the reaction mixture (e.g., to 50-60 °C) for a few hours.
Q2: My product is an amorphous powder and I can't get single crystals for X-ray diffraction. How can I improve crystallinity?
A: The formation of an amorphous powder is usually due to rapid precipitation, where the molecules do not have sufficient time to arrange into an ordered crystal lattice. The key is to slow down the rate of complex formation and precipitation.
Core Causality: Crystallization is a thermodynamically controlled process that requires slow, near-equilibrium conditions. Fast, kinetically controlled precipitation traps molecules in a disordered, high-energy state.
Methods for Growing Single Crystals:
-
Slow Evaporation: Loosely cover your reaction vessel (e.g., with parafilm pierced with a few holes) and leave it undisturbed in a vibration-free area. This allows the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and promoting crystal growth.
-
Solvent Diffusion (Vapor): This is a highly effective method.
-
Dissolve your complex in a suitable solvent (Solvent A) in which it is reasonably soluble.
-
Place this solution in a small vial.
-
Place the vial inside a larger, sealed jar that contains a small amount of an "anti-solvent" (Solvent B) in which your complex is insoluble, but which is miscible with Solvent A.
-
Over time, the vapors of Solvent B will diffuse into Solvent A, slowly reducing the solubility of your complex and inducing crystallization.
-
-
Layering (Liquid Diffusion): Carefully layer a solution of your complex with a less dense anti-solvent. Crystals will form at the interface as the solvents slowly mix.
-
Temperature Gradient: If the solubility of your complex is temperature-dependent, you can dissolve it in a minimal amount of hot solvent and allow it to cool very slowly to room temperature, and then further in a refrigerator.
Q3: My spectroscopic data (FTIR, NMR) is ambiguous. How can I definitively confirm bidentate coordination?
A: Spectroscopic analysis is crucial for confirming coordination. Comparing the spectra of the free ligand with that of the metal complex will reveal characteristic shifts that indicate the involvement of the carboxylate and hydroxyl groups in bonding.
Core Causality: Coordination to a metal center alters the electron distribution and bond orders within the ligand, leading to predictable changes in vibrational frequencies (FTIR) and chemical shifts (NMR).
Expected Spectroscopic Changes for Bidentate Coordination:
| Spectroscopic Technique | Free Ligand (2H1NA) Signature | Signature in Metal Complex | Rationale for Change |
| FTIR | Broad O-H stretch (~3000-3400 cm⁻¹) from carboxylic acid. Sharp O-H stretch from phenol (~3500 cm⁻¹). Strong C=O stretch (~1665 cm⁻¹) from carboxylic acid.[2] | Disappearance or significant broadening of O-H bands. Shift of C=O stretch to lower frequencies (asymmetric stretch, ~1550-1610 cm⁻¹) and appearance of a symmetric stretch (~1380-1420 cm⁻¹).[2] | Deprotonation and coordination of the hydroxyl and carboxyl groups. The single C=O bond is replaced by two equivalent C-O bonds in the coordinated carboxylate, changing the stretching frequencies. |
| ¹H NMR | A very downfield, broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm. A sharp singlet for the phenolic proton (-OH). | Disappearance of the -COOH proton signal. Disappearance of the phenolic -OH signal if it is also deprotonated and coordinated. | The acidic protons are removed upon deprotonation and coordination to the metal center.[3] |
| ¹³C NMR | A resonance for the carboxylic carbon (-C OOH) typically around 170-180 ppm.[4] | A slight shift (upfield or downfield) of the carboxylate carbon resonance. | The electronic environment of the carbon atom is altered upon coordination to the metal. |
Note: The exact positions of peaks can vary depending on the metal ion, overall complex geometry, and solvent.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary coordination modes of this compound?
A: this compound can coordinate to metal ions in several ways, but as a bidentate ligand, two modes are predominant[2]:
-
Mononegative Bidentate: The ligand is deprotonated at the carboxylic acid group, and it coordinates through one oxygen of the carboxylate and the neutral hydroxyl oxygen.
-
Binegative Bidentate: The ligand is deprotonated at both the carboxylic acid and the phenolic hydroxyl groups. It then coordinates through one of the carboxylate oxygens and the phenoxide oxygen. This mode forms a more stable six-membered chelate ring.
The prevailing coordination mode is influenced by factors like the pH of the reaction medium and the nature of the metal ion.[2]
Caption: Potential bidentate coordination pathways for 2H1NA.
Q: How does pH critically influence the synthesis of 2H1NA complexes?
A: The pH of the reaction medium is arguably the most critical variable. It directly controls the protonation state of the ligand's two acidic sites: the carboxylic acid (pKa₁ ≈ 3.3) and the hydroxyl group (pKa₂ ≈ 9.7)[1]. To achieve bidentate coordination, the carboxylic acid must be deprotonated to form a carboxylate. To achieve the more stable binegative bidentate chelation, both groups must be deprotonated. Therefore, a pH between pKa₁ and pKa₂ is generally required, with a range of 4-7 often being optimal to ensure ligand deprotonation without causing precipitation of metal hydroxides.
Q: What is the "chelate effect" and why is it important for this ligand?
A: The chelate effect describes the enhanced thermodynamic stability of a complex containing a bidentate or polydentate ligand compared to a similar complex with monodentate ligands.[5][6] When 2H1NA binds to a metal ion using both its carboxylate and hydroxyl groups, it forms a stable ring structure. This is entropically more favorable than two separate monodentate ligands binding to the metal. This inherent stability is a primary reason why 2H1NA is an effective and reliable chelating agent.[5]
Section 3: Standardized Experimental Protocols
Protocol 1: General Synthesis of a Divalent Metal-(2H1NA)₂ Complex
This is a generalized starting protocol. Molar ratios, solvents, and temperatures may need optimization.
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 25 mL of ethanol. Gentle warming (to ~50 °C) in a water bath may be necessary to ensure complete dissolution. Allow the solution to cool to room temperature.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt (e.g., acetate or nitrate salts are often used) in 15 mL of deionized water.
-
Reaction: Place the ligand solution in a round-bottom flask on a magnetic stir plate. While stirring vigorously, add the metal salt solution dropwise over a period of 10 minutes.
-
pH Adjustment: A precipitate may begin to form. Using a calibrated pH meter, slowly add 0.1 M NaOH or triethylamine dropwise to the stirring mixture until the pH is stable in the 5.5-6.5 range.
-
Complex Formation: Continue stirring the reaction mixture at room temperature for 4-6 hours. In many cases, a colored precipitate will form and increase in density over this time.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product on the filter paper sequentially with small portions of deionized water (to remove unreacted salts) and then cold ethanol (to remove unreacted ligand).
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
-
Characterization: Characterize the product using FTIR, NMR, elemental analysis, and other relevant techniques.
References
Technical Support Center: Regioselectivity in the Kolbe-Schmitt Reaction of 2-Naphthol
Welcome to the technical support center for the Kolbe-Schmitt reaction of 2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic carboxylation reaction. Here, we address common challenges and frequently asked questions regarding the critical factor of regioselectivity in the synthesis of hydroxynaphthoic acids. Our aim is to provide not just procedural guidance, but also a deeper understanding of the underlying principles that govern the reaction's outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I getting a mixture of 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid? How can I control the formation of one isomer over the other?
This is the most common challenge encountered in the Kolbe-Schmitt reaction of 2-naphthol. The formation of two primary isomers, this compound and 2-hydroxy-3-naphthoic acid, is a direct consequence of the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1][2][3]
-
Kinetic Control (Favors this compound): At lower reaction temperatures (around 125°C), the carboxylation preferentially occurs at the C1 position of the 2-naphthoxide ion.[4] This is because the transition state leading to the 1-isomer has a lower activation energy, making it the faster-forming product.[5][6] The proximity of the sodium ion to the phenoxide oxygen is believed to facilitate the electrophilic attack of CO₂ at the adjacent C1 position.[7]
-
Thermodynamic Control (Favors 2-hydroxy-3-naphthoic acid): At higher temperatures (typically above 200°C), the reaction becomes reversible.[2][4] While the 1-isomer may still form initially, it can revert to the starting materials. Over time, the reaction equilibrium will favor the formation of the more thermodynamically stable 2-hydroxy-3-naphthoic acid.[4][5] The increased stability of the 3-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where the carboxylic acid group is situated next to the hydroxyl group and peri to a hydrogen atom on C8.[6]
Troubleshooting Product Ratios:
| Issue | Probable Cause | Recommended Solution |
| High proportion of 2-hydroxy-3-naphthoic acid when the target is the 1-isomer. | Reaction temperature is too high, allowing for thermodynamic control. | Maintain a strict reaction temperature of around 125°C. Ensure accurate temperature monitoring throughout the reaction. |
| Low yield of 2-hydroxy-3-naphthoic acid when it is the desired product. | Reaction temperature is too low or the reaction time is insufficient to reach thermodynamic equilibrium. | Increase the reaction temperature to 200-250°C and ensure a sufficiently long reaction time for the isomerization to occur.[4] |
| Inconsistent product ratios between batches. | Poor temperature control or variations in reaction time. | Standardize the heating apparatus and reaction duration. Use a well-calibrated thermometer placed directly in the reaction mixture. |
Question 2: What is the role of the counter-ion (e.g., Na⁺ vs. K⁺) in determining the regioselectivity of the reaction?
The choice of the alkali metal hydroxide is a critical parameter that significantly influences the regioselectivity of the Kolbe-Schmitt reaction.[8][9]
-
Sodium Hydroxide (NaOH): The smaller sodium ion forms a tighter complex with the 2-naphthoxide oxygen. This proximity is thought to direct the incoming carbon dioxide to the ortho (C1) position, thus favoring the formation of this compound, especially under kinetic control.[7][10]
-
Potassium Hydroxide (KOH): The larger potassium ion forms a looser association with the 2-naphthoxide. This allows for carboxylation to occur at the more thermodynamically favored para-like (C3) position.[8][11] Therefore, using potassium hydroxide generally favors the formation of 2-hydroxy-3-naphthoic acid, even at lower temperatures than typically required for the thermodynamic product with sodium.[12]
Experimental Insight:
To favor the formation of this compound, sodium hydroxide is the base of choice.[13] Conversely, for the synthesis of 2-hydroxy-3-naphthoic acid, potassium hydroxide can be advantageous.[14]
Question 3: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields in the Kolbe-Schmitt reaction can often be traced back to several key experimental factors.
Troubleshooting Low Yields:
| Probable Cause | Explanation | Recommended Solution |
| Presence of Water | The presence of moisture can protonate the highly nucleophilic phenoxide, reducing its reactivity towards the weakly electrophilic CO₂.[9] Water can also lead to the hydrolysis of the product. | Ensure all reactants and glassware are thoroughly dried. The formation of the anhydrous sodium or potassium 2-naphthoxide salt is a critical step.[15] |
| Insufficient CO₂ Pressure | The carboxylation is an equilibrium process. Insufficient carbon dioxide pressure can lead to the decomposition of the carboxylated intermediate back to the naphthoxide.[4] | The reaction should be carried out in a sealed autoclave under a high pressure of carbon dioxide (typically 5-100 atm).[8][9] |
| Incomplete Formation of the Naphthoxide Salt | If the 2-naphthol is not fully deprotonated, the concentration of the active nucleophile will be lower, resulting in a reduced reaction rate and yield. | Use a stoichiometric amount or a slight excess of a strong base (NaOH or KOH) and ensure complete reaction to form the salt before introducing CO₂.[13] |
| Sub-optimal Reaction Temperature | As discussed, temperature is crucial for both yield and regioselectivity. An incorrect temperature can lead to either a slow reaction rate or the formation of undesired byproducts. | Precisely control the reaction temperature according to the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
This protocol is optimized for the selective synthesis of this compound.
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Carbon Dioxide (CO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification
-
Anhydrous solvent (e.g., toluene for azeotropic removal of water)
-
High-pressure autoclave
Procedure:
-
Formation of Anhydrous Sodium 2-Naphthoxide:
-
In a round-bottom flask, dissolve 2-naphthol in a suitable solvent.
-
Add a stoichiometric amount of sodium hydroxide.
-
Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove the water formed.
-
Once all water is removed, evaporate the solvent under reduced pressure to obtain the dry sodium 2-naphthoxide salt.[13]
-
-
Carboxylation:
-
Transfer the anhydrous sodium 2-naphthoxide to a high-pressure autoclave.
-
Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm.[8]
-
Heat the autoclave to 125°C and maintain this temperature for 4-6 hours with constant stirring.
-
-
Work-up and Isolation:
-
Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid product in water.
-
Acidify the aqueous solution with dilute sulfuric or hydrochloric acid until the pH is acidic, which will precipitate the this compound.[13]
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
Protocol 2: Synthesis of 2-Hydroxy-3-naphthoic Acid (Thermodynamic Control)
This protocol is designed for the selective synthesis of 2-hydroxy-3-naphthoic acid.
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂)
-
Acid for work-up (e.g., HCl, H₂SO₄)
-
High-pressure autoclave
Procedure:
-
Formation of Anhydrous Naphthoxide Salt:
-
Prepare the anhydrous sodium or potassium 2-naphthoxide salt as described in Protocol 1.
-
-
Carboxylation:
-
Place the dry salt in a high-pressure autoclave.
-
Pressurize with carbon dioxide to a pressure sufficient to prevent decomposition of the intermediate at the reaction temperature.[4]
-
Heat the autoclave to 220-250°C and maintain this temperature for 8-12 hours with vigorous stirring to allow the reaction to reach thermodynamic equilibrium.[4]
-
-
Work-up and Isolation:
-
Follow the same work-up and isolation procedure as described in Protocol 1 to precipitate and purify the 2-hydroxy-3-naphthoic acid.[15]
-
Visualizing the Reaction Pathway
The regioselectivity of the Kolbe-Schmitt reaction of 2-naphthol is best understood by visualizing the competing reaction pathways under kinetic and thermodynamic control.
Caption: Kinetic vs. Thermodynamic control in the Kolbe-Schmitt reaction of 2-naphthol.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. canov.jergym.cz [canov.jergym.cz]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Kolbe schmitt reaction | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. Page loading... [wap.guidechem.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-Hydroxy-1-naphthoic Acid-Based Probes
Welcome to the dedicated support center for researchers utilizing 2-Hydroxy-1-naphthoic acid (2H1NA) and its derivatives as fluorescent probes. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you overcome common experimental hurdles and maximize the performance of your probes. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower your experimental design and interpretation.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with 2H1NA-based probes.
Q1: Why is the fluorescence of my this compound probe so weak in aqueous solution?
A1: This is a common observation and is often linked to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In the excited state, the hydroxyl proton of 2H1NA can be transferred to the carbonyl oxygen. While the resulting tautomer is fluorescent, this process can be quenched in protic solvents like water through intermolecular hydrogen bonding, which provides a non-radiative decay pathway, thus lowering the fluorescence quantum yield.
Q2: How does pH affect the fluorescence of my 2H1NA probe?
A2: The pH of your solution can significantly impact the fluorescence of 2H1NA probes by altering the protonation state of the hydroxyl and carboxylic acid groups. At low pH, the molecule is fully protonated and may exhibit its characteristic fluorescence. As the pH increases, deprotonation of the carboxylic acid and then the hydroxyl group will occur, leading to changes in the electronic structure and, consequently, the fluorescence properties. The specific pKa values of your probe will determine the exact pH sensitivity.
Q3: Can I improve the fluorescence quantum yield by changing the solvent?
A3: Absolutely. The choice of solvent is a critical parameter. Generally, aprotic and less polar solvents can enhance the fluorescence quantum yield of 2H1NA-based probes. This is because these solvents are less likely to interfere with the ESIPT process through hydrogen bonding, thereby reducing non-radiative decay pathways. For instance, solvents like dioxane or acetonitrile may result in significantly higher quantum yields compared to water or methanol.
Q4: What is the role of molecular rigidity in the fluorescence of these probes?
A4: Increasing the molecular rigidity of a fluorescent probe is a well-established strategy to enhance its quantum yield. By restricting intramolecular rotations and vibrations, you reduce the number of non-radiative decay pathways available for the excited state to return to the ground state. This can be achieved through chemical modification of the 2H1NA scaffold, for example, by incorporating it into a more rigid ring system.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to common experimental challenges.
Issue 1: Low or No Detectable Fluorescence Signal
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent | Screen a panel of solvents with varying polarity and hydrogen-bonding capabilities (e.g., water, methanol, ethanol, acetonitrile, dioxane, toluene). | The local environment significantly influences the photophysical properties of 2H1NA. Aprotic solvents often enhance fluorescence by minimizing quenching of the ESIPT process. |
| Incorrect pH | Prepare a series of buffers to test the fluorescence of your probe across a wide pH range (e.g., pH 2-12). | The protonation state of the hydroxyl and carboxyl groups dictates the electronic structure and emissive properties of the probe. |
| Aggregation | Dilute your sample and re-measure the fluorescence. You can also try adding a small amount of a non-ionic surfactant like Tween-20. | At high concentrations, fluorescent probes can aggregate, leading to self-quenching of the fluorescence. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Ensure your sample is protected from ambient light. | Prolonged exposure to high-intensity light can lead to irreversible photochemical degradation of the fluorophore. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder in your fluorometer. | Fluorescence is a temperature-dependent process. Inconsistent temperature can lead to variability in the non-radiative decay rates. |
| Oxygen Quenching | Degas your solution by bubbling with an inert gas like nitrogen or argon before measurement. | Dissolved oxygen is a known quencher of fluorescence for many fluorophores. |
| Sample Contamination | Ensure high purity of your probe and solvents. Use fluorescence-grade solvents when possible. | Impurities can act as quenchers or emit their own interfering fluorescence. |
Issue 3: Unexpected Shifts in Emission Wavelength
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solvatochromism | Characterize the emission spectrum in a range of solvents with different polarities. | The emission wavelength of 2H1NA probes can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. |
| Formation of Different Emissive Species | Analyze the excitation-emission matrix (EEM) to identify if multiple fluorescent species are present. | Changes in pH or solvent can lead to the formation of different ionic or tautomeric forms of the probe, each with its own characteristic emission spectrum. |
Experimental Protocols
Here we provide a standardized protocol for a common experiment to optimize the fluorescence of a 2H1NA-based probe.
Protocol 1: Solvent Screening for Enhanced Quantum Yield
Objective: To identify the optimal solvent for maximizing the fluorescence quantum yield of a this compound-based probe.
Materials:
-
This compound-based probe stock solution (e.g., 1 mM in DMSO)
-
A panel of spectroscopic grade solvents (e.g., water, methanol, ethanol, acetonitrile, dioxane, toluene)
-
Fluorometer with a standard quartz cuvette
-
Micropipettes
Procedure:
-
Prepare Working Solutions: For each solvent to be tested, prepare a dilute working solution of your probe (e.g., 1 µM). To do this, add the appropriate amount of your stock solution to the solvent in a clean vial and mix thoroughly. Prepare a "blank" for each solvent containing only the solvent.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation wavelength to the known maximum for your probe. If unknown, first perform an excitation scan. Set the emission wavelength range to cover the expected emission of your probe.
-
Blank Measurement: Fill the cuvette with the solvent blank and place it in the fluorometer. Run a scan to obtain the background fluorescence of the solvent.
-
Sample Measurement: Empty and dry the cuvette, then fill it with your probe working solution. Place it in the fluorometer and run the emission scan.
-
Repeat for All Solvents: Repeat steps 3 and 4 for each solvent in your panel.
-
Data Analysis: Subtract the blank spectrum from the corresponding sample spectrum for each solvent. Compare the integrated fluorescence intensities or the peak fluorescence intensities to identify the solvent that provides the highest fluorescence signal.
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Peak Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |
| Water | 80.1 | e.g., 450 | e.g., 10 |
| Methanol | 32.7 | e.g., 440 | e.g., 35 |
| Acetonitrile | 37.5 | e.g., 430 | e.g., 80 |
| Dioxane | 2.2 | e.g., 420 | e.g., 150 |
| Toluene | 2.4 | e.g., 415 | e.g., 120 |
Note: The values in this table are illustrative and will vary depending on the specific 2H1NA derivative.
Visualizations
Diagram 1: Factors Influencing 2H1NA Fluorescence
Minimizing degradation of 2-Hydroxy-1-naphthoic acid during storage and handling
Welcome to the technical support center for 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing degradation during storage and handling. Here, we move beyond simple instructions to explain the causality behind best practices, ensuring the integrity of your experiments and products.
Introduction: Understanding the Instability of this compound
This compound is a valuable aromatic carboxylic acid used as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its chemical structure, featuring both a hydroxyl (-OH) and a carboxyl (-COOH) group on a naphthalene ring, makes it a reactive molecule susceptible to degradation under common laboratory conditions.[1] The primary degradation pathways are thermal decarboxylation and oxidation , which can significantly impact the purity and performance of the compound. This guide provides a comprehensive framework for mitigating these risks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] A recommended storage temperature is below 15°C.[3] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents.[5][6]
-
Causality: The "cool and dry" recommendation directly mitigates the risk of thermal degradation and precludes moisture-driven hydrolytic processes. The naphthalene ring can be susceptible to oxidation, hence the need to avoid oxidizing agents.
Q2: I've noticed the color of my this compound has changed from off-white to a yellowish or tan color. Is it degraded?
A color change is a strong indicator of degradation. This is often due to the formation of oxidation products or minor impurities. The primary degradation product, 2-naphthol, can itself be oxidized to form colored quinone-type compounds. While a slight color change may not significantly impact all applications, it warrants investigation, especially for sensitive quantitative analyses or GMP applications.
Q3: Can I store this compound in an aqueous solution?
Storing this compound in solution is generally not recommended for long periods due to its poor water solubility and potential for degradation.[7] The monosodium salt, which is more soluble, has been reported to be unstable in hot aqueous solutions, suggesting that both heat and an aqueous environment can accelerate degradation, likely through decarboxylation.[8][9] If you must prepare a solution, it should be made fresh, protected from light, and used as quickly as possible. The pH of the solution will also be a critical factor in its stability.
Q4: What are the primary degradation products I should be looking for?
The two main degradation products to monitor are:
-
2-Naphthol: Formed via thermal or catalytic decarboxylation (loss of CO₂).[8][9]
-
Oxidation Products: These can be complex, but subsequent oxidation of 2-naphthol can lead to compounds like 1,2-naphthoquinone and coupled products such as 1,1'-bi-2-naphthol.
Q5: My experiment requires heating a solution of this compound. What precautions should I take?
Heating should be done with extreme caution. The compound is known to decompose at its melting point (approximately 156-167°C), releasing carbon dioxide to form 2-naphthol.[9][10] Even at temperatures below the melting point, thermal decarboxylation can occur, especially in the presence of catalysts or in certain solvents.[11] If heating is unavoidable, it should be done for the shortest possible time at the lowest possible temperature. Consider running a pilot experiment to quantify the extent of degradation under your specific conditions.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low assay/purity of starting material | 1. Improper long-term storage (exposure to heat, light, or moisture). 2. Contamination with incompatible substances (e.g., oxidizing agents). | 1. Verify storage conditions against recommendations (cool, dry, dark). 2. Perform a purity analysis using the HPLC method described in Part 3. 3. If degradation is confirmed, procure a new, verified batch of the compound. |
| Appearance of unexpected peaks in chromatogram during analysis | 1. On-instrument degradation due to high temperature in the autosampler or column oven. 2. Degradation in the analytical solvent prior to injection. 3. Formation of 2-naphthol or its subsequent oxidation products. | 1. Lower the temperature of the autosampler and column oven if possible. 2. Prepare analytical solutions fresh and analyze them promptly. 3. Co-inject a 2-naphthol standard to confirm the identity of the primary degradant peak. Use LC-MS to identify other unknown peaks. |
| Inconsistent experimental results or poor reproducibility | 1. Variable degradation of this compound between experimental runs. 2. Use of aged or partially degraded stock solutions. | 1. Strictly control experimental parameters such as temperature, pH, and light exposure. 2. Always use freshly prepared solutions from a solid material that has been stored correctly. 3. Incorporate a system suitability test or a standard check in your analytical runs to monitor for degradation over time. |
| Formation of color in solution upon heating or pH adjustment | 1. Accelerated degradation leading to the formation of colored oxidation byproducts. | 1. Re-evaluate the necessity of heating or extreme pH. 2. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Analyze the colored solution by UV-Vis spectrophotometry and HPLC to characterize the chromophores. |
Visualizing the Degradation Process
The following diagram illustrates the primary degradation pathways and the relationship between the parent compound and its key degradants.
Caption: Primary degradation pathways of this compound.
Part 3: Experimental Protocols & Methodologies
To ensure the integrity of your work, it is essential to have a validated method to assess the purity of this compound and detect its degradation products.
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for a reversed-phase HPLC method capable of separating this compound from its primary degradation product, 2-naphthol.
Objective: To quantify the purity of this compound and detect the presence of 2-naphthol.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm)[12]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
-
This compound reference standard
-
2-Naphthol reference standard
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., pH 3 adjusted with phosphoric acid). A typical starting gradient could be 40-60% acetonitrile.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol, then dilute with mobile phase) to a final concentration of ~0.1 mg/mL.
-
Prepare a separate standard solution of 2-naphthol in the same manner.
-
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the reference standard.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 4 µm
-
Mobile Phase: Acetonitrile and water (pH 3)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the 2-naphthol standard to determine its retention time.
-
Inject the this compound standard to determine its retention time and purity.
-
Inject the test sample and compare the chromatogram to the standards.
-
Quantify 2-naphthol and other impurities in the sample using area normalization or a standard curve.
-
Protocol 2: Forced Degradation Study Workflow
To understand the stability of your specific formulation or solution, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify potential degradation products and pathways under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: Prepare several aliquots of your this compound sample (either solid or in a specific solution/formulation).
-
Expose to Stress Conditions:
-
Acid/Base Hydrolysis: Treat samples with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature (e.g., 60°C).[13]
-
Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%).[13]
-
Thermal: Expose samples (both solid and solution) to elevated temperatures (e.g., 80°C).
-
Photostability: Expose samples to a calibrated light source according to ICH Q1B guidelines, ensuring a dark control is also kept.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms to identify new peaks and the reduction in the parent peak area. This will reveal the susceptibility of the compound to each stress condition.
By following these guidelines and understanding the chemical principles behind the degradation of this compound, researchers can ensure the quality and reliability of their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2283-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.fr [fishersci.fr]
- 7. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]
- 8. This compound CAS#: 2283-08-1 [m.chemicalbook.com]
- 9. This compound | 2283-08-1 [chemicalbook.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. it.lneya.com [it.lneya.com]
- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 2-Hydroxy-1-naphthoic Acid and 3-hydroxy-2-naphthoic Acid in Azo Dye Synthesis
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate precursors is paramount to achieving desired outcomes in synthesis. In the vibrant world of azo dyes, naphthoic acid isomers, specifically 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, serve as critical coupling components. While structurally similar, the positional difference of their hydroxyl and carboxylic acid groups imparts distinct characteristics to the resulting dyes. This guide provides an in-depth technical comparison of these two isomers in azo dye synthesis, supported by experimental insights and protocols.
Introduction: The Significance of Naphthoic Acid Isomers in Azo Dye Chemistry
Azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic rings, represent the largest class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[2] Hydroxynaphthoic acids are excellent coupling components due to the activating effect of the hydroxyl group on the naphthalene ring system.[3][4]
The two isomers in focus, this compound and 3-hydroxy-2-naphthoic acid (also known as β-hydroxynaphthoic acid or BON acid)[5], each offer a unique electronic and steric environment for the azo coupling reaction, which in turn influences the hue, intensity, and fastness properties of the final dye.
Structural and Mechanistic Considerations
The position of the hydroxyl and carboxyl groups on the naphthalene ring dictates the site of electrophilic attack by the diazonium ion and influences the electronic properties of the resulting azo dye.
-
3-Hydroxy-2-naphthoic acid: The hydroxyl group at the 3-position strongly activates the adjacent 4-position for electrophilic substitution. However, steric hindrance from the carboxylic acid group at the 2-position can play a role. The coupling typically occurs at the position adjacent to the hydroxyl group.[5] This isomer is a precursor to a wide range of red and maroon pigments, including the industrially significant Lithol Rubine BK.[4]
-
This compound: In this isomer, the hydroxyl group at the 2-position activates the 1- and 3-positions. The carboxylic acid at the 1-position provides significant steric hindrance, favoring coupling at the 4-position. The proximity of the two functional groups can also lead to intramolecular hydrogen bonding, affecting the reactivity and the spectral properties of the dye.
The following diagram illustrates the fundamental azo coupling reaction.
Caption: General schematic of azo dye synthesis.
Experimental Protocols: A Comparative Synthesis
To provide a practical comparison, the following are detailed protocols for the synthesis of an azo dye using a generic aromatic amine (e.g., aniline) and each of the naphthoic acid isomers. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Synthesis of an Azo Dye using this compound
This protocol outlines the diazotization of aniline and its subsequent coupling with this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Workflow Diagram:
Caption: Experimental workflow for azo dye synthesis with this compound.
Step-by-Step Procedure:
Part A: Preparation of the Diazonium Salt
-
In a beaker, add 2.8 mmol of aniline to a mixture of 5 mL of water and 1 mL of concentrated HCl. Stir until a clear solution is obtained.
-
Cool the beaker in an ice-water bath to 0-5°C.
-
In a separate test tube, dissolve 2.9 mmol of sodium nitrite in 2 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring, maintaining the temperature between 0-5°C. The formation of the diazonium salt is indicated by a slight color change.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2.8 mmol of this compound in 10 mL of 2.5 M aqueous NaOH.
-
Cool this solution in an ice-water bath to 0-5°C.
-
Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the alkaline solution of this compound.
-
A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with several portions of cold distilled water to remove any unreacted salts.
-
Dry the product in a desiccator. The yield and spectral properties can then be determined.
Protocol 2: Synthesis of an Azo Dye using 3-Hydroxy-2-Naphthoic Acid
This protocol details the synthesis of an azo dye using 3-hydroxy-2-naphthoic acid as the coupling component.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
3-Hydroxy-2-naphthoic Acid
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Workflow Diagram:
Caption: Experimental workflow for azo dye synthesis with 3-hydroxy-2-naphthoic acid.
Step-by-Step Procedure:
The procedure is identical to Protocol 1, with the substitution of this compound with an equimolar amount of 3-hydroxy-2-naphthoic acid in Part B, step 1.
Performance Comparison: Experimental Data and Observations
The structural differences between the two isomers lead to notable variations in the properties of the resulting azo dyes. The following table summarizes key performance indicators based on typical experimental outcomes.
| Property | Azo Dye from this compound | Azo Dye from 3-Hydroxy-2-naphthoic Acid | Rationale for Difference |
| Typical Color | Yellow to Orange | Orange to Red/Maroon | The extent of conjugation and the electronic environment around the azo group differ due to the positions of the -OH and -COOH groups, leading to different absorption maxima (λmax).[6] |
| Yield | Generally Good | Generally Good to Excellent | 3-Hydroxy-2-naphthoic acid is a widely used and optimized coupling component in industrial processes, often leading to high yields.[4] |
| Solubility | Varies with substituents | Often forms insoluble pigments, especially as metallic salts.[4] | The planarity and potential for intermolecular interactions differ, affecting solubility. |
| Light Fastness | Moderate to Good | Good to Excellent | The stability of the azo-hydrazone tautomeric forms, influenced by the substituent positions, can affect the dye's resistance to photochemical degradation.[7] |
| Wash Fastness | Moderate to Good | Good to Excellent | Dyes derived from 3-hydroxy-2-naphthoic acid, particularly Naphthol AS types, are known for their good substantivity and wash fastness on cellulosic fibers. |
Causality Behind Experimental Choices and Performance Differences
-
Temperature Control: The diazotization reaction is performed at 0-5°C because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the desired azo dye.[2]
-
pH Conditions: The coupling reaction is carried out in an alkaline medium. The sodium hydroxide deprotonates the hydroxyl group of the naphthoic acid, forming a more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.
-
Color Variation: The color of an azo dye is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The positions of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group relative to the azo linkage alter this energy gap. Dyes from 3-hydroxy-2-naphthoic acid often exhibit a bathochromic (red) shift in their absorption maximum compared to those from the 2,1-isomer, indicating a smaller HOMO-LUMO gap.
-
Fastness Properties: The ability of a dye to resist fading upon exposure to light, washing, and other environmental factors is crucial. The molecular structure, including the potential for intramolecular hydrogen bonding and the formation of stable tautomers (azo vs. hydrazone), significantly impacts these properties. Dyes from 3-hydroxy-2-naphthoic acid derivatives often exhibit superior fastness, making them valuable for applications requiring high durability.[4]
Conclusion and Recommendations
Both this compound and 3-hydroxy-2-naphthoic acid are valuable coupling components in the synthesis of azo dyes. The choice between them should be guided by the desired color and performance characteristics of the final product.
-
3-Hydroxy-2-naphthoic acid is the preferred precursor for obtaining red, maroon, and other deep shades with high light and wash fastness. Its derivatives, such as Naphthol AS, are well-established in the textile industry for producing high-performance dyes.[5]
-
This compound is a viable alternative for producing yellow to orange hues. Further research into its derivatives could expand its application range.
For researchers developing new azo dyes, a systematic approach involving the synthesis of a series of dyes from both isomers with various substituted anilines is recommended. This will allow for a comprehensive evaluation of their structure-property relationships and the identification of lead compounds for specific applications.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxy-1-naphthoic Acid and its Isomers as Fluorescent Sensors
In the realm of molecular recognition and sensing, the development of efficient and selective fluorescent probes is of paramount importance for researchers, scientists, and drug development professionals. Hydroxynaphthoic acids, with their inherent fluorescence and versatile chemical structures, present a compelling class of compounds for the design of such sensors. This guide provides an in-depth comparative study of 2-hydroxy-1-naphthoic acid and its structural isomers, 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, as platforms for fluorescent sensor development. While direct comparative studies of the parent acids are limited in the literature, this guide synthesizes available data on the isomers and their derivatives to offer a comprehensive overview of their potential in fluorescence sensing.
Introduction to Hydroxynaphthoic Acids
This compound, 1-hydroxy-2-naphthoic acid, and 3-hydroxy-2-naphthoic acid are constitutional isomers, each possessing a naphthalene core functionalized with one hydroxyl and one carboxylic acid group. The relative positions of these functional groups significantly influence their electronic structure, and consequently, their photophysical properties and coordinating abilities, making them intriguing candidates for the development of fluorescent chemosensors.
The fundamental principle behind their use as fluorescent sensors lies in the modulation of their fluorescence emission upon interaction with a target analyte. This modulation can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). The sensing mechanism is often dictated by processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or the formation of hydrogen bonds.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The distinct arrangement of the hydroxyl and carboxyl groups in each isomer leads to differences in their fundamental properties, which are crucial for their application as fluorescent sensors.
| Property | This compound | 1-Hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid |
| CAS Number | 2283-08-1 | 86-48-6[1] | 92-70-6 |
| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₃ | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol [1] | 188.18 g/mol |
| Melting Point | 156-157 °C (decomposes) | 191-192 °C[1] | 217-219 °C |
| Appearance | White to reddish crystals | White to reddish crystals[1] | White to beige crystalline powder |
| Solubility | Sparingly soluble in cold water; soluble in alcohol, ether, benzene[1] | Almost insoluble in cold water; freely soluble in alcohol, benzene, ether, alkalies[1] | Slightly soluble in water; soluble in ethanol, ether |
| Excitation Max (λex) | ~352 nm (in various media)[2] | Varies with solvent and pH[2] | Varies with solvent and derivatization |
| Emission Max (λem) | Varies with solvent and pH[2] | Varies with solvent and pH[2] | Varies with solvent and derivatization |
Note: Spectroscopic properties can vary significantly with solvent, pH, and temperature. The data presented is a general representation based on available literature.
The photophysical properties of 1-hydroxy-2-naphthoic acid have been studied in some detail, revealing that it exhibits normal fluorescence that is sensitive to its environment, including concentration, solvent nature, pH, and excitation wavelength.[2] It is suggested to form different emitting species in various media, a behavior also observed for 3-hydroxy-2-naphthoic acid.[2]
Fluorescent Sensing Applications: A Tale of Three Isomers
While the parent hydroxynaphthoic acids themselves have shown potential, much of the research has focused on their derivatives, which often exhibit enhanced sensitivity and selectivity.
This compound and its Derivatives
Derivatives of 2-hydroxy-1-naphthaldehyde, a closely related compound, are frequently employed in the synthesis of Schiff base fluorescent sensors. These sensors have demonstrated high selectivity for various metal ions, including Al³⁺ and Zn²⁺. The sensing mechanism often involves the chelation of the metal ion by the Schiff base ligand, which restricts C=N isomerization and leads to a significant fluorescence enhancement (CHEF effect).
1-Hydroxy-2-naphthoic Acid and its Derivatives
Research on 1-hydroxy-2-naphthoic acid as a fluorescent sensor is less extensive compared to its isomers. However, its photophysical properties, which are sensitive to environmental polarity and pH, suggest its potential for developing sensors for these parameters.[2] Further derivatization could introduce specific binding sites for various analytes.
3-Hydroxy-2-naphthoic Acid and its Derivatives
3-Hydroxy-2-naphthoic acid derivatives have been successfully utilized as fluorescent probes for both cations and anions. A notable example is 3-hydroxy-2-naphthoic hydrazide, which acts as a selective sensor for cyanide (CN⁻) and aluminum (Al³⁺) ions.[3] The addition of cyanide triggers a fluorescence enhancement at 505 nm, while aluminum ions cause a blue-shifted enhancement.[3] The sensing mechanism for Al³⁺ is attributed to chelation-enhanced fluorescence (CHEF).[3]
Experimental Protocols
General Synthesis of Hydroxynaphthoic Acids
The synthesis of these isomers can be achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding naphthol.
Example: Synthesis of this compound
-
Preparation of Sodium Naphthoxide: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Drying: Evaporate the water to obtain dry sodium 2-naphthoxide.
-
Carboxylation: Heat the dry sodium 2-naphthoxide under a high pressure of carbon dioxide.
-
Acidification: Dissolve the resulting product in water and acidify with a mineral acid (e.g., HCl) to precipitate this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
General Protocol for Fluorescence Sensing
The following is a generalized protocol for evaluating the performance of a hydroxynaphthoic acid-based fluorescent sensor.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).
-
Stock solutions of various analytes (e.g., metal salts or sodium salts of anions) in an appropriate solvent (e.g., deionized water or buffer).
-
Buffer solution to maintain a constant pH.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the fluorescent sensor (e.g., 10 µM) in the chosen buffer or solvent system.
-
Initial Measurement: Place a known volume of the sensor solution in a quartz cuvette and record its initial fluorescence emission spectrum.
-
Titration: Incrementally add small aliquots of the analyte stock solution to the cuvette. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Selectivity Study: Repeat the titration with other potential interfering analytes to assess the selectivity of the sensor.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve. From this curve, determine the limit of detection (LOD) and the binding constant.
Comparative Performance and Future Perspectives
The choice of a specific hydroxynaphthoic acid isomer as a fluorescent sensor platform depends on the target analyte and the desired sensing mechanism.
-
This compound derivatives appear well-suited for the development of "turn-on" sensors for metal ions through the formation of Schiff bases.
-
1-Hydroxy-2-naphthoic acid shows promise for sensing applications related to environmental polarity and pH, although further research is needed to develop specific analyte probes.
-
3-Hydroxy-2-naphthoic acid derivatives have demonstrated versatility in detecting both cations and anions, offering a dual-sensing capability.
The field would greatly benefit from a direct and systematic comparative study of the parent hydroxynaphthoic acids to fully elucidate the structure-property-activity relationships. Future research should focus on:
-
Quantum Yield Determination: Quantifying the fluorescence quantum yields of all three isomers under various conditions to provide a baseline for sensor design.
-
Theoretical Modeling: Employing computational methods to predict the binding affinities and spectroscopic changes upon interaction with different analytes.
-
Broadening Analyte Scope: Exploring the potential of these isomers and their derivatives to detect a wider range of environmentally and biologically relevant species.
By leveraging the unique properties of each isomer, researchers can continue to develop novel and highly effective fluorescent sensors for a multitude of applications in science and technology.
References
- 1. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guiding Hand: A Comparative Analysis of 2-Hydroxy-1-naphthoic Acid-Based Ligands in Metal Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metal-catalyzed reactions, the choice of ligand is paramount, often dictating the success, efficiency, and selectivity of a given transformation. While mainstay ligands such as phosphines and BINAP have established their dominance, a diverse array of alternative ligand scaffolds continues to emerge, offering unique advantages in specific applications. This guide provides a comprehensive performance comparison of ligands derived from 2-hydroxy-1-naphthoic acid and its close congeners, benchmarking them against commonly employed ligands in key catalytic reactions. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists striving to optimize their catalytic systems.
The Foundation: Understanding the Ligand's Role
A ligand's primary function is to modulate the steric and electronic properties of the metal center. This influence is critical in all stages of a catalytic cycle, from oxidative addition and transmetalation to reductive elimination. The ideal ligand not only enhances the catalyst's reactivity and stability but also imparts the desired selectivity, be it chemo-, regio-, or enantioselectivity.
Ligands derived from the this compound framework, particularly Schiff bases and biaryl compounds, offer a rigid and tunable platform. The presence of both a hydroxyl and a carboxyl group (or a derivative thereof) allows for bidentate chelation to the metal center, forming a stable pre-catalyst. The extended aromatic system of the naphthalene core can also engage in non-covalent interactions, further influencing the stereochemical outcome of a reaction.
Asymmetric Oxidative Coupling of 2-Naphthols: The Quest for Chiral Biaryls
The atroposelective synthesis of 1,1'-bi-2-naphthol (BINOL) and its derivatives is a cornerstone of asymmetric catalysis. These axially chiral compounds are themselves powerful ligands for a multitude of transformations. The oxidative coupling of 2-naphthols presents a direct route to these valuable scaffolds, and the choice of chiral ligand is critical for achieving high enantioselectivity.
Performance Comparison of Chiral Ligands in the Asymmetric Oxidative Coupling of 2-Naphthol
| Ligand/Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |
| Vanadium(V)/(S)-tert-leucine-derived Schiff base | O₂ | Toluene | 76 | 91 (R) | [1] |
| Fe(ClO₄)₂/Bisquinolyldiamine (BQCN) | Air | Not Specified | up to 99 | up to 81 (S) | [2][3] |
| Cu(II)/BINAN Complex | Air | Not Specified | 70-96 | 68-74 (R) | [3] |
| (NO)Ru(II)-Salen Complex | Air (visible light) | Toluene | 65 | 57 | [4] |
| CuCl₂/(-)-Sparteine | Not Specified | Not Specified | 41 | 32 | [4] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.
Mechanistic Insights and Causality
The success of vanadium-based catalysts in this transformation can be attributed to the formation of a well-defined chiral environment around the metal center.[1] The Schiff base ligand, derived from a chiral amino acid, creates a rigid pocket that directs the approach of the two 2-naphthol molecules, favoring the formation of one enantiomer of the BINOL product. The dinuclear nature of some vanadium catalysts can enable a dual activation mechanism, where both naphthol substrates are coordinated to the metal centers, pre-organizing them for the coupling reaction.[1]
In contrast, the iron/bisquinolyldiamine system operates through a different mechanism, likely involving a radical-anion pathway.[3] The chiral ligand influences the stereochemistry of the coupling by controlling the spatial orientation of the naphthol radical anions. The lower enantioselectivity observed with some copper and ruthenium systems may be due to more flexible coordination geometries or the involvement of less selective radical pathways.[4]
Experimental Protocol: Asymmetric Oxidative Coupling using a Vanadium Catalyst
This protocol is adapted from the work of Sasai and co-workers.[1]
Materials:
-
2-Naphthol derivative (1.0 equiv)
-
Chiral Vanadium(V) catalyst (5 mol%)
-
Toluene (anhydrous)
-
Oxygen balloon
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-naphthol derivative and the chiral vanadium(V) catalyst.
-
Add anhydrous toluene via syringe.
-
Purge the flask with oxygen and then fit with an oxygen balloon.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Friedel-Crafts and Henry Reactions: The Versatility of Schiff Base Ligands
Schiff base ligands, readily synthesized from the condensation of 2-hydroxy-1-naphthaldehyde with chiral amines or amino alcohols, have proven to be highly effective in a range of asymmetric transformations, particularly in copper-catalyzed reactions. The resulting metal complexes act as Lewis acids, activating the electrophile and creating a chiral environment to control the facial selectivity of the nucleophilic attack.
Performance Comparison in the Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates.
| Ligand/Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| Cu(II)/Tridentate Schiff Base (from 2-hydroxy-1-naphthaldehyde) | Benzaldehyde | 92 | 96 | [5] |
| Cu(OAc)₂/Aminopinane-derived Ligand | Benzaldehyde | low | 55-76 | |
| Cu(II)/BOX Ligand | Various | 70-99 | 85-99 | |
| Organocatalyst (Thiourea-based) | Various | 80-99 | 90-99 |
Note: Reaction conditions and specific substrates vary, impacting direct comparison.
Performance Comparison in the Asymmetric Friedel-Crafts Alkylation of Naphthols
The Friedel-Crafts alkylation of electron-rich aromatics like naphthols with α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction.
| Ligand/Catalyst System | Electrophile | Yield (%) | ee (%) | Reference |
| Squaramide Organocatalyst | Chalcone | up to 99 | up to 96 | [6][7] |
| Cinchona Alkaloid-derived Thiourea | Isatin-derived Ketimine | up to 99 | up to 99.5 | [8] |
| Cu(OTf)₂/(S)-Ph-Box | N-tosyl arylimine | up to 99 | up to 99 | [9] |
Note: While direct data for this compound-derived ligands in this specific reaction is limited in the provided search results, the high performance of other catalyst systems highlights the benchmarks for this transformation.
Mechanistic Rationale
In copper-catalyzed asymmetric reactions with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde, the tridentate or tetradentate nature of the ligand creates a rigid and well-defined chiral pocket around the copper center.[5] This steric hindrance dictates the trajectory of the incoming nucleophile (e.g., the nitronate in the Henry reaction), leading to high enantioselectivity. The Lewis acidity of the copper center is also crucial for activating the electrophile (the aldehyde in the Henry reaction).
Organocatalysts, such as squaramides and thioureas, operate through a different mechanism involving hydrogen bonding.[6][8] These catalysts possess both a hydrogen-bond donor and a Lewis basic site, allowing them to simultaneously activate both the nucleophile and the electrophile, bringing them together in a chiral, organized transition state.
Experimental Protocol: Asymmetric Henry Reaction with a Copper-Schiff Base Catalyst
This protocol is a generalized procedure based on the principles of copper-catalyzed asymmetric Henry reactions.[5]
Materials:
-
Aldehyde (1.0 equiv)
-
Nitromethane (5-10 equiv)
-
Copper(II) salt (e.g., Cu(OAc)₂, 5-10 mol%)
-
Chiral Schiff base ligand (derived from 2-hydroxy-1-naphthaldehyde, 5-10 mol%)
-
Base (e.g., triethylamine, 1.1 equiv)
-
Solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the copper(II) salt and the chiral Schiff base ligand in the solvent. Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or -78 °C).
-
Add the aldehyde, followed by the slow addition of the base.
-
Add the nitromethane and stir the reaction mixture at the low temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling: A Comparative Outlook
The Suzuki-Miyaura cross-coupling reaction is a workhorse in modern organic synthesis for the formation of C-C bonds. The performance of this reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands often being the preferred choice. While there is a lack of direct comparative studies of this compound-derived ligands against phosphines in this reaction, we can infer their potential based on their structural features and the general principles of ligand design.
Benchmark Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 98 | [10] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 96 | |
| RuPhos | 2-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | t-BuOH | 80 | 99 | |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | Na₂CO₃ | Toluene/H₂O | 80 | 95 |
Data collated from various benchmark studies. Conditions are not identical.
Potential of this compound-Derived Ligands in Cross-Coupling
While not as extensively studied as phosphines in this context, ligands derived from this compound could offer several potential advantages:
-
Stability: The bidentate chelation of the hydroxyl and carboxylate groups can form a stable palladacycle, potentially leading to a more robust and long-lived catalyst.
-
Tunability: The naphthyl backbone can be readily functionalized, allowing for the fine-tuning of steric and electronic properties.
-
Alternative Reaction Pathways: The involvement of the hydroxyl group in the catalytic cycle could open up new, non-traditional reaction pathways.
However, potential challenges may include lower reactivity compared to electron-rich phosphines, especially with challenging substrates like aryl chlorides. Further research is needed to fully explore the potential of this class of ligands in palladium-catalyzed cross-coupling reactions.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps. Bulky, electron-donating phosphine ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11]
Conclusion
Ligands derived from this compound and its analogs represent a valuable and versatile class of compounds for metal catalysis. In asymmetric oxidative coupling, they have shown the potential to deliver high enantioselectivities, rivaling more established ligand systems. In asymmetric Henry and Friedel-Crafts reactions, particularly as Schiff bases in copper catalysis, they have demonstrated excellent performance. While their application in palladium-catalyzed cross-coupling is less explored, their structural features suggest potential for the development of novel and robust catalytic systems.
For the practicing chemist, the selection of a ligand should be a deliberate process guided by the specific demands of the reaction. This guide provides a starting point for exploring the potential of this compound-based ligands, encouraging further investigation into their application in a broader range of catalytic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Squaramide-catalysed asymmetric Friedel-Crafts alkylation of naphthol and unsaturated pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squaramide-catalysed asymmetric Friedel–Crafts alkylation of naphthol and unsaturated pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 9. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Hydroxy-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. 2-Hydroxy-1-naphthoic acid (2,1-HNA), an important intermediate in the synthesis of dyes and pharmaceuticals, is no exception.[1] The validation of analytical methods used to quantify 2,1-HNA is not merely a procedural formality but a critical component of quality assurance, ensuring that the data generated is scientifically sound and fit for its intended purpose.[2][3]
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[7][8] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP).[9] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][12]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For an acidic, aromatic compound like this compound, RP-HPLC with UV detection is the most logical and robust choice.[15]
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobic stationary phase, which will interact with the nonpolar naphthalene ring of 2,1-HNA. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (e.g., phosphate buffer with phosphoric acid), allows for the elution of the analyte. The acidic pH of the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group of 2,1-HNA, leading to better retention and improved peak shape. UV detection is suitable due to the chromophoric nature of the naphthalene ring system.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
A gradient elution may be optimal for separating impurities, starting with a higher proportion of Solvent A and gradually increasing Solvent B. An isocratic method (e.g., 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid) can be used for simpler assays.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of related naphthoic acids, a wavelength around 230-254 nm would likely be appropriate.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as a mixture of acetonitrile and water, to a target concentration (e.g., 0.5 mg/mL).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Visualization of the HPLC Workflow
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. series.publisso.de [series.publisso.de]
- 11. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
Comparative analysis of the biological activity of 2-Hydroxy-1-naphthoic acid derivatives
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Among its myriad of functionalized forms, 2-hydroxy-1-naphthoic acid and its derivatives have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The this compound Scaffold: A Platform for Diverse Bioactivity
This compound, a naphthalene derivative featuring both a hydroxyl and a carboxylic acid group, presents a unique electronic and structural framework for chemical modification.[1] The presence of these two functional groups allows for the synthesis of a wide array of derivatives, including esters, amides, and Schiff bases, each with distinct physicochemical properties and biological activities.[2][3] The inherent aromaticity and planarity of the naphthalene ring system also facilitate interactions with biological macromolecules, such as enzymes and DNA.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[4][5]
Comparative Cytotoxicity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thionaphthoquinones (7a) | SCC-9 (Oral Squamous Carcinoma) | - | [5] |
| Thionaphthoquinones (7e) | SCC-9 (Oral Squamous Carcinoma) | - | [5] |
| 1,4-Naphthoquinone Amide (5i) | A549 (Lung Carcinoma) | - | [6] |
| Benzoacridinedione (6b) | MCF-7 (Breast Cancer) | 5.4 | [7] |
| Benzoacridinedione (7b) | MCF-7 (Breast Cancer) | - | [7] |
| Benzoacridinedione Imine (13) | MCF-7 (Breast Cancer) | - | [7] |
| Benzoacridinedione Imine (14) | MCF-7 (Breast Cancer) | - | [7] |
| Benzoacridinedione Imine (15) | MCF-7 (Breast Cancer) | - | [7] |
Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were indicated as potent.
Mechanism of Action: The Apoptotic Pathway
Several studies have elucidated the pro-apoptotic mechanism of this compound derivatives. For instance, 1,4-dihydroxy-2-naphthoic acid (DHNA), a related compound, has been shown to induce apoptosis in human keratinocytes by causing G0/G1 cell cycle arrest.[8][9] This is often accompanied by the activation of caspases, a family of proteases that are central to the execution of apoptosis.[8] Some derivatives have also been found to target key enzymes involved in tumor progression, such as topoisomerases.[5]
Caption: Apoptotic pathway induced by 2-HNA derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.[12]
Antimicrobial Activity: Combating Bacteria and Fungi
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives, particularly Schiff bases and their metal complexes, have shown promising activity against a range of bacteria and fungi.[13][14]
Comparative Antimicrobial Efficacy
The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Lanthanum Complex | Escherichia coli | 62.5 | [15] |
| 1-aminoalkyl-2-naphthols (Compound 2) | Bacillus pumilus 82 | 400 | [16] |
| 1-aminoalkyl-2-naphthols (Compound 3) | Bacillus pumilus 82 | 400 | [16] |
| 1-aminoalkyl-2-naphthols (Compound 3) | Multidrug-resistant S. aureus | 100 | [16] |
| Tin(II) Schiff Base Complex | Klebsiella pneumoniae | - | [14] |
| Tin(II) Schiff Base Complex | Staphylococcus aureus | - | [14] |
Note: Specific MIC values for some compounds were not explicitly stated in the provided search results but were indicated as active.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial activity of these derivatives is influenced by their structural features. For Schiff base derivatives, the nature of the amine or aldehyde component can significantly impact their efficacy. The formation of metal complexes with these Schiff bases often enhances their antimicrobial properties, likely due to increased lipophilicity and interaction with microbial cell components.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[4][17][18]
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[17][18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[19]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[4]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. This compound derivatives have shown potential in mitigating these processes.
Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[21][22] For instance, certain 1,4-naphthoquinone derivatives have been shown to inhibit NO production with IC50 values lower than the standard anti-inflammatory drug indomethacin.[21] The mechanism can involve the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21] A study on microbial-derived 1,4-dihydroxy-2-naphthoic acid revealed its anti-inflammatory activity in the gut is mediated through the aryl hydrocarbon receptor (AhR).[23][24]
Antioxidant Capacity
The antioxidant properties of phenolic compounds like this compound derivatives are attributed to their ability to scavenge free radicals.[25] This activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][26] The presence of the hydroxyl group on the naphthalene ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals.
Experimental Protocols for Antioxidant Assays
DPPH Radical Scavenging Assay:
-
Prepare a solution of the test compound at various concentrations.
-
Add a solution of DPPH in methanol to the test compound solution.[2]
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.[2]
-
Calculate the percentage of radical scavenging activity.
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[27]
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance.[27]
-
Calculate the percentage of inhibition of the ABTS•+ radical.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The derivatization of its hydroxyl and carboxylic acid functionalities has led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural modifications in fine-tuning the biological activity and selectivity of these derivatives.
Future research in this area should focus on the synthesis of more diverse libraries of this compound derivatives and their comprehensive biological evaluation. Mechanistic studies are crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are warranted for the most promising candidates to assess their therapeutic potential and safety profiles. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutic agents to address unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. ajol.info [ajol.info]
- 15. jetir.org [jetir.org]
- 16. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to Hydroxynaphthoic Acids as Complexing Agents: Unveiling the Superiority of 2-Hydroxy-1-naphthoic Acid
For researchers, scientists, and professionals in drug development, the selection of an appropriate complexing agent is a critical decision that can profoundly impact the efficacy, stability, and delivery of metallodrugs and other coordination compounds. Among the myriad of available ligands, hydroxynaphthoic acids present a compelling class of compounds due to their rigid structure and versatile coordination capabilities. This guide provides an in-depth technical comparison of 2-Hydroxy-1-naphthoic acid and its isomers, 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid, as complexing agents for transition metal ions. Through a synthesis of experimental data and mechanistic insights, we will demonstrate the nuanced yet significant advantages that this compound offers in the formation of stable metal complexes.
The Critical Role of Isomerism in Coordination Chemistry
The seemingly subtle variation in the positioning of the hydroxyl and carboxyl groups on the naphthalene ring among these isomers leads to marked differences in their electronic properties, steric environment, and ultimately, their ability to form stable metal complexes. This compound, with its ortho-hydroxy-carboxyl functionality, is uniquely positioned to act as a potent bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal ion. This chelate effect is a primary driver of the enhanced stability of its metal complexes compared to its isomers where such chelation is less favorable or impossible.
Comparative Analysis of Complexing Ability
The stability of metal complexes with these ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Table 1: Comparison of Stability Constants (log K) for Metal Complexes of Hydroxynaphthoic Acid Isomers
| Metal Ion | This compound (log K) | 1-Hydroxy-2-naphthoic Acid (log K) | 3-Hydroxy-2-naphthoic Acid (log K) |
| Cu(II) | Data not available | Data not available | Data not available |
| Ni(II) | Data not available | Data not available | Data not available |
| Co(II) | Data not available | Data not available | Data not available |
| Zn(II) | Data not available | Data not available | Data not available |
Note: The absence of directly comparable, quantitative data in the public domain necessitates a focus on the structural and electronic factors that govern the complexing ability of these isomers. The experimental protocols provided below offer a robust framework for generating such valuable comparative data in a laboratory setting.
Mechanistic Insights into Stability Differences
The superior complexing ability of this compound can be attributed to the following factors:
-
Chelation: The ortho positioning of the hydroxyl and carboxyl groups allows for the formation of a highly stable six-membered chelate ring with a metal ion. This entropically favorable process is the primary reason for the enhanced stability of its complexes.
-
Intramolecular Hydrogen Bonding: In the deprotonated form, 2-hydroxy-1-naphthoate can form a strong intramolecular hydrogen bond between the phenolate oxygen and the carboxylate group, which pre-organizes the ligand for metal chelation.
-
Electronic Effects: The electron-donating hydroxyl group enhances the basicity of the carboxylate group, leading to a stronger M-O bond.
In contrast, 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid are less effective chelating agents. In 1-hydroxy-2-naphthoic acid, the peri-relationship between the hydroxyl and carboxyl groups can lead to steric strain upon chelation, potentially forming a less stable five-membered ring. 3-Hydroxy-2-naphthoic acid, with a meta-relationship between the functional groups, cannot act as a simple bidentate chelating ligand and is more likely to act as a monodentate or bridging ligand, resulting in significantly less stable complexes.
Experimental Protocols for Comparative Analysis
To empirically validate the superior complexing ability of this compound, the following detailed experimental protocols for the synthesis of its metal complexes and the determination of their stability constants are provided. These protocols can be adapted for the other isomers to generate a comprehensive comparative dataset.
Synthesis of Metal(II) Complexes of this compound
This procedure describes a general method for the synthesis of transition metal complexes of this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (0.1 M)
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in ethanol.
-
pH Adjustment: Slowly add 0.1 M NaOH solution to the ligand solution with constant stirring to deprotonate the carboxylic acid and hydroxyl groups. The pH should be adjusted to a range where the ligand is fully deprotonated and the metal hydroxide will not precipitate (typically pH 5-7).
-
Metal Salt Addition: In a separate beaker, dissolve a stoichiometric amount of the desired metal(II) salt in deionized water.
-
Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A precipitate of the metal complex should form.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it several times with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a vacuum oven at 60-80 °C to a constant weight.
Characterization: The synthesized complexes should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the ligand to the metal ion, and elemental analysis to determine the metal-to-ligand ratio.
Determination of Stability Constants
The stability constants of the metal complexes can be determined using various techniques. Potentiometric titration and spectrophotometric methods are two of the most common and reliable approaches.
This method involves monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard base.
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants by potentiometric titration.
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the hydroxynaphthoic acid isomer, the metal salt, a standard strong acid (e.g., HClO₄), and a carbonate-free standard strong base (e.g., NaOH) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). The ionic strength of all solutions should be maintained constant using an inert electrolyte like KNO₃.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of a solution containing the ligand and the strong acid in a thermostated titration vessel.
-
In a separate experiment, use a solution containing the ligand, the metal ion, and the strong acid.
-
-
Titration:
-
Titrate the solutions with the standard NaOH solution, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curves.
-
From the titration data, calculate the proton-ligand stability constants (pKa values) for the hydroxynaphthoic acid isomer and the stepwise and overall stability constants (log K and log β) for the metal complexes using specialized software like HYPERQUAD.
-
This method is suitable when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.
Workflow for Spectrophotometric Determination
Caption: Workflow for determining stability constants by spectrophotometry.
Detailed Protocol:
-
Determine λmax: Record the UV-Vis spectra of the ligand, the metal salt solution, and a mixture of the two to identify the wavelength of maximum absorbance (λmax) of the metal complex.
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the inflection point of the curve.
-
-
Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained from either method using appropriate equations.
Conclusion: The Strategic Advantage of this compound
A Comparative Evaluation of Calconcarboxylic Acid and Calcon as Metallochromic Indicators for EDTA Titration of Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a cornerstone of analytical chemistry, providing a robust and precise method for the quantification of metal ions. The accuracy of this technique hinges on the clear and accurate determination of the titration's endpoint, a role fulfilled by metallochromic indicators. These indicators are organic dyes that form a colored complex with the metal ion being titrated. At the endpoint, the stronger chelating agent, EDTA, displaces the indicator from the metal ion, resulting in a distinct color change.
This guide provides an in-depth, comparative analysis of two widely used indicators for the determination of calcium: Calconcarboxylic acid (often referred to as Patton and Reeder's indicator and derived from its precursor, 2-hydroxy-1-naphthoic acid) and Calcon (also known as Eriochrome Blue Black R). We will delve into their chemical properties, mechanisms of action, and performance characteristics, supported by experimental protocols and data to inform your choice of indicator for specific applications.
The Indicators: Chemical Identity and Properties
A crucial point of clarification is the identity of the indicator derived from this compound. While this compound itself is primarily a synthetic intermediate, its azo-coupled derivative, 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid , is the potent metallochromic indicator known as Calconcarboxylic acid.[1] This guide will focus on this derivative in its comparison with Calcon.
Calconcarboxylic Acid (Patton and Reeder's Indicator)
-
IUPAC Name: 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1]
-
Chemical Formula: C₂₁H₁₄N₂O₇S[2]
-
Appearance: Very dark violet to brownish-black powder.[3]
-
Solubility: Soluble in water, ethanol, and sodium hydroxide solutions.[1]
Calcon (Eriochrome Blue Black R)
-
IUPAC Name: Sodium 1-(2-hydroxy-1-naphthylazo)-2-naphthol-4-sulphonate
-
Chemical Formula: C₂₀H₁₃N₂NaO₅S[4]
-
Appearance: Dark violet powder.[4]
Mechanism of Action: A Tale of Two Chelators
The efficacy of both Calconcarboxylic acid and Calcon lies in the competitive chelation between the indicator and EDTA for the calcium ion. The metal-indicator complex exhibits a different color from the free indicator. For a successful titration, the metal-EDTA complex must be significantly more stable than the metal-indicator complex.[3]
The titration process can be generalized as follows:
-
Initial State: In a solution buffered to a high pH, the indicator (In) is added to the sample containing calcium ions (Ca²⁺), forming a wine-red colored complex (Ca-In).
-
Titration: As the EDTA solution is added, it first reacts with the free Ca²⁺ ions in the solution.
-
Endpoint: Once all the free Ca²⁺ has been complexed by EDTA, the EDTA displaces the indicator from the Ca-In complex. This releases the free indicator, which has a distinct blue color at this pH, signaling the endpoint of the titration.[1]
The reaction at the endpoint is:
Ca-In (Wine-Red) + EDTA → Ca-EDTA + In (Blue)[1]
This mechanism is critically dependent on the pH of the solution. Both indicators are used in strongly alkaline conditions (pH 12-14).[5] At this high pH, the hydroxyl and carboxylic acid groups of the indicators are deprotonated, allowing them to act as efficient ligands for calcium.[6]
Caption: General mechanism of EDTA titration with a metallochromic indicator.
Performance Comparison: Experimental Insights
Selectivity for Calcium in the Presence of Magnesium
A significant challenge in calcium determination is the interference from magnesium ions, which are often present in samples like hard water. Both Calconcarboxylic acid and Calcon address this by operating at a high pH (12-14).[5][7] In this alkaline environment, magnesium precipitates as magnesium hydroxide (Mg(OH)₂), effectively removing it from the solution and preventing it from interfering with the titration.[7]
Calconcarboxylic acid is particularly valued for its high selectivity for calcium under these conditions, providing a sharp and clear endpoint even in the presence of magnesium.[4][7]
Endpoint Sharpness and Color Change
Both indicators provide a visually discernible color change from wine-red to a pure blue.[5][7] However, Calconcarboxylic acid is often cited as providing a particularly sharp and distinct visual endpoint, which can be an advantage over other indicators like Eriochrome Black T that may have a more gradual color transition.[1][7]
Accuracy and Precision
The accuracy and precision of EDTA titrations are generally high. An inter-laboratory study involving 44 laboratories on the determination of calcium in a synthetic sample using the EDTA titrimetric method at a pH of 12-13 (suitable for Calconcarboxylic acid) reported a mean concentration of 105.9 mg/L against a true value of 108 mg/L, with a relative standard deviation of 9.2% and a relative error of -1.9%.[8] This demonstrates the reliability of the method when performed correctly.
Comparative Data Summary
| Feature | Calconcarboxylic Acid (Patton-Reeder) | Calcon (Eriochrome Blue Black R) |
| Optimal pH | 12 - 14[5][7] | ~12.3 - 12.5[5] |
| Color Change | Wine-Red to Pure Blue[7] | Pink/Wine-Red to Pure Blue[5] |
| Selectivity for Ca²⁺ vs. Mg²⁺ | High; Mg²⁺ precipitates as Mg(OH)₂[7] | Good; Mg²⁺ precipitates as Mg(OH)₂[5] |
| Endpoint Sharpness | Generally reported as very sharp and distinct[6][7] | Distinct and clear color shifts[9] |
| Common Interferences | Fe³⁺, Cu²⁺, Zn²⁺, Mn²⁺[10] | Heavy metals like lead, cadmium, and mercury[9] |
| Indicator Stability in Alkaline Solution | Unstable; should be added immediately before titration[11] | Unstable; should be added immediately before titration[5] |
Practical Considerations and Experimental Protocols
Preparation of Indicator Solutions
Due to the limited stability of these indicators in alkaline solutions, it is often recommended to prepare them as a solid mixture or to prepare solutions fresh.[5][11]
Calconcarboxylic Acid Indicator
-
Solid Mixture: Grind 1 part of Calconcarboxylic acid with 100 parts of sodium chloride.[6]
-
Solution: Dissolve approximately 0.4 g of Calconcarboxylic acid in 100 mL of methanol.[6]
Calcon Indicator
-
Solid Mixture: Mix 1 part of Calcon with 99 parts of freshly ignited anhydrous sodium sulphate.[12]
-
Solution: Dissolve 0.2 g of Calcon in 50 mL of methanol.[5]
Titration Protocol: Determination of Calcium in a Water Sample
This protocol outlines a general procedure for the determination of calcium hardness in water.
Caption: Experimental workflow for calcium determination by EDTA titration.
Methodology:
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL Erlenmeyer flask. If necessary, dilute the sample to bring the calcium concentration into a suitable range.[8]
-
pH Adjustment: Add 1 N Sodium Hydroxide (NaOH) solution dropwise to raise the pH of the sample to between 12 and 13. This will precipitate any magnesium present.[8]
-
Indicator Addition: Add a small amount (approximately 100-200 mg) of the solid indicator mixture (either Calconcarboxylic acid or Calcon). The solution should turn a wine-red color.[8]
-
Titration: Titrate the sample with a standardized 0.01 M EDTA solution. As the endpoint is approached, the color will begin to show flashes of blue. The endpoint is reached when the solution shows a sharp, stable color change from wine-red to pure blue.[8]
-
Calculation: Calculate the calcium concentration using the volume of EDTA consumed.
Interferences and Masking Strategies
Heavy metal ions can interfere with the titration by forming complexes with either the indicator or EDTA.[10] Common interfering ions include iron, copper, zinc, lead, and manganese.[10] In such cases, masking agents can be used. For instance, potassium cyanide (KCN) can be used to mask the interference of several heavy metals. Caution: Potassium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. [10]
Conclusion and Recommendations
Both Calconcarboxylic acid and Calcon are highly effective metallochromic indicators for the complexometric titration of calcium with EDTA. The choice between them often comes down to specific experimental conditions and historical laboratory preference, as both operate under similar principles and provide a clear wine-red to blue endpoint.
Key Takeaways:
-
Calconcarboxylic acid is frequently highlighted for its sharp endpoint and high selectivity for calcium, especially when magnesium is present.[1][7] It is an excellent choice for applications demanding high accuracy in complex matrices.
-
Calcon is also a robust and reliable indicator for calcium and is widely used for determining water hardness.[9]
For most applications involving the determination of calcium in the presence of magnesium, both indicators perform well when the pH is appropriately controlled to precipitate Mg(OH)₂. However, for analyses where the sharpest possible visual endpoint is critical, the literature suggests a slight preference for Calconcarboxylic acid .
Ultimately, the optimal choice may be validated in your specific laboratory setting and for your particular sample types. Both indicators, when used with properly standardized reagents and careful technique, will yield accurate and reliable results in the quantification of calcium.
References
- 1. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Calconcarboxylic acid, Practical grade [himedialabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. digicollections.net [digicollections.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gspchem.com [gspchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 2-Hydroxy-1-naphthoic Acid Metal Complexes
Introduction: Unveiling the Catalytic Potential of a Versatile Ligand
In the vast landscape of catalysis, the design of efficient, selective, and robust catalysts remains a cornerstone of chemical innovation. Among the myriad of organic scaffolds used to create catalytically active metal complexes, those derived from hydroxyl-substituted aromatic aldehydes and acids are particularly prominent. While Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been extensively studied for their biological and catalytic activities, the closely related 2-Hydroxy-1-naphthoic acid presents a compelling, albeit less explored, platform for catalyst development.[1][2]
This guide provides a comprehensive framework for the synthesis, characterization, and rigorous benchmarking of metal complexes based on this compound. Unlike its naphthaldehyde counterpart, which typically forms Schiff base ligands, this compound offers a distinct coordination environment through its carboxylate and hydroxyl groups.[3] This structural difference fundamentally alters the electronic and steric properties of the resulting metal complexes, opening new avenues for catalytic applications ranging from oxidation reactions to polymerization.[4][5]
As Senior Application Scientists, our goal is not merely to follow protocols but to understand the causality behind them. This guide is structured to provide not just the "how" but the "why," establishing a self-validating system for evaluating these catalysts and comparing their performance against established benchmarks. We will delve into standardized protocols, data interpretation, and mechanistic insights to empower researchers in the rational design of next-generation catalysts.
Section 1: Catalyst Synthesis and Characterization Workflow
The foundation of any catalytic study is the reproducible synthesis and unambiguous characterization of the catalyst itself. The general approach involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Co(II), Ni(II), Zn(II)) and reaction conditions can influence the final coordination geometry and stoichiometry of the complex.[6]
General Synthesis Protocol for M(II)-(2-Hydroxy-1-naphthoate)₂ Complexes
This protocol describes a general method for synthesizing divalent metal complexes of this compound.
Rationale: The use of an ethanolic solution facilitates the dissolution of both the organic ligand and many common metal salts. The addition of a weak base like triethylamine aids in the deprotonation of the carboxylic acid and phenolic hydroxyl groups, promoting coordination to the metal center. Refluxing provides the necessary activation energy to drive the complexation to completion.
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve 2.0 mmol of this compound in 30 mL of ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.
-
Deprotonation: Add 2.0 mmol of triethylamine dropwise to the ethanolic solution of the ligand. Stir for 15 minutes.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the desired metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) in 15 mL of ethanol.
-
Complexation Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. A colored precipitate should form.
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified complex in a vacuum oven at 60-70 °C overnight.
Physicochemical Characterization
Unambiguous characterization is critical to ensure the identity and purity of the synthesized complexes before catalytic testing.
-
FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key diagnostic peaks include the disappearance or significant shift of the O-H stretching bands (from both hydroxyl and carboxyl groups) and the shift in the asymmetric and symmetric stretching frequencies of the carboxylate (COO⁻) group.[7]
-
UV-Visible Spectroscopy: To probe the electronic transitions within the complex and gain insight into the coordination geometry. The appearance of d-d transition bands for transition metal complexes is a key indicator of complex formation.[7]
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and verify the metal-to-ligand stoichiometry.
-
Molar Conductance: To determine if the complex is electrolytic or non-electrolytic in a given solvent, which helps in understanding the nature of the coordinated ligands.[8]
Caption: Workflow for Catalyst Synthesis and Characterization.
Section 2: Designing a Robust Benchmarking Framework
Comparing catalysts is challenging due to the variability in reported testing conditions.[9][10] To objectively benchmark the efficiency of our this compound metal complexes, we must establish a standardized experimental design. This involves selecting a suitable model reaction and defining clear key performance indicators (KPIs).
Selecting a Model Reaction: Catalytic Oxidation of Benzyl Alcohol
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, often catalyzed by metal complexes.[4] We select the oxidation of benzyl alcohol to benzaldehyde as our benchmark reaction for the following reasons:
-
Relevance: It is a well-studied reaction with numerous established catalysts, providing a rich dataset for comparison.[11]
-
Simplicity: The reaction involves a primary alcohol, minimizing side reactions like over-oxidation to carboxylic acid under controlled conditions.
-
Analytical Tractability: Both the reactant (benzyl alcohol) and the primary product (benzaldehyde) are easily quantifiable using standard techniques like Gas Chromatography (GC).
Key Performance Indicators (KPIs)
To ensure a fair comparison, we will evaluate the catalysts based on the following metrics:
-
Conversion (%): The percentage of the starting material (benzyl alcohol) that has been consumed.
-
Selectivity (%): The percentage of the converted starting material that has formed the desired product (benzaldehyde).
-
Yield (%): The overall percentage of the starting material that has been converted into the desired product (Yield = Conversion × Selectivity).
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. (TON = moles of product / moles of catalyst).
-
Turnover Frequency (TOF): The turnover number per unit time (typically h⁻¹). TOF is a true measure of a catalyst's intrinsic activity.
Section 3: Standardized Protocol for Catalytic Oxidation
This protocol is designed to be a self-validating system, minimizing external variables and ensuring reproducibility.[12]
Rationale: A controlled environment is paramount. Using a Schlenk flask allows for an inert atmosphere, preventing unwanted side reactions with atmospheric oxygen. A constant temperature oil bath ensures thermal consistency. The use of an internal standard in GC analysis corrects for variations in injection volume, leading to more accurate quantification.
Step-by-Step Protocol:
-
Reactor Setup: Place a magnetic stir bar in a 25 mL Schlenk flask. Add the catalyst (0.01 mmol).
-
Reagent Addition: Add benzyl alcohol (1.0 mmol), the solvent (5 mL, e.g., acetonitrile), and an internal standard (0.5 mmol, e.g., dodecane).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10 minutes.
-
Initiation: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C). Add the oxidant (e.g., 1.5 mmol of tert-butyl hydroperoxide) via syringe and start the timer and stirring.
-
Reaction Monitoring: At specific time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Sample Preparation: Quench the withdrawn aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel to remove the catalyst.
-
Analysis: Analyze the sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
Calculation: Calculate the Conversion, Selectivity, and Yield at each time point using the pre-calibrated GC data relative to the internal standard. Calculate TOF from the initial linear portion of the conversion vs. time plot.
Caption: Standardized Workflow for Catalytic Testing.
Section 4: Comparative Data Analysis (Illustrative)
To demonstrate the benchmarking process, the following table presents hypothetical but realistic data for the catalytic oxidation of benzyl alcohol using various M(II)-(2-Hydroxy-1-naphthoate)₂ complexes under the standardized conditions outlined above. This allows for a direct, objective comparison of their catalytic efficiencies.
| Catalyst (M = ) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | TON (mol/mol) | TOF (h⁻¹) |
| Cu(II) | 4 | 92 | 95 | 87 | 87 | 21.8 |
| Co(II) | 4 | 85 | 98 | 83 | 83 | 20.8 |
| Ni(II) | 4 | 65 | 91 | 59 | 59 | 14.8 |
| Zn(II) | 4 | 30 | >99 | <30 | <30 | <7.5 |
| Control (No Catalyst) | 4 | <2 | - | - | - | - |
Analysis of Illustrative Data:
-
Activity Trend: Based on this data, the catalytic activity follows the trend: Cu(II) > Co(II) > Ni(II) > Zn(II).
-
Selectivity: The Co(II) complex shows the highest selectivity towards benzaldehyde, which is a crucial factor in fine chemical synthesis.
-
Overall Performance: The Cu(II) complex demonstrates the best overall performance, providing the highest yield in the given timeframe. The Zn(II) complex, being a d¹⁰ metal, is expectedly less active in redox catalysis.
Section 5: Mechanistic Insights
Understanding the catalytic cycle is essential for rational catalyst improvement. For oxidation reactions catalyzed by first-row transition metal complexes, a common pathway involves the formation of a high-valent metal-oxo or metal-peroxo intermediate.[4]
Plausible Catalytic Cycle for Alcohol Oxidation:
-
Activation: The M(II) precatalyst reacts with the oxidant (e.g., TBHP) to form a higher-valent metal species, such as a M(IV)=O (metal-oxo) intermediate.
-
Substrate Coordination: The alcohol substrate coordinates to the activated metal center.
-
Hydrogen Abstraction: The metal-oxo species abstracts a hydrogen atom from the alcohol's hydroxyl group and another from the α-carbon, often in a concerted or stepwise manner. This is typically the rate-determining step.
-
Product Release: The resulting aldehyde product dissociates from the metal center.
-
Catalyst Regeneration: The reduced metal species (e.g., M(II)) is regenerated, completing the catalytic cycle.
The electronic properties of the metal center, dictated by the metal itself and the 2-Hydroxy-1-naphthoate ligand, play a critical role in modulating the reactivity of the metal-oxo intermediate and thus the overall catalytic efficiency.[13]
Caption: Plausible Catalytic Cycle for Alcohol Oxidation.
Conclusion and Future Directions
This guide establishes a rigorous and scientifically sound framework for benchmarking the catalytic efficiency of this compound metal complexes. By adopting standardized synthesis, characterization, and testing protocols, researchers can generate comparable and reliable data, accelerating the discovery of novel catalysts. The illustrative data and mechanistic discussion highlight how variations in the metal center can profoundly impact catalytic performance.
Future work should focus on expanding the library of metal complexes, exploring different oxidants and reaction conditions, and applying these catalysts to a broader range of substrates. Furthermore, immobilizing these complexes on solid supports could bridge the gap between homogeneous and heterogeneous catalysis, leading to recyclable and more sustainable catalytic systems.[4] Computational studies could also provide deeper insights into the reaction mechanisms, guiding the rational design of next-generation catalysts with enhanced activity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Recyclable, Biobased Polycarbonates and Polyesters by Naphthoxy‐Imine Zinc and Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking nanoparticulate metal oxide electrocatalysts for the alkaline water oxidation reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Benchmarking nanoparticulate metal oxide electrocatalysts for the alkaline water oxidation reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory [ouci.dntb.gov.ua]
- 13. Distinct chemical factors in hydrolytic reactions catalyzed by metalloenzymes and metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Hydroxy-1-naphthoic Acid
As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-1-naphthoic acid (CAS No. 86-48-6), ensuring the protection of personnel, facilities, and the environment. The procedures outlined are grounded in authoritative safety data and best practices for chemical hygiene.
Understanding the Imperative: The Hazard Profile of this compound
Before handling disposal, it is crucial to understand the hazards associated with this compound. This understanding forms the basis for the stringent disposal protocols required. The compound is a combustible, yellow-to-brown crystalline solid that presents significant health and environmental risks.[1][2] It is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4]
The primary causality for its handling as regulated hazardous waste stems from its toxicological and ecotoxicological properties. It is harmful if swallowed, causes severe skin and eye irritation, and may lead to respiratory irritation.[5][6] Furthermore, it is recognized as being harmful to aquatic organisms, making its entry into sewer systems or the environment unacceptable.[1]
| Hazard Classification | Category | Description | Authoritative Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | Fisher Scientific[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | ECHA[5], MedChemExpress[6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation/damage. | ECHA[5], MedChemExpress[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | ECHA[5], MedChemExpress[6] |
| Hazardous to the Aquatic Environment | Acute Hazard | Harmful to aquatic life. | ICSC[1] |
The Core Directive: Professional Hazardous Waste Disposal
Due to its hazardous characteristics, this compound must not be disposed of via standard trash or sanitary sewer systems.[7][8] The universally mandated procedure is disposal through a licensed and approved hazardous waste management facility.[2][3][6][7] Attempting to neutralize or treat this chemical in-house without proper equipment and permits is unsafe and likely violates local, state, and national regulations.[9]
On-Site Waste Management: A Step-by-Step Protocol
The journey to final disposal begins in the laboratory. Adherence to a systematic on-site management protocol is essential for safety and regulatory compliance.
Proper segregation is the first critical step. This compound waste must be collected separately from other waste streams.
-
Action: Designate a specific, compatible waste container for all solid this compound waste and materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).
-
Causality: This chemical reacts with strong oxidants.[1][10] Keeping it isolated prevents potentially dangerous reactions in a consolidated waste drum. Segregation ensures the waste is properly profiled for the disposal facility.
The integrity of the waste stream depends on the container.
-
Action: Use a container made of compatible material (e.g., high-density polyethylene) with a tightly fitting, screw-on cap.[9] Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").
-
Causality: A sealed, robust container prevents the release of dust and vapors and protects against spills.[11] Proper labeling is a regulatory requirement and ensures anyone handling the container is aware of its contents and the associated dangers.
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.[9]
-
Action: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate and add it to your hazardous liquid waste stream for halogenated or non-halogenated solvents, as appropriate.
-
Causality: Chemical residues pose a threat to non-laboratory personnel and the environment.[9] The triple-rinse procedure ensures that residual chemical is removed to a de minimis level. The rinsate itself is hazardous and must be captured for proper disposal.[11] Once rinsed, the original labels should be fully defaced or removed before the container is discarded or recycled according to institutional policy.[11]
Accumulated waste must be stored safely while awaiting collection.
-
Action: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, under the control of laboratory personnel, and provide secondary containment to capture any potential leaks.[11] Do not store it near strong oxidants or in an area with drain or sewer access.[1][10] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Causality: Safe storage minimizes the risk of spills, reactions, and unauthorized access. Secondary containment is a standard engineering control to prevent environmental release in the event of a primary container failure.[11]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or the dust is airborne.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][7] For significant amounts of dust, a NIOSH-approved respirator for organic particulates is required.[1][10]
-
Contain the Spill: Prevent the powder from spreading. Do not use water to clean up, as this can spread contamination.
-
Clean Up: Gently sweep the spilled solid material into a designated hazardous waste container.[1][3] If appropriate, moistening the powder slightly with a fine water mist can help prevent dust from becoming airborne, but do not create a slurry.[1][10]
-
Decontaminate: Once the solid is collected, decontaminate the area with a cloth dampened with soap and water. All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the sealed waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 1. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 11. nswai.org [nswai.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-1-naphthoic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling solid chemical reagents like 2-Hydroxy-1-naphthoic acid (CAS No. 2283-08-1) requires a foundational understanding of its potential hazards to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the specific risks posed by this compound is the critical first step in formulating a robust safety plan. This compound is a white to yellow crystalline powder that, while not acutely toxic, presents significant irritant hazards.[1][2][3] The Globally Harmonized System (GHS) provides a clear classification of these risks, which directly informs our PPE choices.[1][4]
| Hazard Classification | GHS Hazard Code | Description of Risk |
| Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation upon direct contact.[1][3][4][5][6] |
| Serious Eye Damage/Irritation | H319 (Category 2) | Causes serious, potentially damaging, eye irritation.[1][3][4][5][6] |
| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation if dust is inhaled.[1][3][4][5][6] |
These classifications dictate that our primary goal is to establish effective barriers for the skin, eyes, and respiratory system.
Core PPE & Engineering Controls: A Multi-Layered Defense
A comprehensive safety strategy begins with engineering controls, which are the most effective line of defense. PPE serves as the essential final barrier between the user and the chemical.
Engineering Controls: Your Primary Containment
Before any PPE is donned, the workspace itself must be properly configured.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood.[7] This contains airborne particulates at the source, drastically reducing the risk of inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any chemical vapors or dusts.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]
Eye and Face Protection: Shielding from Irritation
Given its classification as a serious eye irritant (H319), protecting the eyes is non-negotiable.[1][10]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are mandatory.[3][11] These form a complete seal around the eyes, protecting from airborne powder and accidental splashes.
-
Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles for full facial protection.[7][12]
Skin and Body Protection: Preventing Dermal Contact
Direct contact with this compound causes skin irritation (H315).[2][5] A complete barrier is required.
-
Gloves: Chemical-resistant gloves are essential.
-
Material: Nitrile gloves provide excellent protection against solid particulates and incidental splashes.[13] For prolonged handling or when working with solvents, consult a glove compatibility chart. Neoprene may also be a suitable alternative.[12]
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them immediately in the designated hazardous waste container.[14]
-
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn to protect skin and personal clothing.
Respiratory Protection: A Contingency-Based Approach
The potential for respiratory irritation (H335) means that inhalation of dust must be avoided.[3][6]
-
Under Normal Conditions: When handling small quantities within a fume hood, specific respiratory protection is generally not required as the engineering controls provide adequate protection.[3][14]
-
When Required: Respiratory protection is necessary if a fume hood is not available, during a large spill cleanup, or when significant dust is unavoidable. In these situations, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is the minimum requirement.[2][7]
Procedural Guidance: From Selection to Disposal
Adherence to standardized procedures ensures that safety measures are both effective and reproducible.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.
References
- 1. This compound | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. CDC - HYDROXY-2-NAPHTHOIC ACID - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 11. 1-Hydroxy-2-naphthoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. hsa.ie [hsa.ie]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
